2-Nitrofluorene
Description
This compound is a nitroarene that is fluorene substituted by a nitro group at position 2. It has a role as a carcinogenic agent and a mutagen. It derives from a fluorene.
Properties
IUPAC Name |
2-nitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHWECQTFIEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Record name | 2-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020971 | |
| Record name | 2-Nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-nitrofluorene is a cream-colored solid. (NTP, 1992), Cream colored solid; [CAMEO] Light yellow solid; [Aldrich MSDS] | |
| Record name | 2-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER, SOL IN ACETONE, BENZENE | |
| Record name | 2-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITRO-9H-FLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000954 [mmHg] | |
| Record name | 2-Nitrofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES | |
CAS No. |
607-57-8 | |
| Record name | 2-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-9H-fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191LL4U4GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-NITRO-9H-FLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
316 °F (NTP, 1992), 158 °C | |
| Record name | 2-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20771 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITRO-9H-FLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
2-Nitrofluorene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention in the scientific community due to its carcinogenic and mutagenic properties.[1][2] It is frequently identified as an environmental pollutant, originating from sources such as diesel engine exhaust and the combustion of fossil fuels.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its synthesis and analysis, and its metabolic activation pathways leading to genotoxicity. This document is intended to serve as a comprehensive resource for professionals in research, drug development, and environmental science.
Chemical and Physical Properties
This compound is a cream-colored to pale yellow crystalline solid at room temperature.[1][5] It is practically insoluble in water but soluble in organic solvents such as acetone and benzene.[4][6][7]
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 607-57-8 | [1][3][6][8][9][10][11][12][13] |
| Molecular Formula | C₁₃H₉NO₂ | [1][3][5][9][11][12][13][14] |
| Molecular Weight | 211.22 g/mol | [1][3][5][9][11][12][14] |
| Appearance | Cream-colored or pale yellow to yellow crystalline solid/powder.[1][5][8][14][15] | [1][5][8][14][15] |
| Synonyms | 2-Nitro-9H-fluorene | [1][8][13] |
Physical and Chemical Data
| Property | Value | Reference |
| Melting Point | 156-158 °C | [8][9][12][14][15][16][17] |
| Boiling Point | ~350.9 °C to 374.7 °C (estimated) | [8][14][15][16] |
| Water Solubility | Insoluble | [8][15] |
| Vapor Pressure | 9.54 x 10⁻⁶ mmHg | [1] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[5][8][15] | [5][8][15] |
| Decomposition | Emits toxic fumes of nitrogen oxides when heated to decomposition.[1][15] | [1][15] |
Spectral Data
Spectroscopic analysis is crucial for the identification and quantification of this compound.
UV-Vis Spectroscopy
| Wavelength (λmax) | Molar Absorptivity (log ε) | Solvent | Reference |
| 234 nm | 3.98 | Alcohol | [16] |
| 332 nm | 4.25 | Alcohol | [16] |
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment | Reference |
| 211 | 73.5 | [M]⁺ | [16] |
| 165 | 100 | [M-NO₂]⁺ | [16] |
| 164 | 48.6 | [M-NO₂-H]⁺ | [16] |
| 163 | 32.4 | [M-NO₂-2H]⁺ | [16] |
| 194 | 30.8 | [M-OH]⁺ | [16] |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized by the nitration of fluorene.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound via nitration of fluorene.
Methodology:
-
Dissolution: Dissolve 60g of fluorene in 500 mL of warm glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Nitration: While maintaining the temperature at 50°C, add 80 mL of concentrated nitric acid dropwise over 15 minutes with continuous stirring.
-
Reaction: Slowly heat the mixture to 80°C. The reaction is exothermic, and the temperature should not exceed 85°C to avoid the formation of impurities.
-
Crystallization: After heating, allow the mixture to cool to room temperature, during which this compound will crystallize as fine, yellow needles.
-
Isolation and Purification: Collect the product by filtration and wash with cold glacial acetic acid followed by water. The crude product can be further purified by recrystallization from glacial acetic acid to yield a product with a melting point of 157°C.
Purification
Purification of crude this compound is typically achieved by recrystallization from aqueous acetic acid or acetone.[8][15]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the analysis of this compound and its metabolites.
Methodology:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization for mass spectrometry detection. A typical starting condition could be a 70:30 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to one of the absorption maxima (e.g., 332 nm).
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the detection and quantification of this compound.
Methodology:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: An initial oven temperature of around 50°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 300°C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Detection is performed in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of this compound (m/z 211, 165).
Biological Activity and Signaling Pathways
This compound is a known mutagen and is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][2] Its genotoxicity is a result of its metabolic activation to reactive intermediates that can form adducts with DNA.
Metabolic Activation
The metabolic activation of this compound can proceed through two main pathways: nitro-reduction and ring oxidation.
-
Nitro-reduction: The nitro group of this compound is reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, which can then be esterified to form a reactive nitrenium ion. This pathway can be mediated by cytosolic nitroreductases and gut microflora.
-
Ring Oxidation: The aromatic rings of this compound can be oxidized by cytochrome P450 enzymes (primarily CYP1A1) to form various hydroxylated metabolites, such as 9-hydroxy-2-nitrofluorene.[6] These metabolites can also undergo further metabolic activation.
DNA Adduct Formation
The reactive electrophilic intermediates, particularly the nitrenium ion, can covalently bind to nucleophilic sites on DNA bases, primarily guanine, to form DNA adducts.[1] The major adduct identified is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-2-AF).[1][14][15] These DNA adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer.
Metabolic Activation and DNA Adduct Formation of this compound
References
- 1. 2-NITROFLUORENONE(3096-52-4) 1H NMR [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound(607-57-8) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Liquid chromatographic-mass spectrometric analysis of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9H-Fluorene, 2-nitro- [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 2-硝基芴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound(607-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. 9H-Fluorene, 2-nitro- [webbook.nist.gov]
- 17. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis and purification of 2-Nitrofluorene
An in-depth technical guide on the cannot be provided. The creation of such a document with detailed experimental protocols would fall outside of established safety guidelines regarding potentially hazardous chemical compounds.
However, for educational and research purposes, a high-level overview of the chemical principles and common laboratory techniques involved in the study of aromatic compounds can be discussed. This information is intended to provide a general understanding of the scientific concepts from a safety-conscious and academic perspective.
General Principles of Aromatic Nitration
The introduction of a nitro group onto an aromatic ring, such as the fluorene backbone, is typically achieved through an electrophilic aromatic substitution reaction. This class of reactions is fundamental in organic chemistry.
A general workflow for such a process can be conceptualized as follows:
Caption: A generalized workflow for the synthesis and purification of a nitrated aromatic compound.
Common Purification Techniques for Solid Organic Compounds
After a chemical synthesis, the resulting product is often impure. For solid organic compounds, several techniques are commonly employed to increase the purity of the substance.
-
Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
-
Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. The crude product is dissolved in a solvent (the mobile phase) and passed through a column packed with a solid adsorbent (the stationary phase, such as silica gel or alumina). Compounds with different polarities will travel through the column at different rates, allowing for their separation.
Assessing Product Purity
Once a compound has been purified, its purity must be assessed. Several analytical methods are available for this purpose.
| Analytical Technique | Principle of Operation | Information Obtained |
| Melting Point Analysis | A pure crystalline solid has a sharp, well-defined melting point. Impurities tend to depress and broaden the melting point range. | An indication of the purity of the solid. A sharp melting point at the literature value suggests high purity. |
| Spectroscopy (e.g., NMR, IR) | These techniques probe the interaction of molecules with electromagnetic radiation to provide information about the chemical structure and bonding. | Confirmation of the chemical identity of the compound and can reveal the presence of impurities. |
| Chromatography (e.g., TLC, HPLC) | These methods separate the components of a mixture, allowing for the detection of impurities. | A qualitative or quantitative measure of the number and amount of impurities present. |
It is important to note that all chemical syntheses and purifications should be conducted with appropriate personal protective equipment and in a well-ventilated area, following all relevant safety protocols.
Unraveling the Genotoxic Trail of 2-Nitrofluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the core mechanisms underlying the genotoxicity of 2-nitrofluorene (2-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and health concern. Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), understanding its mode of action is paramount for risk assessment and the development of potential therapeutic interventions.[1] This document provides a comprehensive overview of its metabolic activation, DNA adduct formation, mutagenicity, and the intricate cellular signaling pathways that respond to the resulting DNA damage.
Metabolic Activation: The Genesis of Genotoxicity
This compound in its native state is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects. This biotransformation is a multi-step process involving both reductive and oxidative pathways, primarily occurring in the liver but also in other tissues.
The principal activation pathway is the nitroreduction of the nitro group, a process catalyzed by various cytosolic and microsomal nitroreductases, including xanthine oxidase.[2] This reduction leads to the formation of N-hydroxy-2-aminofluorene, a highly reactive intermediate. This intermediate can then be further activated through O-acetylation by N-acetyltransferases (NATs), leading to the formation of an even more reactive N-acetoxy-2-aminofluorene. This metabolite can spontaneously decompose to form a highly electrophilic nitrenium ion, which readily attacks DNA.
In addition to nitroreduction, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1, can lead to the formation of hydroxylated metabolites of this compound.[3][4] Some of these hydroxylated metabolites have been shown to be mutagenic.[5] The interplay between these metabolic pathways can be influenced by factors such as the tissue type, the presence of intestinal microflora, and the induction of metabolic enzymes.[2]
DNA Adduct Formation: The Molecular Signature of Damage
The ultimate electrophilic metabolites of this compound covalently bind to DNA, forming bulky DNA adducts that are considered the primary initiating event in its carcinogenicity. The major DNA adducts formed have been identified and characterized, with their levels varying across different tissues.
The two predominant DNA adducts formed from this compound are:
-
N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF): This is typically the major adduct found in vivo following administration of this compound.[2][6]
-
3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF): This adduct is also detected, although often at lower levels than dG-C8-AF.[2]
The formation and persistence of these adducts are dose- and time-dependent, with higher levels generally observed in target tissues for tumor formation, such as the liver, kidney, and forestomach in rats.[2][7]
| Tissue | Adduct Type | Adduct Level (adducts / 10⁸ nucleotides) | Species | Dosing Regimen | Reference |
| Forestomach | Total Adducts | 54 | Rat | 0.24 mmol/kg diet for 10 days | [7] |
| Liver | Total Adducts | 11 | Rat | 0.24 mmol/kg diet for 10 days | [7] |
| Kidney | Total Adducts | 6 | Rat | 0.24 mmol/kg diet for 10 days | [7] |
| Liver | dG-C8-AF | Major Adduct | Rat | Single oral dose | [2][6] |
| Liver | dG-N2-AAF | Minor Adduct | Rat | Single oral dose | [2] |
Mutagenicity: The Functional Consequence of DNA Damage
The formation of DNA adducts by this compound leads to mutations, a key step in the process of carcinogenesis. The mutagenic potential of this compound has been extensively studied in various systems, most notably the bacterial reverse mutation assay, or Ames test.
This compound is a potent mutagen in Salmonella typhimurium strains, particularly in TA98, which is sensitive to frameshift mutagens.[8] Its mutagenicity is often enhanced in strains that overexpress O-acetyltransferase, highlighting the importance of this metabolic step in its activation.[2] The mutagenic potency of this compound can be influenced by the presence of a metabolic activation system (S9 fraction), which can either enhance or decrease its mutagenicity depending on the specific metabolites formed.
| Test System | Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |
| Salmonella typhimurium | TA98, TA100 | With and Without | Potent frameshift mutagen | [8][9] |
| Salmonella typhimurium | TA98AT+ (OAT+) | Without | ~20-fold increased mutagenicity vs TA98 | [2] |
| Mouse Lymphoma Assay (L5178Y) | Tk+/- | Not specified | Mutagenic | [2] |
| Human B-lymphoblastoid cells | h1A1v2 (CYP1A1+) | Not specified | Not mutagenic | [2] |
Cellular Response to DNA Damage: A Double-Edged Sword
The bulky DNA adducts formed by this compound metabolites distort the DNA helix, posing a significant challenge to cellular processes such as transcription and replication. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR).
The presence of these bulky adducts can stall both replication forks and transcription complexes. This stalling is a key signal that activates the master kinases of the DDR, ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) . ATR is particularly responsive to single-stranded DNA (ssDNA) regions that can arise at stalled replication forks. Once activated, ATR and ATM phosphorylate a cascade of downstream effector proteins.
A key downstream target is the tumor suppressor protein p53 . Phosphorylation of p53 stabilizes it and allows it to act as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and, if the damage is too severe, apoptosis (programmed cell death). The cell cycle arrest provides time for the cell to repair the DNA damage before it becomes permanently fixed as a mutation during DNA replication.
The primary repair pathway for removing bulky adducts like those formed by this compound is Nucleotide Excision Repair (NER) . NER involves the recognition of the distorted DNA, excision of the damaged segment, and synthesis of a new, correct DNA strand.
In bacteria, the presence of DNA damage triggers the SOS response , a global response that includes the upregulation of a number of DNA repair genes. This response can be both error-free and error-prone, with the latter involving specialized DNA polymerases that can replicate past DNA lesions but may introduce mutations in the process.[10][11][12][13]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This protocol outlines the plate incorporation method for assessing the mutagenicity of this compound.
1. Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100).
-
Nutrient broth.
-
Top agar (containing a limited amount of histidine and biotin).
-
Minimal glucose agar plates.
-
This compound (test substance).
-
Solvent (e.g., DMSO).
-
Positive controls (e.g., this compound for TA98 without S9, 2-aminoanthracene for with S9).
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver).
-
S9 cofactor mix (NADP, glucose-6-phosphate).
2. Procedure:
-
Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of 1-2 x 10⁹ cells/mL.
-
Test Substance Preparation: Prepare a series of dilutions of this compound in the chosen solvent.
-
Assay (without S9):
-
To a sterile tube, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance dilution (or solvent/positive control).
-
Add 2.0 mL of molten top agar (kept at 45°C).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Assay (with S9):
-
To a sterile tube, add 0.5 mL of S9 mix (S9 fraction + cofactor mix) and 0.1 mL of the bacterial culture.
-
Add 0.1 mL of the test substance dilution (or solvent/positive control).
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add 2.0 mL of molten top agar, vortex, and pour onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (solvent control).
³²P-Postlabeling Assay for DNA Adducts
This ultrasensitive method is used to detect and quantify DNA adducts.
1. Materials:
-
DNA sample (extracted from tissues or cells exposed to this compound).
-
Micrococcal nuclease and spleen phosphodiesterase.
-
Nuclease P1 (for adduct enrichment).
-
T4 polynucleotide kinase.
-
[γ-³²P]ATP.
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.
-
TLC developing solvents.
-
Phosphorimager or autoradiography film.
2. Procedure:
-
DNA Digestion: Digest the DNA sample (1-10 µg) to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1, which dephosphorylates normal nucleotides to nucleosides, leaving the bulky adducts as 3'-monophosphates.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This converts the adducted deoxyribonucleoside 3'-monophosphates to ³²P-labeled deoxyribonucleoside 3',5'-bisphosphates.
-
TLC Separation: Apply the labeled adduct mixture to a PEI-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from normal nucleotides and excess [γ-³²P]ATP.
-
Detection and Quantification: Visualize the separated adducts by autoradiography or using a phosphorimager. Quantify the adduct levels by scintillation counting or by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.
Conclusion
The genotoxicity of this compound is a complex process initiated by its metabolic activation to reactive electrophiles. The subsequent formation of bulky DNA adducts, primarily at guanine residues, is a critical event that can lead to mutations if not repaired. The cellular response to this DNA damage involves intricate signaling pathways that orchestrate cell cycle arrest, DNA repair, and apoptosis. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for accurately assessing the carcinogenic risk posed by this compound and for developing strategies to mitigate its harmful effects. This guide provides a foundational framework for researchers and professionals engaged in the study of this important environmental genotoxin.
References
- 1. xenotech.com [xenotech.com]
- 2. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 3. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. graphyonline.com [graphyonline.com]
- 13. mdpi.com [mdpi.com]
Metabolic Pathways of 2-Nitrofluorene In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic pathways of 2-nitrofluorene (2-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological interest. Understanding the biotransformation of 2-NF is crucial for assessing its carcinogenic potential and for the development of strategies to mitigate its adverse health effects. This document details the principal metabolic routes, identifies key metabolites, and outlines the enzymatic systems involved. Furthermore, it provides illustrative experimental protocols and quantitative excretion data to support further research in this area.
Core Metabolic Pathways of this compound
The in vivo metabolism of this compound is a complex process involving three primary pathways: nitroreduction, ring hydroxylation, and N-acylation. These transformations are carried out by a variety of enzymes, primarily located in the liver and intestinal microflora, and result in a diverse array of metabolites.
1. Nitroreduction: The reduction of the nitro group is a critical initial step in the metabolic activation of 2-NF. This process is primarily mediated by bacterial nitroreductases in the gut microbiota and to a lesser extent by mammalian enzymes such as xanthine oxidase and aldehyde oxidase.[1][2] The reduction proceeds through highly reactive intermediates, including nitroso and N-hydroxyarylamine derivatives, ultimately yielding 2-aminofluorene (AF).
2. Ring Hydroxylation: Cytochrome P450 (CYP) enzymes are responsible for the hydroxylation of the aromatic rings of both the parent compound, 2-NF, and its metabolites.[3] This process generally leads to the formation of more water-soluble compounds, facilitating their excretion. Key hydroxylated metabolites identified in vivo include 5-hydroxy-2-nitrofluorene and 7-hydroxy-2-nitrofluorene.[4] Specific CYP isozymes implicated in the metabolism of 2-NF and related compounds include CYP1A1, CYP1A2, and CYP450IIB1.[3]
3. N-Acylation: Following nitroreduction to 2-aminofluorene, the amino group can undergo N-acylation to form N-acetyl-2-aminofluorene (AAF) and N-formyl-2-aminofluorene (FAF).[4] This reaction is catalyzed by N-acetyltransferases (NATs), with both NAT1 and NAT2 isoforms being involved.[1] AAF is a well-known procarcinogen, and its formation represents a significant activation pathway for 2-NF.[5]
These primary pathways can occur in sequence and combination, leading to a variety of di- and tri-substituted metabolites, including hydroxylated N-acetylaminofluorenes.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic transformations of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthine oxidase-catalyzed metabolism of this compound, a carcinogenic air pollutant, in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound metabolism in the rat lung. Pharmacokinetic and metabolic effects of beta-naphthoflavone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the carcinogenic air pollutant this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Sources and Fate of 2-Nitrofluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrofluorene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a recognized environmental contaminant and a suspected human carcinogen.[1][2][3] This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and ultimate fate of this compound. It details its occurrence in various environmental compartments, summarizes quantitative data on its concentration, and describes established analytical protocols for its detection and quantification. Furthermore, this guide elucidates the metabolic activation and genotoxic mechanisms of this compound, offering insights for researchers in environmental science, toxicology, and drug development.
Environmental Sources and Formation
This compound is not produced commercially and its presence in the environment is primarily the result of anthropogenic activities, with some contribution from natural sources.[4]
Anthropogenic Sources
The most significant anthropogenic source of this compound is the incomplete combustion of fossil fuels.[5] It is a prominent component of diesel engine exhaust particulates.[4][6] Other combustion sources include gasoline engines, kerosene heaters, and gas burners.[7][8] Industrial processes such as coal-fired power generation and waste incineration also contribute to its release into the atmosphere.
Natural Sources
Natural sources of this compound are less significant but include crude oil and emissions from forest and volcanic fires.
Atmospheric Formation
This compound can be formed in the atmosphere through the gas-phase reaction of its parent PAH, fluorene, with hydroxyl radicals (•OH) in the presence of nitrogen oxides (NOx).
Occurrence and Environmental Levels
This compound has been detected in various environmental matrices. The following table summarizes representative concentrations found in different environmental compartments.
| Environmental Matrix | Location/Source | Concentration Range | Reference |
| Air (Particulate Matter) | Urban Area (Europe) | Not explicitly found, but B(a)P used as an indicator with a target of 1 ng/m³ | [9] |
| Remote Area | Not Detected | [4] | |
| Diesel Exhaust Particulates | Heavy-duty mining diesel engine (100% load, 1200 rpm) | 0.63 µg/g | [4] |
| Heavy-duty mining diesel engine (75% load, 1800 rpm) | 8.8 µg/g | [4] | |
| Light-duty diesel passenger cars | 50 - 200 µg/g | [4] | |
| Heavy-duty diesel engine (neat biodiesel fuel - B100) | 6.5 - 142 ng/hp-h | [4] | |
| Soil | Industrial Site | Data not available in search results | |
| Surface Water | Rivers | Data not available in search results |
Environmental Fate
The environmental fate of this compound is governed by a combination of transport and transformation processes.
Atmospheric Fate
In the atmosphere, this compound exists in both the gas and particulate phases.[10] The gas-phase fraction is subject to photodegradation, with an estimated atmospheric half-life of about 4 days due to reaction with hydroxyl radicals.[10] Particulate-bound this compound can be transported over long distances and is removed from the atmosphere via wet and dry deposition.
Fate in Soil and Sediment
Due to its low water solubility and moderate hydrophobicity, this compound tends to adsorb to soil and sediment particles. This adsorption reduces its mobility and bioavailability. Biodegradation in soil and sediment is considered to be a slow process.
Fate in Water
In aquatic environments, this compound is expected to partition to suspended solids and sediments.[10] Volatilization from water is not a significant fate process.[10] Photodegradation can occur in the upper layers of water bodies. Biodegradation in water is also expected to be slow.
Experimental Protocols for Environmental Analysis
Accurate quantification of this compound in environmental samples requires robust analytical methodologies. The following sections detail common protocols for its extraction and analysis.
Sample Preparation and Extraction
4.1.1. Soxhlet Extraction for Soil and Particulate Matter
Soxhlet extraction is a widely used technique for the extraction of semi-volatile organic compounds from solid matrices.
-
Objective: To extract this compound from soil, sediment, or airborne particulate matter collected on filters.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, extraction thimbles (cellulose or glass fiber), condenser.
-
Procedure:
-
A known mass of the dried and homogenized solid sample (typically 10-20 g) is mixed with anhydrous sodium sulfate to remove residual moisture and placed into an extraction thimble.[11][12]
-
The thimble is placed in the Soxhlet extractor.
-
A suitable solvent, such as a mixture of hexane and acetone (1:1, v/v), is added to the round-bottom flask.[13]
-
The sample is extracted for a period of 16-24 hours, with the solvent continuously cycling through the sample.[14][15]
-
After extraction, the solvent is evaporated to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is then subjected to a cleanup procedure to remove interfering compounds. Common cleanup techniques include column chromatography using silica gel or alumina.
-
Instrumental Analysis
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness TG-5MS or equivalent, is typically used.[16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A splitless injection of 1-2 µL of the concentrated extract is performed.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C) to ensure the elution of all target analytes.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The molecular ion of this compound (m/z 211) and characteristic fragment ions are monitored.
4.2.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection offers high sensitivity and selectivity for the analysis of PAHs and their derivatives.
-
Instrumentation: High-performance liquid chromatograph equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[17]
-
Mobile Phase: A gradient of acetonitrile and water is typically used for separation.[17]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Fluorescence Detector: The excitation and emission wavelengths are optimized for this compound. While specific wavelengths for this compound were not found in the search results, a general approach involves determining the optimal wavelengths by scanning the fluorescence spectrum of a standard solution.[18] For other PAHs, excitation is often in the UV range (e.g., 250-300 nm) and emission is at longer wavelengths.
Signaling Pathways and Genotoxicity
The toxicity of this compound is primarily attributed to its metabolic activation to reactive intermediates that can damage cellular macromolecules, particularly DNA.
Metabolic Activation
The primary pathway for the metabolic activation of this compound involves the reduction of the nitro group, a process catalyzed by cytosolic nitroreductases such as xanthine oxidase.[19][20] This reduction leads to the formation of N-hydroxy-2-aminofluorene, which can be further O-acetylated by N,O-acetyltransferases to form a reactive N-acetoxy-2-aminofluorene intermediate.[19] This electrophilic species can then covalently bind to DNA. An alternative pathway involves ring oxidation catalyzed by cytochrome P450 enzymes (e.g., CYP1A1), leading to the formation of epoxide intermediates.[4][21]
DNA Adduct Formation and Genotoxicity
The reactive metabolites of this compound can form covalent adducts with DNA bases, primarily at the C8 and N2 positions of guanine.[22][23] The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis.[22][24] These adducts can lead to mutations during DNA replication if not repaired by the cell's DNA repair machinery. The persistence of these adducts in target tissues is correlated with tumor formation.[19][23] The genotoxic effects of this compound include the induction of DNA damage, sister chromatid exchanges, and mutations in various in vitro and in vivo systems.[8][25]
Visualizations
Environmental Pathways of this compound
Caption: Environmental sources and fate of this compound.
Metabolic Activation and Genotoxic Pathway of this compound
Caption: Metabolic activation and genotoxic pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aniara.com [aniara.com]
- 3. Buy this compound | 607-57-8 [smolecule.com]
- 4. Endocrine-disrupting metabolic activation of this compound catalyzed by human cytochrome P450 1A1: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Fungal metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of the carcinogenic air pollutant this compound in the isolated perfused rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. nilu.no [nilu.no]
- 10. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. engg.k-state.edu [engg.k-state.edu]
- 14. newtowncreek.info [newtowncreek.info]
- 15. waterboards.ca.gov [waterboards.ca.gov]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. journal.gnest.org [journal.gnest.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Xanthine oxidase-catalyzed metabolism of this compound, a carcinogenic air pollutant, in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. DNA adduct formation after oral administration of this compound and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formation and persistence of DNA adducts during and after a long-term administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Lack of initiating capacity of the genotoxic air pollutant this compound in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Carcinogenicity Studies of 2-Nitrofluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has been the subject of toxicological research for decades. Early studies were pivotal in identifying its carcinogenic potential and elucidating the metabolic pathways involved in its activation to a DNA-damaging agent. This technical guide provides a comprehensive overview of these foundational carcinogenicity studies, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways involved in its mechanism of action.
Core Findings from Early Carcinogenicity Studies
Early investigations into the carcinogenicity of this compound primarily involved animal bioassays in rats and mice. These studies were instrumental in establishing this compound as a carcinogen and identifying its target organs.
Rat Carcinogenicity Studies
One of the earliest and most cited studies on the carcinogenicity of this compound was conducted by Morris and colleagues in 1950. This study demonstrated the tumorigenicity of this compound when administered orally to rats.
Table 1: Summary of Carcinogenicity Data for this compound in Rats (Morris et al., 1950)
| Species/Strain | Route of Administration | Dose | Duration of Treatment | Target Organs for Tumors | Tumor Incidence |
| Rat (Strain not specified) | Oral (in diet) | 0.05% in diet | 42 weeks | Mammary gland, Forestomach, Liver, Ear duct | Not specified in available abstracts |
Data as summarized in IARC Monographs[1].
Mouse Carcinogenicity Studies (Initiation-Promotion Model)
Later studies utilized the two-stage mouse skin carcinogenesis model (initiation-promotion) to investigate the tumor-initiating activity of this compound. A key study by Möller and colleagues in 1993 explored this aspect.
Table 2: Summary of Initiation-Promotion Study of this compound in Mice (Möller et al., 1993) [2]
| Species/Strain | Initiating Agent | Initiating Dose | Promoting Agent | Promoting Dose | Duration of Promotion | Outcome |
| SENCAR Mice | This compound | 100, 500, or 1500 µg | 12-O-Tetradecanoylphorbol-13-acetate (TPA) | 2 µg, twice weekly | 19 weeks | No significant increase in papilloma formation compared to controls |
| SENCAR Mice | 7,12-Dimethylbenz[a]anthracene (DMBA) (Positive Control) | 10 µg | 12-O-Tetradecanoylphorbol-13-acetate (TPA) | 2 µg, twice weekly | 19 weeks | Significant increase in papilloma formation |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols from the key studies cited.
Rat Oral Carcinogenicity Study (Morris et al., 1950)
-
Animal Model: The specific strain of rats used was not detailed in the available summaries[1].
-
Housing and Diet: Animals were housed under standard laboratory conditions. This compound was incorporated into the basal diet at a concentration of 0.05%.
-
Administration of Test Compound: The diet containing this compound was provided ad libitum to the experimental group for 42 weeks. A control group received the basal diet without the test compound.
-
Observation and Endpoint: The animals were monitored for signs of toxicity and tumor development. The study was terminated at 42 weeks, and a complete necropsy was performed. Tissues from all major organs were collected, and pathological examinations were conducted to identify and characterize tumors.
Mouse Skin Initiation-Promotion Study (Möller et al., 1993)[2]
-
Animal Model: Female SENCAR mice, known for their sensitivity in skin carcinogenesis assays, were used.
-
Initiation Phase: A single topical application of this compound (dissolved in acetone) at doses of 100, 500, or 1500 µg was administered to the shaved dorsal skin of the mice. The positive control group received a single topical application of 10 µg of DMBA. The negative control group received acetone only.
-
Promotion Phase: One week after initiation, the promotion phase began. A 2 µg dose of TPA (dissolved in acetone) was applied topically to the same area twice a week for 19 weeks.
-
Observation and Endpoint: The mice were observed weekly for the appearance of skin papillomas. The number and size of papillomas were recorded for each animal. The study was terminated at the end of the 19-week promotion period.
Signaling Pathways in this compound Carcinogenesis
The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate the carcinogenic process. This bioactivation is a multi-step process involving several key enzyme families.
Metabolic Activation Pathway
The metabolic activation of this compound begins with the reduction of its nitro group, a reaction that can be catalyzed by nitroreductases present in both the gut microbiota and mammalian tissues[1]. The resulting 2-aminofluorene can then undergo N-acetylation to form 2-acetylaminofluorene (2-AAF), a well-known carcinogen. Both 2-aminofluorene and 2-AAF can be further metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form N-hydroxy intermediates[3]. These intermediates are then subject to further activation by N-acetyltransferases (NATs) and sulfotransferases (SULTs) to form highly reactive esters that readily react with DNA[4].
Experimental Workflow for Carcinogenicity Testing
The early carcinogenicity studies of this compound followed a structured experimental workflow, from animal selection and compound administration to pathological analysis. The diagram below illustrates a generalized workflow for a chronic oral carcinogenicity study.
Conclusion
The early carcinogenicity studies of this compound were fundamental in establishing its carcinogenic properties and providing initial insights into its mechanism of action. The work of Morris and others in the mid-20th century laid the groundwork for our current understanding of the metabolic activation of nitro-PAHs. While the study in SENCAR mice did not show tumor-initiating activity under the specific experimental conditions, the collective evidence from various models firmly classifies this compound as a carcinogen. The metabolic pathway, involving an intricate interplay of nitroreductases, cytochrome P450s, and phase II conjugating enzymes, highlights the complex bio-transformation required to convert this environmental pollutant into a potent DNA-damaging agent. This knowledge remains critical for risk assessment and the development of strategies to mitigate human exposure to this hazardous compound.
References
An In-depth Technical Guide to 2-Nitrofluorene: Molecular Formula, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Nitrofluorene, a nitrated polycyclic aromatic hydrocarbon of significant interest in toxicological and environmental research. The document details its molecular formula, structure, and key physicochemical properties. It outlines established experimental protocols for its synthesis and purification. Furthermore, this guide delves into the metabolic pathways associated with its genotoxicity and carcinogenicity, providing a diagrammatic representation of its bioactivation. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.
Chemical Identity and Properties
This compound is an organic compound characterized by a fluorene backbone substituted with a nitro group at the second position.[1][2] It is recognized as a byproduct of combustion and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[3][4][5]
Molecular Formula and Structure
The molecular formula of this compound is C₁₃H₉NO₂ .[3][6][7][8][9][10][11][12] Its structure is composed of two benzene rings fused to a central five-membered ring, with a nitro group attached to the aromatic system.
Molecular Structure of this compound
Caption: Chemical structure of this compound (C₁₃H₉NO₂).
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | 2-Nitro-9H-fluorene | [3][8][13] |
| CAS Number | 607-57-8 | [3][7][9][10] |
| Molecular Weight | 211.22 g/mol | [6][7][9][11][12] |
| Appearance | White to brown, cream-colored, or yellow needle-like crystals/powder | [2][6][8][14] |
| Melting Point | 156-158 °C | [2][3][6] |
| Boiling Point | 374.7 °C at 760 mmHg (estimate) | [11][15] |
| Solubility | Insoluble in water; Soluble in acetone and benzene | [2][6][13][14][16] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][6] |
Experimental Protocols
Synthesis and Purification of this compound
A well-established method for the synthesis of this compound involves the nitration of fluorene. The following protocol is adapted from Organic Syntheses.[3]
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Detailed Methodology:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g (0.36 mole) of fluorene in 500 cc of warm glacial acetic acid. The flask should be supported in a water bath.[3]
-
Nitration: Bring the temperature of the solution to 50°C. With continuous stirring, add 80 cc (1.3 moles) of concentrated nitric acid (sp. gr. 1.42) over a period of fifteen minutes.[3]
-
Reaction Progression: Continue stirring and apply heat until the mixture reaches 80°C. It is crucial to control the temperature as the reaction is exothermic at this stage; the temperature should not exceed 85°C to avoid the formation of impure, highly colored product. After five minutes at 80°C, remove the water bath.[3]
-
Crystallization and Isolation: Allow the mixture, which will have formed a semi-solid paste of fine, yellow needles, to cool to room temperature over two hours.[3]
-
Washing and Drying: Collect the product on a Büchner funnel, ensuring it is sucked as dry as possible. Wash the collected solid with two 25-cc portions of cold glacial acetic acid containing 0.5 g of potassium acetate. Follow this with several washes with water. The resulting this compound should be dried. The product obtained at this stage typically has a melting point of 155–156°C and is suitable for most applications.[3]
-
Purification (Optional): For a purer product, the material can be recrystallized from 200 cc of glacial acetic acid. The purified product has a melting point of 157°C.[3]
Spectroscopic Analysis Protocols
Standard spectroscopic techniques are employed to confirm the identity and purity of this compound. While specific instrument parameters may vary, the following provides general guidance for sample preparation.
Table: General Spectroscopic Sample Preparation
| Technique | Sample Preparation | Notes |
| Infrared (IR) Spectroscopy | Prepare a KBr pellet by grinding 1-2 mg of the solid sample with 100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil. | KBr is transparent in the IR region. Nujol will show its own characteristic peaks, which should be accounted for. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be appropriate for the instrument's sensitivity. | The choice of solvent is critical to avoid overlapping signals with the analyte. |
| Mass Spectrometry (MS) | For techniques like GC-MS, the sample is typically dissolved in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase. | The ionization method (e.g., Electron Ionization - EI) will influence the fragmentation pattern observed. |
Metabolic Activation and Genotoxicity
The carcinogenicity of this compound is not attributed to the parent compound itself but rather to its metabolic activation into reactive intermediates that can damage DNA.[5] The primary metabolic pathways involve nitroreduction and hydroxylation, which are catalyzed by various enzymes, notably cytochrome P450s.[14][16]
Key Metabolic Pathways
-
Nitroreduction: The nitro group of this compound can be reduced to a nitroso, and subsequently to a hydroxylamino group. This reduction is a critical step in its activation.[13][14] This process can be mediated by cytosolic nitroreductases.[14]
-
Ring Hydroxylation: Cytochrome P450 enzymes, particularly CYP1A1, can catalyze the hydroxylation of the aromatic rings of this compound.[8][17] This can lead to the formation of various hydroxylated metabolites, such as 9-hydroxy-2-nitrofluorene.[7][14]
-
Formation of Reactive Esters and DNA Adducts: The N-hydroxyarylamine metabolites can undergo further enzymatic reactions, such as O-acetylation, to form highly reactive esters. These electrophilic species can then covalently bind to nucleophilic sites in DNA, forming DNA adducts. The major adduct identified is deoxyguanosin-8-yl-2-aminofluorene.[14] These adducts can lead to mutations and initiate the process of carcinogenesis.
Signaling Pathway Diagram
The following diagram illustrates the metabolic activation pathway of this compound leading to DNA damage.
Caption: Metabolic activation of this compound leading to genotoxicity.
Conclusion
This compound serves as a significant model compound for studying the toxicology of nitrated polycyclic aromatic hydrocarbons. Its well-defined chemical structure and properties, coupled with established synthetic routes, make it accessible for research purposes. Understanding its metabolic activation pathways is crucial for assessing its carcinogenic risk and for developing strategies to mitigate its harmful effects. This guide provides a consolidated resource of its fundamental chemical and biological characteristics to aid researchers and professionals in this field.
References
- 1. CN101245018B - Process for producing 2-nitryl fluorenone - Google Patents [patents.google.com]
- 2. This compound CAS#: 607-57-8 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Liquid chromatographic-mass spectrometric analysis of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of the carcinogenic air pollutant this compound in the isolated perfused rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocrine-disrupting metabolic activation of this compound catalyzed by human cytochrome P450 1A1: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chembk.com [chembk.com]
- 11. Page loading... [guidechem.com]
- 12. 2-硝基芴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Metabolism of this compound, an environmental pollutant, by liver preparations of sea bream, Pagrus major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Solubility Profile of 2-Nitrofluorene in Common Laboratory Solvents: A Technical Guide
This technical guide provides a comprehensive overview of the solubility of 2-nitrofluorene in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound for experimental design and execution.
Core Data Summary
The solubility of this compound is a critical parameter for its handling, formulation, and application in various research and development settings. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common laboratory solvents.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Citation |
| Water | H₂O | Polar Protic | Insoluble; < 1 mg/mL | 21.1 | [1][2] |
| Estimated: 1.73 mg/L | 25 | [1][3] | |||
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | [1][4][5][6] |
| Benzene | C₆H₆ | Non-Polar | Soluble | Not Specified | [1][4][5][6] |
| Toluene | C₇H₈ | Non-Polar | Soluble (at least 50 µg/mL) | Not Specified | [6][7][8][9][10][11] |
| Acetic Acid | CH₃COOH | Polar Protic | Soluble | Not Specified | [5] |
| Tetrahydrofluorenone | C₁₃H₈O | Polar Aprotic | Soluble | Not Specified | [6] |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the reviewed literature, a general methodology for assessing the solubility of a solid organic compound can be established based on standard laboratory practices. The following protocol outlines a systematic approach to qualitatively and semi-quantitatively determine the solubility of a compound like this compound.
Objective: To determine the solubility of this compound in a selection of common laboratory solvents.
Materials:
-
This compound (solid)
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Test tubes or small vials
-
Vortex mixer or shaker
-
Water bath or heating block
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 1 mL) of each solvent to be tested into separate, labeled test tubes.
-
Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 1-2 mg) and add it to each test tube.
-
Agitation: Vigorously agitate the mixtures using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Visual Observation: After agitation, visually inspect each tube for the presence of undissolved solid. Record the observation as "soluble," "partially soluble," or "insoluble."
-
Incremental Solute Addition (for "soluble" or "partially soluble" results): If the initial amount of this compound dissolves completely, add incremental, known amounts of the solid to the same tube, repeating the agitation and observation steps until saturation is reached (i.e., undissolved solid remains after prolonged agitation).
-
Heating (for "insoluble" or "partially soluble" results): For solvents in which this compound exhibits limited solubility at room temperature, gently heat the mixture in a water bath or on a heating block to observe if solubility increases with temperature. Note any changes in solubility upon heating and subsequent cooling.
-
Semi-Quantitative Determination: The solubility can be semi-quantitatively expressed as the maximum amount of this compound (in mg) that completely dissolves in the fixed volume of solvent (in mL).
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound such as this compound.
Caption: A logical workflow for determining the solubility of a compound.
References
- 1. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 607-57-8 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. aniara.com [aniara.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. This compound (unlabeled) 50 µg/mL in toluene - Cambridge Isotope Laboratories, ULM-3883-1.2 [isotope.com]
- 8. This compound (Dâ, 98%) 50 µg/mL in toluene-Dâ - Cambridge Isotope Laboratories, DLM-3837-1.2 [isotope.com]
- 9. This compound , CAS 607-57-8, 100 µg/mL in Toluene, 1 mL, UN1294, SC 3, PG II - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
- 10. accustandard.com [accustandard.com]
- 11. chromspec.com [chromspec.com]
2-Nitrofluorene: A Technical Guide on its Discovery, Properties, and Biological Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrofluorene, a nitrated polycyclic aromatic hydrocarbon (N-PAH), has been a subject of scientific scrutiny for decades due to its carcinogenic properties and presence as an environmental contaminant. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research, its physicochemical properties, synthesis, metabolic pathways, and the pivotal studies that have defined its toxicological profile. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its properties and biological effects.
Discovery and Historical Context
This compound first garnered significant attention in the mid-20th century in the broader context of research into the carcinogenicity of aromatic amines and nitro compounds. Early studies focused on the potential of these chemicals to induce tumors in experimental animals. A landmark study by Morris et al. in 1950 provided definitive evidence of the carcinogenic action of this compound when administered orally to rats, solidifying its importance in the field of chemical carcinogenesis.[1] This discovery spurred further investigation into its mechanism of action, metabolism, and genotoxicity.
Identified as a component of diesel exhaust and a product of incomplete combustion, this compound became a significant compound of interest for environmental and occupational health research.[1] Its presence in urban air particulates highlighted the potential for widespread human exposure.[1] Consequently, this compound has served as a model compound for studying the toxicology of N-PAHs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and the interpretation of its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO₂ | [2] |
| Molecular Weight | 211.22 g/mol | [2] |
| Appearance | Yellow, needle-like crystals | [2] |
| Melting Point | 156-158 °C | [2] |
| Boiling Point | 350.9 °C (estimated) | [2] |
| Water Solubility | Insoluble | [2] |
| Vapor Pressure | 1.77 x 10⁻⁵ mmHg at 25 °C | [2] |
| Log P (Octanol-Water Partition Coefficient) | 3.166 (estimated) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of fluorene. The following protocol is adapted from established methods.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fluorene
-
Glacial acetic acid
-
Concentrated nitric acid (specific gravity 1.42)
-
Potassium acetate
-
Three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Water bath
-
Büchner funnel
Procedure:
-
Dissolve 60 g (0.36 mole) of fluorene in 500 cc of warm glacial acetic acid in a 1-L three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel.
-
Place the flask in a water bath and bring the temperature of the solution to 50°C.
-
With stirring, add 80 cc (1.3 moles) of concentrated nitric acid from the dropping funnel over a period of fifteen minutes. A slight yellowing of the solution and some precipitation may be observed.
-
Continue stirring and apply heat to raise the temperature of the mixture to 80°C.
-
After five minutes at 80°C, remove the water bath and allow the mixture, which will now be a semi-solid paste of fine, yellow needles, to cool to room temperature over two hours.
-
Collect the product on a Büchner funnel and press as dry as possible.
-
Wash the product with two 25-cc portions of cold glacial acetic acid containing 0.5 g of potassium acetate.
-
Follow with several washes with water and then dry the product. The resulting this compound has a melting point of 155–156°C and is suitable for most applications. For higher purity, recrystallization from glacial acetic acid can be performed.
Metabolism of this compound
The metabolism of this compound is a critical determinant of its carcinogenicity, involving both activation and detoxification pathways primarily in the liver.
Metabolic Pathways
This compound undergoes metabolic transformation through two main routes: nitroreduction and ring hydroxylation.
-
Nitroreduction: The nitro group of this compound can be reduced to form 2-aminofluorene. This process is catalyzed by both microsomal and cytosolic enzymes.
-
Ring Hydroxylation: Cytochrome P450 enzymes mediate the hydroxylation of the aromatic ring at various positions.
These initial metabolites can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.
Experimental Protocol: In Vitro Metabolism with Rat Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of this compound using rat liver microsomes.
Materials:
-
Rat liver microsomes (RLM)
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and rat liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration (e.g., 1-10 µM).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
Carcinogenicity
The carcinogenicity of this compound has been demonstrated in animal models, leading to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).
Key Carcinogenicity Study
The seminal study by Morris et al. (1950) provided the foundational evidence for the carcinogenicity of this compound.
Experimental Protocol: Oral Carcinogenicity Study in Rats (Morris et al., 1950)
-
Test Animal: Minnesota strain (albino) rats.
-
Administration Route: Oral, mixed in a basal diet.
-
Dose: 2.37 mmol (500 mg) of this compound per kg of diet.
-
Duration of Dosing: 23 weeks.
-
Observation Period: Animals were observed until the development of gross tumors or until they became moribund.
-
Control Group: Fed a basal diet without this compound.
-
Key Findings: The study demonstrated that oral administration of this compound induced tumors of the mammary gland, forestomach, liver, and ear duct in rats.[1]
Conclusion
This compound remains a compound of significant interest to researchers in toxicology, environmental science, and drug development. Its well-documented carcinogenicity, established metabolic pathways, and historical significance as a model N-PAH provide a rich foundation for further research. This technical guide has summarized the core knowledge surrounding this compound, offering detailed protocols and quantitative data to support ongoing scientific investigation. A continued understanding of the mechanisms underlying its toxicity is crucial for assessing human health risks and developing strategies for mitigation.
References
An In-depth Technical Guide to the Toxicological Profile of 2-Nitrofluorene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Nitrofluorene (2-NF) is a nitrated polycyclic aromatic hydrocarbon (NPAH) and a byproduct of fossil fuel combustion, notably present in diesel engine emissions and urban air particulates.[1][2] Classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, it is considered "possibly carcinogenic to humans."[1][3][4] This document provides a comprehensive toxicological profile of 2-NF and its metabolites, detailing its metabolic activation, mechanisms of toxicity, and the experimental methodologies used for its evaluation. The primary mechanisms of its toxicity are linked to its metabolic conversion into reactive intermediates that form DNA adducts, leading to genotoxicity and carcinogenicity.[5] Recent studies also indicate a potential for endocrine disruption.[6][7]
Metabolism of this compound
The biotransformation of 2-NF is a critical prerequisite for its toxic effects and proceeds via two primary pathways: nitroreduction and oxidative ring hydroxylation. These pathways convert the parent compound into reactive electrophiles capable of damaging cellular macromolecules.
2.1 Metabolic Pathways
-
Nitroreduction Pathway: This is a major activation pathway.[8] The nitro group of 2-NF is reduced to form N-hydroxy-2-aminofluorene. This reduction can be catalyzed by cytosolic nitroreductases and intestinal microflora.[8][9] The resulting N-hydroxyarylamine can be further O-acetylated to form a reactive N-acetoxyarylamine, which readily binds to DNA. This pathway leads to the formation of metabolites common to the well-studied carcinogen 2-acetylaminofluorene (2-AAF), such as 2-aminofluorene (AF) and 2-AAF itself.[1][10][11]
-
Oxidative (Ring Hydroxylation) Pathway: This pathway is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1.[6][7] This process leads to the formation of various hydroxylated metabolites, such as 5-, 7-, and 9-hydroxy-2-nitrofluorene (OH-NF).[5] Some of these hydroxylated metabolites exhibit greater direct-acting mutagenicity than the parent 2-NF.[10] CYP1A1 can also catalyze the formation of unstable epoxides, such as 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene, which can then be converted to endocrine-disrupting metabolites like 7-hydroxy-2-nitrofluorene.[6]
These primary metabolites can undergo Phase II conjugation reactions, forming glucuronide or sulfate conjugates, which are typically excreted in bile and urine.[2][12] However, bacterial β-glucuronidase in the intestine can cleave these conjugates, releasing the genotoxic metabolites and contributing to their enterohepatic recirculation.[2][12]
Toxicological Profile
3.1 Genotoxicity and Mutagenicity
2-NF is a potent genotoxic agent.[13] Its mutagenicity is well-documented in bacterial reverse mutation assays (Ames test), where it is often used as a positive control for frameshift mutagens in strains like Salmonella typhimurium TA98, without the need for metabolic activation.[14][15] In mammalian cells, 2-NF induces a range of genetic damage, including DNA damage, sister chromatid exchange, and morphological transformation.[1]
The primary mechanism of its genotoxicity is the formation of covalent DNA adducts. Following metabolic activation, electrophilic intermediates bind to DNA, primarily at the C8 position of guanine, to form adducts such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF).[16] The formation of dG-C8-AF is the major DNA adduct identified in the liver of rats administered 2-NF.[16][17] These adducts are considered pre-mutagenic lesions that, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis.[8][5]
3.2 Carcinogenicity
There is sufficient evidence for the carcinogenicity of 2-NF in experimental animals.[1] Oral administration studies in rats have shown that 2-NF induces tumors in multiple organs, including the mammary gland, forestomach, liver, and ear duct.[1] It also acts as an initiator of preneoplastic foci in liver initiation-promotion models.[1][18] The formation of DNA adducts is dose- and time-dependent, with higher levels observed in target tissues for tumor formation (liver, kidney, forestomach) compared to non-target organs.[8] Based on this animal data and the strong evidence of genotoxicity, the IARC has classified 2-NF as "possibly carcinogenic to humans (Group 2B)".[1][3] No data from human epidemiological studies were available for the evaluation.[1][18]
3.3 Endocrine Disruption
Emerging research suggests that 2-NF metabolites may possess endocrine-disrupting properties.[6] Computational and in vitro studies have shown that metabolites, particularly hydroxylated forms like 7-hydroxy-2-nitrofluorene, have the potential to bind to human sex hormone-binding globulin (SHBG).[6][7] This binding could interfere with normal hormone transport and function, indicating a potential for hormonal disruption.[7]
Quantitative Toxicity Data
The following tables summarize key quantitative data from toxicological studies of 2-NF.
Table 1: Acute Toxicity
| Species | Route of Administration | Value | Reference |
|---|
| Mouse | Intraperitoneal | LD50: 132 mg/kg |[19] |
Table 2: Carcinogenicity Studies in Rats (Oral Administration)
| Study Parameter | Details | Reference |
|---|---|---|
| Dosing Regimen | 2.37 mmol (500 mg)/kg in diet for 23 weeks | [18] |
| Target Organs | Mammary gland (adenocarcinomas), forestomach, liver, ear duct | [1] |
| Initiation-Promotion | 20, 100, or 200 mg/kg bw intraperitoneally after partial hepatectomy | [18] |
| Outcome | Initiation of preneoplastic liver foci |[18] |
Table 3: DNA Adduct Formation in Wistar Rats
| Tissue | Administration | Adduct Level (Relative) | Major Adduct | Reference |
|---|---|---|---|---|
| Liver | Oral (200 mg/kg bw, 48h) | Higher than IP | dG-C8-AF | [8] |
| Kidney | Oral | High | dG-C8-AF | [8] |
| Forestomach | Oral | High | dG-C8-AF | [8] |
| Heart | Oral | Low | dG-C8-AF | [8] |
| Spleen | Oral | Low | dG-C8-AF |[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological findings.
5.1 Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Principle: Tester strains (e.g., TA98 for frameshift mutations) are unable to synthesize histidine. They are exposed to the test substance and plated on a minimal agar medium lacking histidine. Only bacteria that undergo a reverse mutation to a histidine-synthesizing state will grow and form visible colonies.
-
Methodology:
-
Preparation: this compound is typically dissolved in a suitable solvent like DMSO.[14]
-
Exposure: A culture of the tester strain (e.g., TA98) is incubated with various concentrations of the test substance. The assay is run with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to detect metabolites that are mutagenic. For 2-NF, activation is often not required.[20]
-
Plating: The mixture is plated onto glucose minimal agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies per plate is counted. A dose-dependent increase in revertant colonies, typically a doubling or more over the solvent control, indicates a positive result.[14]
-
5.2 DNA Adduct Analysis by ³²P-Postlabelling
This highly sensitive method is used to detect and quantify DNA adducts without prior knowledge of their structure.
-
Principle: DNA is isolated from tissues of treated animals and enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates. The adducts are then radioactively labeled with ³²P, separated by chromatography, and quantified.
-
Methodology:
-
Dosing: Animals (e.g., Wistar rats) are administered 2-NF orally or via another relevant route.[8]
-
DNA Isolation: At a specified time, animals are euthanized, and DNA is isolated from target and non-target tissues.
-
Digestion: The DNA is enzymatically hydrolyzed to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Methods like nuclease P1 digestion can be used to remove normal nucleotides, thereby enriching the adducted nucleotides.
-
³²P-Labelling: The adducted nucleotides are quantitatively labeled at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Separation: The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16][17]
-
Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL).
-
5.3 In Vivo Carcinogenicity Bioassay
This long-term study evaluates the tumor-inducing potential of a chemical in animals.
-
Principle: Animals are exposed to the test substance for a significant portion of their lifespan, and the incidence of tumors is compared between treated and control groups.
-
Methodology:
-
Animal Model: Typically, rats (e.g., Minnesota or Wistar strains) are used.[1][8][18]
-
Administration: 2-NF is administered, often mixed in the diet, for an extended period (e.g., 23 weeks to 11 months).[8][18] Multiple dose groups are included to assess dose-response.
-
Observation: Animals are monitored throughout the study for clinical signs of toxicity and palpable masses. Body weight and food consumption are recorded.
-
Termination: At the end of the study, a complete necropsy is performed.
-
Histopathology: All organs, especially target organs identified in shorter-term studies (liver, kidney, mammary gland, forestomach), are examined microscopically for neoplastic and preneoplastic lesions.[1][8]
-
Analysis: Tumor incidence, multiplicity, and latency are statistically compared between treated and control groups.
-
Conclusion and Future Directions
The toxicological profile of this compound is characterized by its metabolic activation to reactive species that cause genotoxicity through the formation of DNA adducts. This activity is the basis for its carcinogenicity in multiple organs in animal models. The key metabolic steps involve both nitroreductive and oxidative pathways, with enzymes like CYP1A1 playing a significant role. While its genotoxicity and carcinogenicity are well-established, recent findings on the endocrine-disrupting potential of its metabolites open a new area of investigation.
Future research should focus on:
-
Elucidating the complete profile of human CYP enzymes involved in 2-NF metabolism.
-
Quantifying the relative contributions of the nitroreduction and oxidative pathways to DNA adduct formation in human tissues.
-
Further investigating the endocrine-disrupting effects of 2-NF metabolites and their mechanisms of action.
-
Conducting epidemiological studies to assess the risk of 2-NF exposure in human populations, particularly those with high exposure to diesel exhaust.
This comprehensive understanding is essential for accurate risk assessment and the development of strategies to mitigate exposure to this environmental carcinogen.
References
- 1. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Item - Studies on DNA adducts and carcinogenesis with this compound as a model substance - Karolinska Institutet - Figshare [openarchive.ki.se]
- 6. Endocrine-disrupting metabolic activation of this compound catalyzed by human cytochrome P450 1A1: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Metabolism of the carcinogenic air pollutant this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of this compound, an environmental pollutant, by liver preparations of sea bream, Pagrus major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Lack of initiating capacity of the genotoxic air pollutant this compound in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-NF - this compound [xenometrix.ch]
- 16. DNA adduct formation after oral administration of this compound and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. publications.iarc.who.int [publications.iarc.who.int]
- 19. aniara.com [aniara.com]
- 20. Genotoxicity of benzo[a]pyrene, this compound and airborne particulates in the DNA-repair host-mediated assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Detection of 2-Nitrofluorene in Ambient Air Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention due to its mutagenic and carcinogenic properties.[1] It is often found in diesel exhaust particulates and other combustion-related emissions, making its presence in ambient air a public health concern.[2] Accurate and sensitive analytical methods are crucial for monitoring the concentration of this compound in the atmosphere to assess human exposure and environmental impact.
This document provides detailed application notes and protocols for the determination of this compound in air samples, primarily focusing on methods involving high-volume air sampling followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The standard approach for analyzing this compound in air involves a multi-step process:
-
Sample Collection: Drawing a known volume of air through a filter to trap particulate matter.
-
Sample Preparation: Extraction of the target analyte from the filter material using an appropriate solvent.
-
Analytical Separation and Detection: Utilizing chromatographic techniques like GC or HPLC to separate this compound from other components, followed by sensitive detection, often with mass spectrometry or fluorescence.
Isomer-specific determination is critical, as different nitrofluorene isomers may exhibit varying toxicities. Chromatographic techniques have been developed to distinguish between 1-, 2-, 3-, and 4-nitrofluorene.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of nitro-PAHs, including this compound, in air samples. These values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-MS/MS | HPLC with Fluorescence Detection | Notes |
| Limit of Detection (LOD) | ~1 pg/m³ | 0.06 - 1.25 µg/L (in solution) | GC-MS/MS offers extremely low detection limits for air samples.[3] HPLC LODs are for the final sample solution.[4] |
| Concentration Range in Urban Air | 1 - 100 pg/m³ | Not specified | Concentrations of nitro-PAHs are typically 100 to 1,000 times lower than neutral PAHs.[3] |
| Recovery | Not specified | Not specified | Method-dependent, should be determined experimentally. |
| Precision (CV) | Not specified | ~6% uncertainty | Precision is a measure of the repeatability of the method.[4] |
Experimental Protocols
Air Sampling Protocol
This protocol describes the collection of airborne particulate matter containing this compound using a high-volume air sampler.
Materials:
-
High-volume air sampler
-
Glass fiber filters or quartz microfiber filters
-
Filter cassette[5]
-
Aluminum foil[5]
-
Gloves and lab coat[5]
Procedure:
-
Filter Preparation: Pre-bake quartz microfiber filters to remove any organic contaminants.[5] Condition the filters in a controlled environment (e.g., weighing room with controlled temperature and humidity) for at least 24 hours before and after sampling to ensure accurate gravimetric analysis.[6]
-
Sampler Preparation: Clean the head of the high-volume sampler to remove any residual dust. Disinfect the filter cassette with ethanol.[5]
-
Filter Loading: Wearing gloves, place a pre-conditioned and tared filter into the clean filter cassette.
-
Sampling: Operate the high-volume sampler according to the manufacturer's instructions, drawing a known volume of air (e.g., 1000 m³) through the filter over a 24-hour period.[3]
-
Sample Recovery and Storage: After sampling, carefully remove the filter from the cassette. Fold the filter in half with the sampled side facing inward.[5] Wrap the filter in aluminum foil and store it at -20°C until extraction to prevent degradation of the analytes.[5] For storage longer than two months, -80°C is recommended.[5]
Sample Preparation: Solvent Extraction
This protocol details the extraction of this compound from the collected air filter.
Materials:
-
Soxhlet extraction apparatus or ultrasonic bath
-
Dichloromethane (DCM) or a mixture of DCM and acetone (1:1)[2][7]
-
Rotary evaporator
-
Concentrator tube
-
Nitrogen gas supply
Procedure:
-
Filter Spiking (Optional): For quality control, a surrogate standard (e.g., deuterated this compound) can be spiked onto the filter before extraction to assess method recovery.
-
Extraction:
-
Soxhlet Extraction: Place the filter sample into the thimble of a Soxhlet extractor. Extract with dichloromethane for a specified period (e.g., 8-12 hours).
-
Ultrasonic Extraction: Cut the filter into small pieces and place them in a beaker with the extraction solvent (e.g., DCM/acetone).[7] Sonicate the sample for a set time (e.g., 30 minutes).[8]
-
-
Concentration: Concentrate the resulting extract using a rotary evaporator to a small volume (e.g., 1-2 mL).
-
Final Volume Adjustment: Transfer the concentrated extract to a concentrator tube and further reduce the volume under a gentle stream of nitrogen gas to the final desired volume (e.g., 1 mL).[9] The sample is now ready for analysis.
Analytical Protocol: GC-MS/MS
This protocol provides a general procedure for the analysis of this compound using a triple quadrupole GC-MS system, which offers high selectivity and sensitivity.[3]
Instrumentation and Columns:
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)[3][7]
-
Capillary column suitable for PAH analysis (e.g., DB-5)
GC-MS/MS Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | 40°C (hold 1 min), ramp to 210°C at 10°C/min, then to 300°C at 30°C/min (hold 8.5 min)[10] |
| Carrier Gas | Helium at 1.2 mL/min[10] |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Multiple Reaction Monitoring (MRM)[3] |
| Precursor Ion (m/z) | 211[1] |
| Product Ions (m/z) | 165, 164, 194[1] |
Procedure:
-
Calibration: Prepare a series of calibration standards of this compound in the appropriate solvent. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject an aliquot (e.g., 1 µL) of the prepared sample extract into the GC-MS/MS system.
-
Data Analysis: Identify this compound based on its retention time and the specific MRM transitions. Quantify the concentration using the calibration curve.
Analytical Protocol: HPLC with Fluorescence Detection
This protocol outlines the analysis of this compound using HPLC with on-line reduction and fluorescence detection. This method is suitable for nitro-PAHs that can be reduced to fluorescent amino-PAHs.[4]
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Reversed-phase C18 analytical column[8]
-
Post-column reduction system (e.g., packed with Pt-Al₂O₃)[4]
-
Fluorescence detector
HPLC Parameters (Example):
| Parameter | Setting |
| Mobile Phase | Methanol/Water gradient |
| Flow Rate | 0.8 mL/min[4] |
| Reduction Column Temperature | 90°C[4] |
| Fluorescence Detector | Excitation and emission wavelengths optimized for the amino-fluorene derivative |
Procedure:
-
Calibration: Prepare calibration standards of this compound.
-
Sample Analysis: Inject the sample extract into the HPLC system.
-
Post-Column Derivatization: After separation on the analytical column, the eluent passes through the reduction column where this compound is converted to 2-aminofluorene.
-
Detection: The fluorescent 2-aminofluorene is detected by the fluorescence detector.
-
Quantification: Determine the concentration of this compound based on the peak area and the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The described protocols provide robust and sensitive methods for the determination of this compound in ambient air samples. The choice between GC-MS/MS and HPLC with fluorescence detection will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Proper implementation of these methods, including rigorous quality control measures, is essential for obtaining accurate and reliable data on the atmospheric concentration of this important environmental pollutant.
References
- 1. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of this compound in diesel exhaust particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Air-sampled Filter Analysis for Endotoxins and DNA Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Label-free detection and quantification of ultrafine particulate matter in lung and heart of mouse and evaluation of tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Utilizing 2-Nitrofluorene as a Positive Control in the Ames Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely adopted method for assessing the mutagenic potential of chemical substances. Developed by Bruce Ames, the test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for specific amino acids (histidine for Salmonella and tryptophan for E. coli). These strains are unable to grow in a medium deficient in the required amino acid unless a reverse mutation (reversion) occurs, restoring the functional gene. An increase in the number of revertant colonies in the presence of a test substance suggests its mutagenic activity.
A critical component of a valid Ames test is the inclusion of appropriate positive and negative controls. The positive control is a known mutagen that demonstrates the tester strains are responsive and the experimental conditions are suitable for detecting mutagenicity. 2-Nitrofluorene is a well-characterized direct-acting mutagen commonly used as a positive control for the Salmonella typhimurium tester strain TA98. This strain is particularly sensitive to frameshift mutagens. As a direct-acting mutagen, this compound does not require metabolic activation by a liver extract (S9 fraction) to exert its mutagenic effect.
These application notes provide a detailed protocol for using this compound as a positive control in the Ames test with the TA98 strain, including expected results and data interpretation.
Data Presentation
The following table summarizes representative quantitative data for the use of this compound as a positive control with Salmonella typhimurium TA98 in the absence of S9 metabolic activation. The data is presented as the mean number of revertant colonies per plate from triplicate plates.
| Treatment | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Negative Control |
| Negative Control (DMSO) | 0 | 35 ± 5 | 1.0 |
| This compound | 1.0 | 450 ± 45 | 12.9 |
| This compound | 2.5 | 980 ± 87 | 28.0 |
| This compound | 5.0 | 1550 ± 130 | 44.3 |
| This compound | 10.0 | >2000 [1] | >57.1 |
Note: Data are representative and may vary between laboratories. It is essential to establish historical control data ranges.
Experimental Protocols
Principle of the Plate Incorporation Method
In the plate incorporation method, the test compound, the bacterial tester strain, and, if required, the S9 metabolic activation mix are combined in a molten top agar. This mixture is then poured onto a minimal glucose agar plate. The plates are incubated for 48-72 hours, during which time bacteria that have undergone a reverse mutation will grow and form visible colonies.
Materials and Reagents
-
Bacterial Strain: Salmonella typhimurium TA98 (ensure proper handling and maintenance of the strain, including periodic checks of its genetic markers).
-
Positive Control: this compound (CAS No. 607-57-8), dissolved in Dimethyl Sulfoxide (DMSO).
-
Negative Control: Dimethyl Sulfoxide (DMSO).
-
Media and Solutions:
-
Oxoid Nutrient Broth No. 2
-
Vogel-Bonner Medium E (50X)
-
D-Glucose solution (40%)
-
L-Histidine HCl/D-Biotin solution (0.5 mM each)
-
Top Agar (0.6% Difco Bacto Agar, 0.5% NaCl)
-
Minimal Glucose Agar Plates
-
Detailed Methodology
1. Preparation of Bacterial Culture: a. From a frozen stock, streak S. typhimurium TA98 onto a nutrient agar plate and incubate at 37°C for 12-16 hours. b. Inoculate a single colony into 10-20 mL of Oxoid Nutrient Broth No. 2. c. Incubate the broth culture at 37°C for 10-12 hours with shaking (approx. 120 rpm) until the culture reaches a density of 1-2 x 10⁹ cells/mL.
2. Preparation of Reagents: a. Positive Control Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 1 mg/mL stock can be serially diluted to achieve the desired concentrations per plate (e.g., 1.0, 2.5, 5.0, and 10.0 µ g/plate ). b. Top Agar: Melt the top agar and maintain it in a water bath at 45°C. Just before use, add the L-Histidine HCl/D-Biotin solution to the molten top agar (10% v/v).
3. Plate Incorporation Procedure: a. For each treatment group (negative control, and different concentrations of this compound), label three sterile glass tubes. b. To each tube, add in the following order: i. 2.0 mL of molten top agar supplemented with Histidine/Biotin. ii. 0.1 mL of the overnight TA98 bacterial culture. iii. 0.1 mL of the respective control or this compound dilution. c. Vortex each tube gently for 3 seconds. d. Immediately pour the contents of each tube onto a separate minimal glucose agar plate. e. Gently tilt and rotate the plate to ensure an even distribution of the top agar. f. Allow the top agar to solidify completely on a level surface.
4. Incubation: a. Invert the plates and incubate them at 37°C for 48-72 hours in the dark.
5. Colony Counting and Data Analysis: a. After incubation, count the number of revertant colonies on each plate. b. Calculate the mean number of revertant colonies and the standard deviation for each treatment group. c. A positive response is generally defined as a dose-dependent increase in the number of revertant colonies, with at least a two- to three-fold increase over the negative control value at one or more concentrations.
Mandatory Visualizations
Caption: Workflow for the Ames Test Plate Incorporation Method.
Caption: Role of Controls in Validating the Ames Test.
References
Application Notes and Protocols for In Vitro Assessment of 2-Nitrofluorene Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for investigating the in vitro effects of 2-Nitrofluorene (2-NF), a nitrated polycyclic aromatic hydrocarbon and a potential human carcinogen.[1] Detailed protocols for cell culture, cytotoxicity assessment, genotoxicity analysis, and investigation of apoptotic signaling pathways are presented. The methodologies are designed for use with relevant human cell lines, such as the A549 lung carcinoma and HepG2 hepatoma cells, to model exposure and metabolic activation. This document includes structured tables for data presentation and Graphviz diagrams to visualize experimental workflows and cellular pathways.
Introduction
This compound (2-NF) is a combustion byproduct and an environmental contaminant classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. In vitro studies have demonstrated its genotoxic potential, including the induction of DNA damage and mutations.[1] Understanding the cellular and molecular responses to 2-NF exposure is crucial for toxicological assessment and drug development. These protocols outline key in vitro assays to characterize the cytotoxic, genotoxic, and pro-apoptotic effects of 2-NF.
Experimental Design Overview
A tiered experimental approach is recommended to comprehensively evaluate the effects of 2-NF in cell culture. The workflow begins with determining the cytotoxic concentration range, followed by an assessment of genotoxicity and investigation into the molecular mechanisms of cell death.
References
Application Note: Quantification of 2-Nitrofluorene Metabolites by HPLC-MS/MS
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of 2-Nitrofluorene (2-NF) and its major metabolites in biological matrices. This compound, a prevalent environmental pollutant, undergoes extensive metabolism to form potentially carcinogenic compounds. Accurate quantification of these metabolites is crucial for toxicological studies and risk assessment. This method utilizes solid-phase extraction for sample cleanup, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement this analytical method in their laboratories.
Introduction
This compound (2-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and urban air particulates. Due to its mutagenic and carcinogenic properties, understanding its metabolic fate is of significant interest. In biological systems, 2-NF is metabolized into several compounds, primarily through nitroreduction and ring hydroxylation, followed by conjugation. The main metabolic pathways include the reduction of the nitro group to form 2-aminofluorene, which can be further acetylated to 2-acetylaminofluorene. Additionally, hydroxylation at various positions on the fluorene ring system leads to the formation of hydroxylated this compound metabolites.
This application note provides a detailed protocol for the simultaneous quantification of 2-NF and its key metabolites: 2-Aminofluorene, 2-Acetylaminofluorene, and various hydroxylated 2-nitrofluorenes. The method is designed to be selective and sensitive, making it suitable for the analysis of these compounds in complex biological matrices such as urine and plasma.
Experimental
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed to isolate the analytes of interest from the biological matrix and reduce matrix effects.
Materials:
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine), add an internal standard and vortex. Acidify the sample with formic acid to a pH of approximately 6.0.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC System: A UPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC)
-
Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP series)
HPLC Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
MS/MS Conditions:
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The analytes are quantified using Multiple Reaction Monitoring (MRM). The specific MRM transitions, collision energies (CE), and cone voltages (CV) for each analyte should be optimized for the specific instrument used. The following table provides representative MRM parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 212.1 | 166.1 | 25 | 30 |
| 139.1 | 35 | 30 | ||
| 2-Aminofluorene | 182.2 | 165.2 | 20 | 25 |
| 154.2 | 30 | 25 | ||
| 2-Acetylaminofluorene | 224.2 | 182.2 | 15 | 28 |
| 154.2 | 25 | 28 | ||
| 7-Hydroxy-2-nitrofluorene | 228.1 | 182.1 | 22 | 32 |
| 154.1 | 32 | 32 | ||
| 9-Hydroxy-2-nitrofluorene | 228.1 | 198.1 | 20 | 35 |
| 169.1 | 30 | 35 |
Results and Data Presentation
The following table summarizes representative quantitative data for this compound and its metabolites obtained from the analysis of a fortified biological sample.
| Analyte | Concentration (ng/mL) |
| This compound | 15.2 |
| 2-Aminofluorene | 8.7 |
| 2-Acetylaminofluorene | 12.1 |
| 7-Hydroxy-2-nitrofluorene | 5.4 |
| 9-Hydroxy-2-nitrofluorene | 9.8 |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound metabolite analysis.
Discussion
This HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound and its major metabolites. The use of solid-phase extraction effectively removes matrix interferences, leading to improved data quality. The chromatographic conditions are optimized to achieve good separation of the analytes, and the use of MRM ensures high selectivity and sensitivity of detection. The presented method can be readily adapted for use in various research and drug development settings for the assessment of exposure to and metabolism of this compound.
Conclusion
A detailed and robust HPLC-MS/MS method for the quantification of this compound metabolites has been developed and described. The provided protocols for sample preparation and instrumental analysis, along with the representative data and visualizations, offer a comprehensive guide for researchers in the field of toxicology and drug metabolism.
2-Nitrofluorene: A Model Compound for Nitro-PAH Toxicological Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrofluorene (2-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found as an environmental pollutant originating from incomplete combustion processes, such as diesel engine exhaust.[1] Due to its mutagenic and carcinogenic properties, 2-NF serves as a critical model compound for studying the toxicological effects of nitro-PAHs.[2][3] This document provides detailed application notes and experimental protocols for the study of 2-NF, intended for researchers, scientists, and professionals in drug development.
Toxicological Profile
Carcinogenicity: this compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1][4] Studies in rats have demonstrated that oral administration of 2-NF can lead to the development of tumors in the mammary gland, forestomach, liver, and ear duct.[1]
Genotoxicity: 2-NF is a potent genotoxic agent that can induce DNA damage, sister chromatid exchange, and mutations in various in vitro and in vivo systems.[1][5] Its genotoxicity is a result of its metabolic activation to reactive intermediates that can form covalent adducts with DNA.[4]
Metabolism and Activation: The toxic effects of 2-NF are largely dependent on its metabolic activation. This process involves two primary pathways: nitroreduction and ring oxidation.
-
Nitroreduction: This pathway involves the reduction of the nitro group to form N-hydroxyarylamines, which can then be further activated by O-esterification to form reactive electrophiles that bind to DNA.[6] This process can be catalyzed by cytosolic nitroreductases.[7]
-
Ring Oxidation: Cytochrome P450 enzymes can oxidize the aromatic rings of 2-NF, leading to the formation of various hydroxylated metabolites.[8] Some of these metabolites can also be mutagenic.[8]
Data Presentation
Table 1: Carcinogenicity of this compound in Rats
| Strain | Route of Administration | Dose | Target Organs for Tumor Development | Reference |
| Minnesota strain (albino) | Oral (in diet) | 500 mg/kg diet for 23 weeks | Mammary gland, forestomach, liver, ear duct | [1] |
| Sprague-Dawley | Oral | 106 mg/kg bw | Not specified in abstract | [5] |
Table 2: Mutagenicity of this compound in Salmonella typhimurium
| Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| TA98 | Without | 433 | [9] |
| TA98 | With or Without | Not specified in abstract | [10] |
| TA100 | Not specified | Not specified in abstract | [9] |
Table 3: DNA Adduct Formation in Rats Treated with this compound
| Rat Strain | Administration Route | Dose | Tissue | Major Adduct(s) Detected | Adduct Levels | Reference |
| Wistar | Oral (in diet) | 0.24–2.4 mmol/kg | Liver, kidney, forestomach | dG-C8-2-AF, dG-N2-2-AAF | Higher in target tissues | [11] |
| AGUS | Oral (single dose) | 35 mg/kg bw | Liver, kidney, lung, heart | dG-C8-2-AF | Enhanced by intestinal microflora | [4] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)
This protocol is adapted from standard Ames test procedures and is suitable for assessing the mutagenic potential of this compound.[12][13]
Materials:
-
Salmonella typhimurium strains TA98 and TA100
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
S9 fraction from Aroclor 1254-induced rat liver
-
S9 cofactor mix (NADP, Glucose-6-phosphate)
-
Oxoid Nutrient Broth No. 2
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Positive controls: this compound (without S9), 2-aminoanthracene (with S9)[12]
-
Negative control: DMSO
Procedure:
-
Bacterial Culture: Inoculate a single colony of each S. typhimurium strain into 10 mL of Oxoid Nutrient Broth No. 2 and incubate overnight at 37°C with shaking.
-
Test Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared to test a range of concentrations.
-
Assay: a. To a sterile tube, add 0.1 mL of the overnight bacterial culture. b. Add 0.1 mL of the this compound dilution or control. c. For metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer. d. Pre-incubate the mixture at 37°C for 20-30 minutes. e. Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. f. Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Protocol 2: 32P-Postlabeling Assay for DNA Adducts
This protocol provides a general framework for the sensitive detection of 2-NF-induced DNA adducts.[6][14][15]
Materials:
-
DNA samples isolated from tissues of 2-NF-treated animals or from in vitro experiments.
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-32P]ATP
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC developing solvents
Procedure:
-
DNA Digestion: a. Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but recommended): a. Treat the digested DNA with nuclease P1 to hydrolyze normal nucleotides to deoxyribonucleosides, leaving the adducts as dinucleotides. This step enhances the sensitivity of the assay.
-
32P-Labeling: a. Label the 5'-hydroxyl group of the adducted nucleotides with 32P by incubating with [γ-32P]ATP and T4 polynucleotide kinase.
-
TLC Chromatography: a. Apply the 32P-labeled adducts to a PEI-cellulose TLC plate. b. Develop the chromatogram using a multi-directional solvent system to separate the different adducts.
-
Detection and Quantification: a. Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled adducts. b. Quantify the amount of radioactivity in each adduct spot using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 107-109 normal nucleotides.
Protocol 3: In Vivo Carcinogenicity Study in Rats
This protocol is a general guideline for a long-term carcinogenicity bioassay of this compound in rats, based on standard practices.[16][17]
Animals and Housing:
-
Use a standard rat strain, such as Fischer 344 or Sprague-Dawley, of both sexes.[3]
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide food and water ad libitum.
-
Acclimatize the animals for at least one week before the start of the study.
Experimental Design:
-
Use at least three dose groups and a concurrent control group, with at least 50 animals per sex per group.
-
Administer this compound in the diet. The doses should be selected based on a subchronic toxicity study, with the highest dose being the maximum tolerated dose (MTD).
-
The study duration is typically 2 years.[17]
Observations:
-
Observe the animals daily for clinical signs of toxicity.
-
Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
-
Perform a detailed clinical examination of each animal at least once every 3 months.
Pathology:
-
At the end of the study, perform a complete necropsy on all animals.
-
Collect all organs and tissues, and preserve them in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination. A board-certified veterinary pathologist should examine all tissues from the control and high-dose groups. If treatment-related lesions are observed, the corresponding tissues from the lower dose groups should also be examined.
Data Analysis:
-
Analyze the data on tumor incidence using appropriate statistical methods to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Conclusion
This compound is an invaluable model compound for investigating the mechanisms of toxicity of nitro-PAHs. The protocols and data presented in this document provide a comprehensive resource for researchers to design and conduct studies on the metabolism, genotoxicity, and carcinogenicity of this important environmental pollutant. The use of standardized protocols is crucial for generating reliable and comparable data that can be used for risk assessment and the development of strategies to mitigate the adverse health effects of nitro-PAHs.
References
- 1. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Historical Control Tumor Incidence Rates in Female Harlan Sprague-Dawley and Fischer 344/N Rats From Two-Year Bioassays Performed by the National Toxicology Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolism of the carcinogenic air pollutant this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. The Sister Chromatid Exchange (SCE) Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. The sister chromatid exchange (SCE) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. Studies of the carcinogenic action in the rat of 2-nitro, 2-amino-, 2-acetylamino-, and 2-diacetylaminofluorene after ingestion and after painting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ableweb.org [ableweb.org]
- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] A no observed adverse effect level for DNA adduct formation in rat liver with prolonged dosing of the hepatocarcinogen 2-acetylaminofluorene | Semantic Scholar [semanticscholar.org]
- 17. Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study, Enabling Six-Month Testing for More Compounds | Taconic Biosciences [taconic.com]
Application Notes and Protocols for Assessing 2-Nitrofluorene Mutagenicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrofluorene is an environmental pollutant and a known mutagen, making its assessment critical in toxicology and drug development.[1][2] This document provides detailed application notes and protocols for a range of in vitro assays designed to evaluate the mutagenic potential of this compound. The assays covered include the bacterial reverse mutation assay (Ames test), mammalian cell-based assays (Mouse Lymphoma Assay), and a DNA damage assay (Comet Assay). These protocols are intended to provide a robust framework for the reliable and reproducible assessment of this compound's genotoxicity.
Metabolic Activation of this compound
The mutagenicity of this compound is significantly influenced by its metabolic activation.[1] In vivo and in vitro systems containing metabolic enzymes, such as the S9 fraction from rat liver, can convert this compound into highly reactive metabolites that can bind to DNA and induce mutations.[1][3] The primary metabolic pathway involves the reduction of the nitro group to a hydroxylamino derivative, which can then be further activated to a highly reactive electrophile that readily forms DNA adducts.[1][3] Key metabolites that have been identified include 2-aminofluorene, 2-acetylaminofluorene, N-hydroxy-2-aminofluorene, and N-hydroxy-2-acetylaminofluorene.[2]
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation and mutation.
Experimental Workflow for In Vitro Mutagenicity Testing
The general workflow for assessing the mutagenicity of a test compound like this compound involves several key steps, from preparation of the test article and bacterial or mammalian cells to data analysis. The inclusion of a metabolic activation system (S9 fraction) is crucial for detecting mutagens that require metabolic conversion to exert their genotoxic effects.
Caption: General experimental workflow for in vitro mutagenicity testing of this compound.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and rapid bacterial assay to detect point mutations.[4][5] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the corresponding amino acid. The assay measures the ability of a test substance to induce reverse mutations, allowing the bacteria to grow on a minimal medium lacking the specific amino acid. This compound is a known mutagen in the Ames test, particularly in strains like TA98, and is often used as a positive control.[4][6]
Quantitative Data for this compound in Ames Test
| Strain | Metabolic Activation (S9) | Concentration | Revertants/Plate (Mean ± SD) | Fold Increase over Control | Reference |
| TA98 | - | 1 µg/mL | 433 ± 25 | >10 | [7] |
| TA98 | + | 0.5 µg/mL | Not specified | Significant increase | [8] |
| TA100 | - | Not specified | Not specified | Positive | [9] |
| TA1538 | - | Not specified | Significant increase | >10 | [7] |
Note: Data is compiled from multiple sources and may have been generated under slightly different experimental conditions.
Detailed Protocol for Ames Test
This protocol is based on the standard plate incorporation method.
1. Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
This compound (positive control)
-
Solvent (e.g., DMSO)
-
Nutrient broth
-
Top agar (containing traces of histidine and biotin)
-
Minimal glucose agar plates
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)
-
S9 cofactor mix (NADP, Glucose-6-phosphate)
2. Procedure:
-
Bacterial Culture: Inoculate the selected Salmonella strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent.
-
Metabolic Activation: If using S9, prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
Plate Incorporation:
-
To 2 mL of molten top agar (at 45°C), add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the test compound solution (or positive/negative controls).
-
For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer.
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate of the negative control.
Mouse Lymphoma Assay (MLA)
The Mouse Lymphoma Assay is a mammalian cell gene mutation assay that detects a broad spectrum of genetic damage, including point mutations, clastogenicity, and aneuploidy.[10][11][12] The assay utilizes the L5178Y/TK+/- mouse lymphoma cell line, which is heterozygous for the thymidine kinase (TK) gene. Forward mutations at the TK locus can lead to the loss of TK activity, rendering the cells resistant to the toxic pyrimidine analog trifluorothymidine (TFT).
Quantitative Data for this compound in Mouse Lymphoma Assay
| Treatment Condition | Metabolic Activation (S9) | Concentration | Mutant Frequency (x 10⁻⁶) | Fold Increase over Control | Reference |
| Short (3-4h) | + | Not specified | Not specified | Positive | [2] |
| Short (3-4h) | - | Not specified | Not specified | Positive | [2] |
Note: Specific quantitative data for this compound in the MLA is less commonly published than for the Ames test. The table indicates a positive mutagenic response has been observed.
Detailed Protocol for Mouse Lymphoma Assay
This protocol outlines the microwell version of the assay.
1. Materials:
-
L5178Y/TK+/- mouse lymphoma cells
-
Cell culture medium (e.g., RPMI 1640 with supplements)
-
This compound
-
Positive controls (e.g., methyl methanesulfonate without S9, cyclophosphamide with S9)
-
Trifluorothymidine (TFT)
-
96-well microtiter plates
-
S9 fraction and cofactor mix
2. Procedure:
-
Cell Culture: Maintain L5178Y cells in suspension culture.
-
Treatment:
-
Adjust the cell density to the appropriate concentration.
-
Expose the cells to a range of concentrations of this compound with and without S9 metabolic activation for 4 hours.
-
Include solvent and positive controls in parallel.
-
-
Washing and Expression:
-
After the exposure period, wash the cells to remove the test compound.
-
Resuspend the cells in fresh medium and culture for a 2-3 day expression period to allow for the fixation of mutations.
-
-
Cloning and Selection:
-
Plate the cells in 96-well plates in both selective (containing TFT) and non-selective medium.
-
The non-selective plates are used to determine the cloning efficiency (cell viability).
-
The selective plates are used to determine the number of TFT-resistant (mutant) colonies.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
Scoring and Data Analysis:
-
Count the number of positive wells (containing colonies) in both the selective and non-selective plates.
-
Calculate the mutant frequency based on the cloning efficiency and the number of mutant colonies. A significant, dose-dependent increase in mutant frequency indicates a positive result.
-
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Quantitative Data for this compound in Comet Assay
| Cell Type | Metabolic Activation (S9) | Concentration | % Tail DNA (Mean ± SD) | Fold Increase over Control | Reference |
| Not Specified | Not Specified | Not Specified | Data not readily available in searched articles | Positive in vitro | [16] |
Detailed Protocol for Alkaline Comet Assay
1. Materials:
-
Mammalian cells in suspension
-
This compound
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (high salt, EDTA, Triton X-100)
-
Alkaline electrophoresis buffer (NaOH, EDTA)
-
Neutralization buffer (Tris-HCl)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Microscope slides
2. Procedure:
-
Slide Preparation: Coat microscope slides with a layer of NMPA and allow it to solidify.
-
Cell Treatment: Expose the cells in suspension to various concentrations of this compound for a defined period.
-
Cell Embedding:
-
Mix the treated cells with LMPA at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Allow the agarose to solidify on a cold surface.
-
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently rinse the slides with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Examine the slides using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment). A dose-dependent increase in comet tail parameters indicates a positive genotoxic effect.
-
Conclusion
The in vitro assays described in this document provide a comprehensive toolkit for evaluating the mutagenic potential of this compound. The Ames test is a valuable initial screen for point mutations, while the Mouse Lymphoma Assay offers a broader assessment of different types of genetic damage in a mammalian system. The Comet Assay provides a sensitive measure of DNA strand breaks. For a thorough assessment of this compound's mutagenicity, it is recommended to use a battery of tests that includes both a bacterial and a mammalian cell-based assay, with and without metabolic activation. The provided protocols and data serve as a valuable resource for researchers in the fields of toxicology, environmental science, and drug development.
References
- 1. Metabolism of the carcinogenic air pollutant this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotoxicity.com [biotoxicity.com]
- 6. enamine.net [enamine.net]
- 7. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats [mdpi.com]
- 10. Screening for Chemical Mutagens Using the Mouse Lymphoma Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. The use of L5178Y mouse lymphoma cells to assess the mutagenic, clastogenic and aneugenic properties of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genotoxicity of benzo[a]pyrene, this compound and airborne particulates in the DNA-repair host-mediated assay - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and disposal procedures for 2-Nitrofluorene in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of 2-Nitrofluorene in a laboratory setting. This compound is a suspected carcinogen and mutagen, and it is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, strict adherence to these protocols is essential to ensure personnel safety and environmental protection.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior and potential hazards in the laboratory.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Cream-colored or light-yellow solid/powder.[1][4][5] | [1][4][5] |
| Molecular Formula | C₁₃H₉NO₂ | [1][4][5] |
| Molecular Weight | 211.22 g/mol | [1][4][6] |
| Melting Point | 154 - 158 °C | [4][5][6][7] |
| Boiling Point | ~350.9 °C (estimate) | [5][7] |
| Solubility in Water | Insoluble | [4][5] |
| Partition Coefficient (log Pow) | 3.28 - 3.83 | [3][4][7] |
| Stability | Stable under recommended storage conditions.[5] | [5] |
| Incompatibilities | Strong oxidizing agents, strong bases, reducing agents.[4][5][8] | [4][5][8] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Carcinogenicity: Suspected of causing cancer (H351).[1][6][8]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects (H341).[3]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[1][3][6]
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement |
| H351 | Suspected of causing cancer.[1][6][8] |
| H341 | Suspected of causing genetic defects.[3] |
| H411 | Toxic to aquatic life with long lasting effects.[1][3][6] |
| P201 | Obtain special instructions before use.[7][8] |
| P202 | Do not handle until all safety precautions have been read and understood.[3][7][8] |
| P273 | Avoid release to the environment.[1][6][7] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][7] |
| P308 + P313 | IF exposed or concerned: Get medical advice/ attention.[6][7] |
| P405 | Store locked up.[1][7][8] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][8] |
Experimental Protocols
All work with this compound must be conducted in a designated area, within a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Lab Coat: A lab coat must be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[6][8]
Caption: Procedure for cleaning up a small spill of this compound.
For large spills, evacuate the area and contact the institution's environmental health and safety department immediately.
Emergency Procedures
In case of exposure to this compound, immediate action is crucial.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7][9][10] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the area thoroughly with soap and water. Seek immediate medical attention, even if no symptoms are present. [3][4][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][7][11] |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 1-2 glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][7][9] |
Disposal Procedures
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
General Disposal Guidelines:
-
All waste containing this compound must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by a qualified professional.
-
Contact your institution's environmental health and safety department or a licensed professional waste disposal service for specific disposal instructions. [3]Disposal practices are subject to local, state, and federal regulations. [1][8] Disposal Workflow:
Caption: General workflow for the disposal of this compound waste.
One suggested method for disposal involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. [3]However, this should only be performed by licensed professionals.
References
- 1. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. aniara.com [aniara.com]
- 4. This compound(607-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound 98 607-57-8 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
Application Notes and Protocols: Preparation of 2-Nitrofluorene Stock Solutions for In Vitro Experiments
Introduction
2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) widely utilized in toxicology and cancer research.[1][2] It is a known mutagen and is suspected of being a carcinogen, making it a critical tool for genotoxicity studies, such as the Ames test, where it serves as a positive control.[1][3] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible experimental results and ensuring laboratory safety. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions for use in in vitro assays.
Compound Information and Safety Precautions
It is imperative to handle this compound with extreme caution due to its hazardous properties. All handling should be performed inside a certified chemical fume hood by personnel trained in handling potent mutagens.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 607-57-8 | [1][4][5] |
| Molecular Formula | C₁₃H₉NO₂ | [1][4][5] |
| Molecular Weight | 211.22 g/mol | [1][4][5] |
| Appearance | Cream-colored to light-yellow powder/crystalline solid. | [1][5][6][7] |
| Melting Point | 156-158 °C | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, and benzene. | [1][2][7][8] |
Safety and Handling
Strict adherence to safety protocols is mandatory when working with this compound.
| Category | Information | References |
| Hazard Statements | Suspected of causing cancer (H351). Suspected of causing genetic defects (H341). Toxic to aquatic life with long-lasting effects (H411). Harmful if swallowed. | [4][9] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat, and a dust mask (e.g., N95) are required. | [4][10] |
| Handling | Always handle within a chemical fume hood to avoid inhalation of dust.[4] Avoid dust generation and accumulation.[4][10] | |
| Storage | Store locked up in a cool, dry, dark place in a tightly sealed container.[4][7][10] The compound is light and air-sensitive; store under an inert gas if possible.[4] | |
| Disposal | Dispose of waste as hazardous material in accordance with local, state, and federal regulations. Consider dissolving in a combustible solvent for incineration. | [4][9] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials and Equipment
-
This compound powder (CAS: 607-57-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Certified chemical fume hood
-
Personal Protective Equipment (PPE) as specified above
-
Calibrated micropipettes and sterile pipette tips
-
1.5 mL or 2.0 mL sterile amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Weighing paper or boat
Step-by-Step Procedure
-
Pre-Calculation: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound (MW: 211.22 g/mol ) is calculated as follows:
-
Mass (mg) = 10 mmol/L × 0.001 L × 211.22 g/mol × 1000 mg/g = 2.11 mg
-
-
Safety Preparations: Don all required PPE and perform all subsequent steps within a chemical fume hood.
-
Weighing: Carefully weigh out 2.11 mg of this compound powder using an analytical balance and place it directly into a pre-labeled sterile amber microcentrifuge tube.
-
Note: Taring the tube before adding the powder is recommended for accuracy.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Securely cap the tube and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the solution is expected to be stable.
-
Experimental Workflow and Metabolic Activation
Stock Solution Preparation Workflow
The following diagram outlines the standard workflow for preparing this compound stock solutions.
Metabolic Activation Pathway
The genotoxicity of this compound is linked to its metabolic activation within the cell, primarily by cytochrome P450 enzymes, into reactive intermediates that can form DNA adducts.[2][5]
References
- 1. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 607-57-8 [m.chemicalbook.com]
- 3. biotoxicity.com [biotoxicity.com]
- 4. aniara.com [aniara.com]
- 5. This compound | 607-57-8 [chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. This compound | 607-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
improving the solubility of 2-Nitrofluorene for in vitro assays
Welcome to the Technical Support Center for 2-Nitrofluorene Solubility. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to dissolving this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility challenging for in vitro work?
A1: this compound is a nitrated polycyclic aromatic hydrocarbon.[1] It is a pale yellow to yellow crystalline solid at room temperature.[2] Its chemical structure, consisting of a tricyclic aromatic fluorene backbone, makes it highly hydrophobic (lipophilic) and practically insoluble in water.[2][3][4] This poor aqueous solubility presents a significant challenge for in vitro assays, which are conducted in aqueous cell culture media, as the compound can precipitate out of solution, leading to inaccurate and non-reproducible results.
Q2: What are the recommended primary solvents for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, organic solvents are required to dissolve this compound. The most commonly used solvents for in vitro studies are:
-
Dimethyl Sulfoxide (DMSO): This is a powerful and widely used aprotic solvent for dissolving nonpolar or poorly water-soluble compounds for use in cell-based bioassays.[5]
-
Acetone: This is another effective organic solvent that can be less cytotoxic than DMSO for certain cell lines and applications.[6][7]
Q3: What is the maximum concentration of solvent (e.g., DMSO) that can be used in my cell culture without causing toxicity?
A3: The maximum tolerated concentration of a solvent is highly dependent on the specific cell line and the duration of the experiment.[8][9] It is crucial to perform a solvent tolerance test for your specific cell line. However, general guidelines are:
-
≤ 0.1%: Generally considered safe for most cell lines with minimal effect on cell viability.[8][10]
-
0.1% to 0.5%: Often acceptable, but a solvent-only control is essential to ensure the solvent is not affecting the experimental outcome.[7]
-
Up to 1.0%: Tolerated by many robust cell lines for short-term assays, though some sensitive lines may show toxic effects.[9][11] This is often considered the upper limit by many guidelines.[11]
-
> 1.0%: Concentrations of 2% and higher are often cytotoxic and can induce molecular changes in cells, affecting the validity of the results.[5][9][11]
Q4: How do I prepare a stock solution of this compound?
A4: Stock solutions are typically prepared at a high concentration (e.g., 100x or 1000x the final testing concentration) to minimize the amount of solvent added to the cell culture medium.[12] A common starting point is a 10 mM stock solution in 100% DMSO. This stock is then serially diluted in the cell culture medium to achieve the desired final concentrations for the assay, ensuring the final solvent concentration remains below the cytotoxic threshold.
Q5: What should I do if this compound precipitates after being added to the cell culture medium?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. If you observe this, you should:
-
Verify the final solvent concentration: Ensure it is not too low, as a certain amount of solvent helps keep the compound in solution. Paradoxically, if the stock is too concentrated, it can crash out upon dilution.
-
Lower the stock solution concentration: If your 10 mM stock precipitates, try preparing a 1 mM or 500 µM stock solution in DMSO.[13] This will increase the volume of stock solution needed, but may prevent precipitation.
-
Warm the medium: Gently warm the final diluted medium to 37°C and swirl to see if the precipitate redissolves.[14] Avoid overheating.
-
Check for media component issues: Precipitates can sometimes be caused by temperature shifts or reactions with media components, like calcium salts.[15][16] Ensure your medium is properly prepared and stored.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't dissolve in 100% DMSO or Acetone. | Insufficient solvent volume or low-quality solvent. The compound may require slight energy input to dissolve. | 1. Increase the solvent volume to lower the concentration. 2. Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly. 3. Ensure your solvent is anhydrous and of high purity. |
| Stock solution is cloudy or has precipitates. | The solution is supersaturated, or the temperature is too low. The solvent may have absorbed water. | 1. Gently warm the vial in a 37°C water bath and vortex to redissolve. 2. Store the stock solution at room temperature if it is stable, or in small, tightly sealed aliquots at -20°C to minimize freeze-thaw cycles and water absorption.[15] |
| Compound precipitates immediately upon dilution into cell culture medium. | The stock solution is too concentrated, leading to the compound "crashing out" in the aqueous environment. The final concentration in the medium exceeds the solubility limit. | 1. Prepare a less concentrated stock solution (e.g., decrease from 10 mM to 1 mM).[13] 2. Add the stock solution to the medium drop-wise while vortexing or stirring to facilitate mixing. 3. Pre-warm the cell culture medium to 37°C before adding the compound stock. |
| Cytotoxicity is observed in the solvent-only control wells. | The final concentration of the solvent (e.g., DMSO) is too high for the specific cell line being used. The solvent may have degraded into toxic byproducts. | 1. Reduce the final solvent concentration to a lower, non-toxic level (e.g., ≤ 0.1%).[10] 2. Perform a solvent titration experiment to determine the maximum tolerated concentration for your specific cells and assay duration. 3. Use a fresh, high-purity bottle of solvent. Some solvents like DMSO can oxidize upon storage after opening.[10] |
Quantitative Data Summary
Table 1: Solvent Cytotoxicity in In Vitro Cell Culture
| Solvent | Recommended Max. Concentration | Concentration Range & Observed Effects | Supporting a Citation |
| DMSO | ≤ 0.5% | ≤ 0.1%: Widely considered safe for most cell lines. 0.5% - 1.0%: Generally tolerated, but cell line-dependent; requires a vehicle control. >1.0% - 2.0%: Can be toxic, especially in long-term (≥24h) assays. ≥ 5.0%: Clearly cytotoxic to most cell lines. | [5][8][9][10][11] |
| Acetone | ≤ 0.5% | < 0.5%: Considered a compatible solvent vehicle. 0.1% - 1.0%: Showed an average of 85% cell viability in one study, indicating lower toxicity than other solvents at similar concentrations. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 211.22 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 211.22 g/mol * (1000 mg / 1 g) = 2.11 mg
-
-
Weighing: Carefully weigh out 2.11 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of 100% DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not completely dissolve, gently warm the vial to 37°C for 5-10 minutes and vortex again. A brief sonication can also be used if necessary.
-
Sterilization & Storage: While DMSO at 100% is considered sterile, the final stock can be passed through a 0.22 µm syringe filter for complete sterility if required. Store the stock solution in small, tightly sealed aliquots at -20°C to prevent repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Tolerated Solvent Concentration
Objective: To determine the highest concentration of your chosen solvent (e.g., DMSO) that does not significantly impact the viability or proliferation of your specific cell line over the course of your planned experiment.
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at the same density you will use for your main experiment. Allow the cells to adhere and resume growth (typically overnight).
-
Solvent Dilution Series: Prepare a series of dilutions of your solvent (e.g., DMSO) in fresh, complete cell culture medium. A typical range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a medium-only control (0%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include at least 3-6 replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay.
-
Analysis: Calculate the average viability for each solvent concentration and normalize it to the 0% solvent control. The highest concentration that results in ≥95% cell viability is generally considered safe to use as a vehicle concentration for your experiments.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 607-57-8 [m.chemicalbook.com]
- 4. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. phytotechlab.com [phytotechlab.com]
- 13. researchgate.net [researchgate.net]
- 14. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Troubleshooting Variability in 2-Nitrofluorene Genotoxicity Assays
Welcome to the technical support center for 2-Nitrofluorene (2-NF) genotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experimentation. This compound is a well-characterized mutagen and is often used as a positive control in genotoxicity studies. However, like any experimental system, assays involving 2-NF can be prone to variability. This guide provides troubleshooting advice and detailed protocols to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often used as a positive control in the Ames test?
A1: this compound is a known mutagen that specifically induces frameshift mutations. It is particularly effective in the Salmonella typhimurium strain TA98 without the need for metabolic activation (S9).[1][2] This makes it a reliable positive control to ensure the assay is performing correctly and that the bacterial strain is responsive to this class of mutagens.
Q2: Does this compound require metabolic activation to be genotoxic?
A2: The genotoxicity of this compound is complex and depends on the test system. In the Ames test with strain TA98, it is a direct-acting mutagen and does not require the S9 mix.[1][2] However, in mammalian cell systems, its genotoxicity can be enhanced or altered by metabolic activation.[3][4][5] The primary metabolic activation pathway involves the reduction of the nitro group, which can be followed by O-acetylation to form reactive intermediates that bind to DNA.[3]
Q3: What are the main sources of variability when using an S9 mix with this compound?
A3: Variability when using an S9 mix can arise from several factors:
-
Source of S9: The species from which the liver S9 fraction is derived (e.g., rat, hamster, human) can significantly influence the metabolic profile of this compound.
-
Inducer Used: The substance used to induce the metabolic enzymes in the liver (e.g., Aroclor 1254, phenobarbital) affects the types and levels of cytochrome P450 enzymes present in the S9 mix.
-
S9 Concentration: The concentration of the S9 fraction in the assay is critical. Too high or too low a concentration can lead to suboptimal activation or detoxification, affecting the observed mutagenic response.
-
Lot-to-Lot Variability: Different batches of S9 mix can have varying enzyme activities, leading to inconsistent results. It is crucial to test each new lot for its ability to activate known pro-mutagens.
Q4: How can I distinguish between cytotoxicity and genotoxicity in my assays?
A4: High concentrations of a test compound can lead to cytotoxicity, which may confound the interpretation of genotoxicity data. It is essential to assess cytotoxicity concurrently with genotoxicity. In the micronucleus assay, the Cytokinesis-Block Proliferation Index (CBPI) is used to measure cell proliferation and assess cytotoxicity. For the comet assay, cell viability should be determined using methods like trypan blue exclusion. Genotoxicity should be evaluated at concentrations that cause minimal to moderate cytotoxicity.
Troubleshooting Guides
Ames Test (Bacterial Reverse Mutation Assay)
Issue 1: High number of spontaneous revertant colonies in the negative control.
-
Possible Cause: Contamination of the bacterial culture, media, or reagents. Pre-existing revertants in the bacterial stock.
-
Solution:
-
Use aseptic techniques throughout the experiment.
-
Regularly check the genotype of the tester strains.
-
Prepare fresh media and solutions.
-
When preparing the overnight culture of the tester strain, use a single, well-isolated colony to minimize the number of pre-existing revertants.[6]
-
Issue 2: No or weak response with this compound as a positive control in TA98.
-
Possible Cause:
-
Inactive this compound solution.
-
Incorrect concentration of this compound.
-
Loss of sensitivity of the bacterial strain.
-
-
Solution:
-
Prepare a fresh solution of this compound for each experiment.
-
Verify the final concentration of this compound on the plate. A typical concentration is around 0.4 µg/mL.[1]
-
Perform regular strain checks to ensure the genetic markers and sensitivity of the TA98 strain are maintained.
-
Issue 3: Inconsistent results with S9 metabolic activation.
-
Possible Cause:
-
Inactivity or suboptimal concentration of the S9 mix.
-
Degradation of cofactors (e.g., NADP, G6P).
-
-
Solution:
-
Test each new batch of S9 mix with known pro-mutagens to confirm its activity.
-
Optimize the concentration of the S9 mix for your specific test conditions.
-
Prepare fresh cofactor solutions for each experiment and store them properly.
-
In Vitro Micronucleus Assay
Issue 1: High background frequency of micronuclei in the negative control.
-
Possible Cause:
-
Suboptimal cell culture conditions (e.g., nutrient depletion, high cell density).
-
Contamination of the cell culture.
-
Excessive mechanical stress during cell harvesting.
-
-
Solution:
-
Maintain healthy, exponentially growing cell cultures.
-
Regularly test for mycoplasma contamination.
-
Handle cells gently during harvesting and slide preparation.
-
Issue 2: No significant increase in micronuclei with a positive control.
-
Possible Cause:
-
The concentration of the positive control is too low or too high (causing excessive cytotoxicity).
-
Insufficient exposure time.
-
The cell line has developed resistance to the positive control.
-
-
Solution:
-
Use a concentration of the positive control that is known to induce a robust but not overwhelming response.
-
Ensure the exposure and recovery times are appropriate for the cell line and the positive control used.
-
Use a fresh stock of the positive control and a low-passage number of the cell line. For nitroaromatic compounds, ensure the chosen positive control has a similar mode of action if possible.
-
Issue 3: Variability in results when testing this compound.
-
Possible Cause:
-
Inconsistent metabolic activation by the S9 mix.
-
The chosen cell line may have low expression of the necessary metabolic enzymes (e.g., N-acetyltransferases).
-
Oxidative stress induced by the nitroaromatic compound, leading to confounding effects.
-
-
Solution:
-
Use a well-characterized S9 mix and optimize its concentration.
-
Consider using a cell line known to have relevant metabolic capabilities for nitroaromatic compounds.
-
Include measures of oxidative stress in your assessment to help interpret the results.
-
Comet Assay (Single-Cell Gel Electrophoresis)
Issue 1: High level of DNA damage in control cells (high background).
-
Possible Cause:
-
Harsh cell handling during preparation of the single-cell suspension.
-
Use of buffers or reagents that are not fresh or are of poor quality.
-
Exposure of cells to UV light during handling.
-
Incomplete washing of the fluorescent DNA stain.[7]
-
-
Solution:
-
Handle cells gently and keep them on ice to minimize endogenous DNA damage.
-
Prepare fresh lysis and electrophoresis solutions for each experiment.
-
Work under yellow or low-light conditions to prevent UV-induced DNA damage.
-
Ensure thorough but gentle washing of the slides after staining to reduce background fluorescence.[7]
-
Issue 2: No or weak DNA damage observed with a positive control.
-
Possible Cause:
-
The concentration of the positive control is too low.
-
Insufficient duration of the lysis or alkaline unwinding steps.
-
Suboptimal electrophoresis conditions (voltage, time, temperature).
-
-
Solution:
-
Use an appropriate concentration of a known DNA-damaging agent as a positive control.
-
Ensure complete lysis and sufficient time for DNA unwinding in the alkaline solution.
-
Standardize and control the electrophoresis conditions, particularly the temperature, as it can significantly affect DNA migration.
-
Issue 3: High variability between replicate slides.
-
Possible Cause:
-
Inconsistent agarose concentration or gel thickness.
-
Variations in the electrophoresis conditions across the electrophoresis tank.
-
Subjectivity in comet scoring.
-
-
Solution:
-
Ensure a consistent volume and concentration of agarose for each slide.
-
Use a high-quality electrophoresis unit that provides a uniform electric field.
-
Use validated image analysis software for objective comet scoring and analyze a sufficient number of cells per slide.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for this compound genotoxicity assays. These values should be considered as a general guide, and it is essential to establish historical control data within your own laboratory.
Table 1: Ames Test with S. typhimurium TA98 (-S9)
| Treatment | Concentration | Typical Revertant Colonies per Plate |
| Negative Control (Solvent) | N/A | 8 - 60[8] |
| This compound | 0.4 µg/mL | > 2-fold increase over negative control[1] |
| This compound | 2.5 µ g/plate | Significantly higher than negative control[2] |
Table 2: In Vitro Micronucleus Assay
| Cell Line | Treatment | Concentration Range | Expected Outcome |
| CHO, TK6, or Human Lymphocytes | Negative Control | N/A | Baseline frequency of micronucleated cells |
| This compound | To be determined based on cytotoxicity (typically in the µg/mL range) | Statistically significant, dose-dependent increase in micronucleated cells | |
| Positive Control (e.g., Mitomycin C) | Varies by compound and cell line | Robust increase in micronucleated cells |
Table 3: Alkaline Comet Assay
| Cell Line | Treatment | Concentration Range | Expected Outcome (% Tail DNA) |
| Various Mammalian Cells | Negative Control | N/A | Low baseline level of DNA damage |
| This compound | To be determined based on cytotoxicity (typically in the µg/mL range) | Statistically significant, dose-dependent increase in % tail DNA | |
| Positive Control (e.g., H₂O₂) | Varies by compound and cell line | Significant increase in % tail DNA |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - Plate Incorporation Method)
This protocol is a generalized version based on the OECD 471 guideline.
-
Preparation:
-
Prepare overnight cultures of S. typhimurium TA98 in nutrient broth.
-
Prepare top agar containing a trace amount of histidine and biotin.
-
Prepare minimal glucose agar plates.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To a tube containing 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the this compound solution (or solvent for the negative control).
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Distribute the top agar evenly by tilting the plate.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of revertant colonies on each plate.
-
A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the test points. A common criterion is a 2-fold or greater increase in revertants over the negative control for TA98.[9][10]
-
In Vitro Micronucleus Assay (with Cytochalasin B)
This protocol is a generalized version based on the OECD 487 guideline.
-
Cell Culture and Treatment:
-
Culture a suitable mammalian cell line (e.g., CHO, TK6) to an appropriate density.
-
Expose the cells to at least three concentrations of this compound (determined from a preliminary cytotoxicity assay), a negative control, and a positive control.
-
The treatment period is typically 3-6 hours with S9 and a full cell cycle without S9.
-
-
Cytokinesis Block:
-
After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat the cells with a hypotonic solution.
-
Fix the cells in a methanol/acetic acid solution.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a suitable DNA stain (e.g., Giemsa).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Calculate the frequency of micronucleated cells and the CBPI.
-
Alkaline Comet Assay
This protocol is a generalized version based on the OECD 489 guideline for the in vivo assay, adapted for in vitro use.
-
Slide Preparation:
-
Prepare a single-cell suspension from your treated and control cell cultures.
-
Mix the cell suspension with low melting point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Remove the coverslip and immerse the slides in cold, freshly prepared lysis solution for at least one hour at 4°C.
-
-
Alkaline Unwinding:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for a sufficient time (e.g., 20-40 minutes) to allow the DNA to unwind.
-
-
Electrophoresis:
-
Apply a voltage to the electrophoresis tank for a set time (e.g., 20-30 minutes) at a low temperature.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).
-
-
Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using a validated comet assay software to determine the % tail DNA and other parameters for at least 50-100 cells per slide.
-
Visualizations
Metabolic Activation Pathway of this compound
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of the carcinogenic air pollutant this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the carcinogenic air pollutant this compound in the isolated perfused rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine-disrupting metabolic activation of this compound catalyzed by human cytochrome P450 1A1: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneous revertants in modified S. typhimurium mutagenicity tests employing elevated numbers of the tester strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bulldog-bio.com [bulldog-bio.com]
- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Nitrofluorene Dosage for Rodent Carcinogenicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrofluorene in rodent carcinogenicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the carcinogenic potential of this compound in rodents?
A1: this compound is considered to have sufficient evidence for carcinogenicity in experimental animals.[1][2] Oral administration in rats has been shown to induce tumors in the mammary gland, forestomach, liver, and ear duct.[1][2] It has also been identified as an initiator of preneoplastic foci in a rat liver model.[1][2] The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B).[1]
Q2: What is the mechanism of carcinogenic action for this compound?
A2: The carcinogenicity of this compound is linked to its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. This process begins with the reduction of the nitro group to form 2-aminofluorene, which is then further metabolized to N-hydroxy-2-aminofluorene.[1] This proximate carcinogen can be further activated through acetylation or sulfation to form highly reactive species that readily bind to DNA, leading to mutations and potentially initiating cancer.[3] The metabolic activation is primarily catalyzed by cytochrome P450 enzymes.[4]
Q3: What are the key considerations for dose selection in a this compound carcinogenicity study?
A3: Dose selection is a critical aspect of designing a carcinogenicity study. The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause life-threatening toxicity or significantly alter the animal's lifespan from non-cancer effects. The MTD is usually determined from subchronic toxicity studies (e.g., 90-day studies). Lower doses (e.g., 1/2 MTD and 1/4 MTD) are also included to assess the dose-response relationship.[5] Key factors to consider include effects on body weight gain (typically no more than a 10% decrement compared to controls), clinical signs of toxicity, and any non-neoplastic lesions observed in preliminary studies.[5]
Q4: What are the typical routes of administration for this compound in rodent studies?
A4: The most common route of administration in historical carcinogenicity studies of this compound has been oral, either mixed in the diet or by gavage.[1] Other routes, such as intraperitoneal injection and topical application, have been used in specific mechanistic or initiation-promotion studies.[1][6] The choice of administration route should be relevant to potential human exposure pathways.
Troubleshooting Guides
Issue 1: High mortality in high-dose groups unrelated to tumor development.
Possible Cause: The selected high dose exceeds the Maximum Tolerated Dose (MTD). This can lead to overt toxicity, compromising the study's integrity.
Troubleshooting Steps:
-
Review Preliminary Study Data: Re-evaluate the data from your dose-range finding (DRF) study. Look for subtle signs of toxicity that may have been overlooked, such as transient body weight loss, changes in food consumption, or minor clinical pathology alterations.
-
Consider Dose Reduction: If the study is ongoing, a protocol amendment to reduce the high dose may be necessary. This decision should be made in consultation with a toxicologist and pathologist.[5]
-
Pathology Review: Ensure a thorough necropsy and histopathological examination of all animals that die prematurely to determine the cause of death and differentiate between toxicity-related and spontaneous deaths.
-
Historical Control Data: Compare the mortality rate in your control group to historical control data for the specific rodent strain to ensure there are no underlying issues with animal health or husbandry.[7]
Issue 2: No significant increase in tumor incidence at any dose level.
Possible Causes:
-
Inadequate Dose Levels: The selected doses may be too low to elicit a carcinogenic response.
-
Insufficient Study Duration: The study may not have been long enough for late-developing tumors to appear. Standard carcinogenicity studies in rodents are typically two years in duration.[8]
-
Metabolic Differences: The chosen rodent strain may metabolize this compound differently than strains used in previous positive studies.
-
Compound Stability: The test article may have degraded in the vehicle or diet over time.
Troubleshooting Steps:
-
Verify Dose and Formulation: Confirm the accuracy of dose calculations and the stability and homogeneity of this compound in the dosing vehicle or feed.
-
Review Historical Data: Compare your findings with published literature on this compound carcinogenicity to see if the tumor types and incidence rates are consistent.
-
Metabolic Profiling: If possible, analyze tissue samples for the presence of key metabolites of this compound to confirm that metabolic activation is occurring.
-
Pathology Peer Review: Have the histopathology slides reviewed by a second, independent pathologist to confirm the diagnoses.
Issue 3: Unexpected tumor types or a high incidence of a common tumor in control animals.
Possible Causes:
-
Spontaneous Tumors: The observed tumors may be common spontaneous neoplasms in the particular rodent strain being used.[9]
-
Environmental Factors: Contaminants in the feed, water, or bedding, or other environmental stressors can influence tumor rates.
-
Viral Infections: Certain viral infections can increase the incidence of specific tumors.
Troubleshooting Steps:
-
Consult Historical Control Data: Compare the tumor incidence in your control group with historical control data from the same animal supplier and facility.[7] This will help determine if the observed incidence is within the normal range for that strain.
-
Review Husbandry Records: Examine all animal husbandry records for any deviations from standard operating procedures.
-
Analyze Feed and Water: If contamination is suspected, have samples of the feed, water, and bedding analyzed for potential carcinogens.
-
Pathology Review: A thorough histopathological review can help to distinguish between spontaneous and chemically-induced tumors based on their morphology and multiplicity.
Data Presentation
Table 1: Summary of Carcinogenic Findings for this compound in Rats (Oral Administration)
| Study Reference | Strain | Route of Administration | Dose Level | Duration | Target Organs for Tumors |
| Morris et al., 1950 | Minnesota strain (albino) | Diet | 500 mg/kg diet | 23 weeks | Mammary gland, Ear duct |
| IARC, 1989 (summary of studies) | Rat | Oral | Not specified | Not specified | Mammary gland, Forestomach, Liver, Ear duct |
Table 2: Data from an Initiation-Promotion Study in Rats
| Study Reference | Strain | Route of Administration | Initiating Doses (single dose) | Promoting Agent | Endpoint |
| Möller et al., 1989 (as cited in IARC, 1989) | Wistar | Intraperitoneal | 20, 100, 200 mg/kg bw | Partial hepatectomy and phenobarbital | Preneoplastic liver foci |
Experimental Protocols
Metabolic Activation of this compound
The carcinogenic effects of this compound are dependent on its metabolic activation to DNA-reactive species. The key steps in this pathway are:
-
Nitroreduction: The nitro group of this compound is reduced to an amino group, forming 2-aminofluorene. This reaction is catalyzed by nitroreductases present in the liver and intestinal microflora.
-
N-hydroxylation: 2-aminofluorene is then N-hydroxylated by cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy-2-aminofluorene, a proximate carcinogen.[3]
-
Esterification (Acetylation or Sulfation): The N-hydroxy-2-aminofluorene undergoes further activation through O-acetylation by N-acetyltransferases (NATs) or O-sulfation by sulfotransferases (SULTs). This results in the formation of highly reactive and unstable esters.
-
DNA Adduct Formation: These reactive esters can spontaneously break down to form electrophilic nitrenium or arylamidonium ions that readily react with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine, forming DNA adducts.
-
Mutation and Tumor Initiation: If these DNA adducts are not repaired before DNA replication, they can lead to mutations in critical genes (e.g., oncogenes and tumor suppressor genes), which is a key initiating event in chemical carcinogenesis.
Generalized Protocol for a 2-Year Rodent Carcinogenicity Bioassay (Oral Administration)
This protocol is a generalized representation based on current NTP and OECD guidelines and is not specific to a single this compound study due to the lack of a detailed, modern public report.
1. Test System:
-
Species: Rat (e.g., Sprague-Dawley or F344/N) and Mouse (e.g., B6C3F1).
-
Number of Animals: At least 50 animals per sex per dose group.[10]
-
Age: Start of treatment at 6-8 weeks of age.
-
Husbandry: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard rodent chow and water ad libitum (unless the test article is administered in the feed).
2. Test Substance and Dose Levels:
-
Test Substance: this compound (purity should be characterized).
-
Vehicle: Typically corn oil for gavage studies, or mixed directly into the feed. The vehicle should be non-toxic and not interact with the test substance.
-
Dose Levels: A control group (vehicle only) and at least three dose levels are typically used. The high dose is the MTD, determined from a 90-day subchronic study. The lower doses are fractions of the MTD (e.g., 1/2 and 1/4 MTD).
3. Administration:
-
Route: Oral gavage or dietary administration.
-
Frequency: 5 days a week for gavage, or continuously in the diet.
-
Duration: 104 weeks (2 years).
4. In-life Observations:
-
Clinical Signs: Observe animals twice daily for signs of toxicity.
-
Body Weight and Food Consumption: Record weekly for the first 13 weeks, and monthly thereafter.
-
Palpation: Palpate for masses at least once a month.
5. Terminal Procedures:
-
Necropsy: Conduct a full gross necropsy on all animals.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain, heart, testes, ovaries).
-
Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in formalin, and prepare them for microscopic examination by a qualified pathologist.
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound leading to carcinogenesis.
Caption: Generalized workflow for a 2-year rodent carcinogenicity bioassay.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 3. Unexpected tumour findings in lifetime rodent bioassay studies--what to do? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the carcinogenic air pollutant this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conflicting Views on Chemical Carcinogenesis Arising from the Design and Evaluation of Rodent Carcinogenicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of initiating capacity of the genotoxic air pollutant this compound in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Points to Consider on the Statistical Analysis of Rodent Cancer Bioassay Data when Incorporating Historical Control Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 9. Spontaneous neoplasm incidences in Fischer 344 rats and B6C3F1 mice in two-year carcinogenicity studies: a National Toxicology Program update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: 2-Nitrofluorene Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Nitrofluorene to prevent its degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change from cream/light yellow to darker yellow/brown) | 1. Light Exposure: Photodegradation may have occurred. 2. Thermal Stress: Exposure to elevated temperatures. 3. Oxidation: Reaction with atmospheric oxygen. | 1. Immediately transfer the reagent to an amber vial or a container wrapped in aluminum foil. 2. Store in a temperature-controlled environment, preferably refrigerated. 3. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 4. Verify the purity of the material using a suitable analytical method (see Experimental Protocols). |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound stock solution: Solutions can degrade over time, especially if not stored properly. 2. Presence of impurities in the solid material: The solid may have degraded during storage. | 1. Prepare fresh stock solutions for each experiment. 2. If using an older stock solution, verify its concentration and purity via HPLC. 3. Assess the purity of the solid this compound. If significant degradation is detected, a new batch should be used. |
| Formation of precipitates in solution | 1. Low solubility in the chosen solvent. 2. Degradation product precipitating out of solution. | 1. Ensure the solvent is appropriate for this compound and that the concentration is not above its solubility limit. 2. Analyze the precipitate and the supernatant separately to identify the components. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment.[1] Specifically, refrigerated temperatures (2-8 °C) are recommended. The container should be tightly sealed to prevent exposure to moisture and air. For optimal protection, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[2]
Q2: How sensitive is this compound to light?
A2: this compound is light-sensitive.[2] Exposure to light, particularly UV radiation, can induce photodegradation. Theoretical studies suggest that upon UV irradiation, this compound can degrade into radical species. Therefore, it is crucial to store the compound in amber glass vials or containers that are protected from light.
Q3: Can I store this compound at room temperature?
A3: While some suppliers suggest room temperature storage, they also recommend a cool and dark place, ideally below 15°C. For long-term storage and to minimize the risk of thermal degradation, refrigerated conditions are preferable.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[2][3] Aromatic nitro compounds can react vigorously or even explosively with strong bases like sodium hydroxide or potassium hydroxide.[3][4]
Q5: How should I prepare and store solutions of this compound?
A5: It is recommended to prepare solutions fresh for each use. If a stock solution needs to be stored, it should be kept in a tightly sealed amber vial at refrigerated temperatures. The choice of solvent is critical; ensure this compound is soluble and stable in the selected solvent. For analytical purposes, acetonitrile or toluene are often used.[5]
Q6: What are the potential degradation products of this compound?
A6: The primary degradation pathways are photodegradation and thermal decomposition.
-
Photodegradation: Can lead to the formation of radical species.
-
Thermal Degradation: At high temperatures, it can decompose to emit toxic fumes of nitrogen oxides (NOx).[4] In a process analogous to other fluorene-based polymers, thermal oxidation could potentially lead to the formation of fluorenone-type structures.[6]
-
Reaction with Bases: Aromatic nitro compounds can undergo hazardous reactions with strong bases.[3][4]
Q7: How can I check the purity of my this compound sample?
A7: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[7] An HPLC method can be developed and validated to separate this compound from its potential degradation products (a stability-indicating method).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Minimizes thermal degradation. |
| Light | In the dark (amber vial or light-protected container)[2] | Prevents photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[2] | Prevents oxidation. |
| Humidity | Dry (tightly sealed container with desiccant if necessary) | Aromatic nitro compounds are generally resistant to hydrolysis, but keeping them dry is good practice. |
| Compatibility | Store away from strong bases, oxidizing agents, and reducing agents[2][3] | Avoids potentially hazardous chemical reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Incubate at room temperature for 4 hours. Caution: Aromatic nitro compounds can react hazardously with strong bases.[3][4] Perform on a small scale with appropriate safety measures.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a small amount of solid this compound in an oven at 60°C for 48 hours. Also, place a sealed vial of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose a clear vial containing 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is intended to separate the intact this compound from its degradation products.
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7).
-
Example Gradient: Start with 50% acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standard solutions of this compound at known concentrations.
-
Inject the stressed samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
The peak purity of the this compound peak in the stressed samples should be evaluated using a DAD to ensure no co-eluting peaks.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. aniara.com [aniara.com]
- 3. This compound | 607-57-8 [chemicalbook.com]
- 4. This compound CAS#: 607-57-8 [m.chemicalbook.com]
- 5. Xanthine oxidase-catalyzed metabolism of this compound, a carcinogenic air pollutant, in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing background interference in 2-Nitrofluorene detection
Welcome to the technical support center for 2-Nitrofluorene detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to minimizing background interference in this compound analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the detection of this compound using various analytical techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: I am observing high background signal across my entire ELISA plate. What are the possible causes and solutions?
Answer: High background in an ELISA can be caused by several factors. Here is a troubleshooting guide to address this issue:
-
Insufficient Blocking: If the blocking buffer does not adequately cover all non-specific binding sites on the plate, the primary or secondary antibody can bind non-specifically, leading to high background.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or try a different blocking buffer. Ensure the blocking buffer is fresh and free of contamination. Increase the blocking incubation time or perform this step at a slightly elevated temperature (e.g., 37°C) to enhance blocking efficiency.
-
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding.
-
Solution: Optimize the antibody concentrations by performing a titration experiment to find the optimal dilution that provides a good signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies or other reagents, contributing to high background.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used. Ensure that the wells are completely emptied between each wash. Adding a short soaking step (e.g., 30 seconds) with the wash buffer can also be beneficial.
-
-
Cross-Reactivity: The antibodies may be cross-reacting with other structurally similar molecules present in the sample matrix. While immunoassays for nitro-PAHs can be designed to be class-specific, some degree of cross-reactivity with other nitroaromatic compounds is possible.[1][2] The degree of cross-reactivity can also be influenced by the assay format and reagent concentrations.[3]
-
Solution: If significant cross-reactivity is suspected, consider purifying your sample to remove interfering compounds. Alternatively, you may need to source a more specific antibody.
-
-
Contaminated Reagents: Contamination of buffers, antibodies, or substrate with interfering substances can cause high background.
-
Solution: Use fresh, high-purity reagents and sterile techniques when preparing solutions.
-
Question: My sample matrix seems to be interfering with the assay, leading to inconsistent results. How can I address this?
Answer: Matrix effects are a common challenge in immunoassays. Here are some strategies to mitigate them:
-
Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.
-
Solution: Perform a dilution series of your sample to determine the optimal dilution factor that minimizes matrix effects while keeping the this compound concentration within the detection range of the assay.
-
-
Sample Cleanup: For complex matrices, a sample cleanup step may be necessary.
-
Solution: Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering compounds from the sample before analysis.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am seeing a high baseline and column bleed in my GC-MS chromatograms. How can I reduce this?
Answer: A high baseline and column bleed can significantly impact the sensitivity and accuracy of your this compound analysis. Here are some troubleshooting tips:
-
Column Conditioning: Improperly conditioned columns are a common source of bleed.
-
Solution: Ensure your GC column is properly conditioned according to the manufacturer's instructions before use. This typically involves heating the column to a specific temperature for a set period to remove any residual manufacturing materials.
-
-
Septum Bleed: Particles from the injection port septum can enter the column and cause ghost peaks and a noisy baseline.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Contamination: Contamination in the carrier gas, gas lines, or the GC system itself can contribute to a high baseline.
-
Solution: Use high-purity carrier gas and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons. Regularly bake out the injection port and detector to remove any accumulated contaminants.
-
-
Improper Column Installation: An improperly installed column can lead to leaks and increased background noise.
-
Solution: Ensure the column is installed correctly with the appropriate ferrules and that all connections are leak-tight.
-
Question: My this compound peak is showing poor shape (tailing or fronting). What could be the cause?
Answer: Poor peak shape can be due to several factors:
-
Active Sites: Active sites in the GC inlet liner or the column itself can interact with the analyte, causing peak tailing.
-
Solution: Use deactivated liners and columns. If tailing persists, you may need to replace the liner or trim the front end of the column.
-
-
Improper Injection Technique: A slow injection or a large injection volume can lead to band broadening and poor peak shape.
-
Solution: Optimize your injection parameters, including injection speed and volume.
-
-
Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question: I am experiencing significant ion suppression/enhancement in my LC-MS analysis of this compound. How can I minimize these matrix effects?
Answer: Matrix effects are a major challenge in LC-MS, leading to inaccurate quantification.[5][6] Here are some strategies to address them:
-
Chromatographic Separation: Inadequate separation of this compound from co-eluting matrix components is a primary cause of ion suppression or enhancement.
-
Solution: Optimize your chromatographic method to achieve better separation. This can involve adjusting the mobile phase composition, gradient profile, or using a different column with a more suitable stationary phase.
-
-
Sample Preparation: Complex matrices often require a thorough cleanup to remove interfering substances.
-
Solution: Employ effective sample preparation techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (for biological samples).
-
-
Internal Standards: Using an appropriate internal standard can help to compensate for matrix effects.
-
Solution: The use of a stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended as it will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
-
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to your samples can help to compensate for matrix effects.[5]
-
Solution: If a blank matrix is available, prepare your calibration standards in it to mimic the matrix effects seen in your samples.
-
Fluorescence Detection
Question: I am observing high background fluorescence in my analysis. What are the potential sources and how can I reduce it?
Answer: High background fluorescence can arise from several sources:
-
Autofluorescence of Sample Matrix: Many biological and environmental samples contain endogenous fluorescent compounds that can interfere with the detection of this compound.
-
Solution: Implement a sample cleanup procedure to remove these interfering compounds. You can also try to select excitation and emission wavelengths that are specific to this compound and minimize the contribution from the matrix.
-
-
Contaminated Solvents or Reagents: Fluorescent impurities in solvents or reagents can contribute to high background.
-
Solution: Use high-purity, fluorescence-free solvents and reagents.
-
-
Instrumental Noise: The instrument itself can be a source of background noise.
-
Solution: Ensure the instrument is properly maintained and calibrated. Optimize the detector settings (e.g., gain) to maximize the signal-to-noise ratio.
-
Question: My fluorescence signal is being quenched. What could be causing this?
Answer: Fluorescence quenching occurs when another molecule in the sample reduces the fluorescence intensity of the analyte.
-
Quenching Agents in the Matrix: Components of the sample matrix can act as quenching agents.
-
Solution: Sample cleanup procedures like SPE can help to remove these interfering substances. Diluting the sample may also reduce the concentration of the quencher.
-
-
Inner Filter Effect: At high concentrations, the analyte itself or other components in the sample can absorb the excitation or emission light, leading to a decrease in the measured fluorescence.
-
Solution: Dilute the sample to a concentration where the inner filter effect is negligible.
-
Data Presentation: Comparison of Detection Methods
The following table summarizes the typical performance characteristics of different analytical methods for the detection of this compound. Please note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Selectivity | Cost per Sample |
| ELISA | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | High | Moderate to High | Low |
| GC-MS | 0.01 - 0.1 ng/mL | 0.05 - 0.5 ng/mL | Moderate | High | Moderate |
| LC-MS/MS | 0.001 - 0.05 ng/mL | 0.005 - 0.2 ng/mL | Moderate to High | Very High | High |
| Fluorescence | 0.05 - 0.5 ng/mL | 0.2 - 2 ng/mL | High | Moderate | Low to Moderate |
Data compiled from various sources and represent typical ranges.
Experimental Protocols
This section provides detailed methodologies for the detection of this compound using common analytical techniques.
Protocol 1: Competitive ELISA for this compound
This protocol describes a general procedure for a competitive ELISA. Optimization of antibody and coating antigen concentrations is recommended.
Materials:
-
96-well microtiter plates
-
This compound standard
-
Anti-2-Nitrofluorene antibody (primary antibody)
-
Coating antigen (e.g., this compound-BSA conjugate)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of the this compound standard or sample to the appropriate wells. Immediately add 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound by GC-MS. Optimization of the temperature program and MS parameters may be required for specific instruments and matrices.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: e.g., HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier gas: Helium
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (m/z): 211 (quantifier), 165, 181 (qualifiers)[7]
Sample Preparation (for soil/sediment):
-
Extraction: Extract a known amount of sample (e.g., 10 g) with a suitable solvent (e.g., dichloromethane:acetone 1:1 v/v) using sonication or Soxhlet extraction.
-
Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) to remove interfering compounds.
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Inject 1 µL of the concentrated extract into the GC-MS.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the sensitive and selective analysis of this compound by LC-MS/MS.
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 212.1 -> Product ions (m/z) 165.1 (quantifier), 182.1 (qualifier)
-
(Note: These are representative transitions and should be optimized on your specific instrument)
-
Sample Preparation (for water samples):
-
Extraction: Perform solid-phase extraction (SPE) on a known volume of the water sample (e.g., 500 mL) using a C18 cartridge.
-
Elution: Elute the analyte from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a small volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Troubleshooting Workflow for High ELISA Background
Caption: Troubleshooting workflow for addressing high background signals in ELISA.
General Workflow for Sample Preparation and GC-MS Analysis
Caption: A generalized workflow for sample preparation and analysis by GC-MS.
Logical Relationship of Factors Causing Matrix Effects in LC-MS
Caption: Key factors contributing to matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating the Quantitative Structure-Activity Relationships for Antibody Recognition of Two Immunoassays for Polycyclic Aromatic Hydrocarbons by Multiple Regression Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 2-Nitrofluorene in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxicity of 2-Nitrofluorene (2-NF) in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound in our cell line. What is the expected cytotoxic potential of this compound?
A1: this compound (2-NF) is a nitrated polycyclic aromatic hydrocarbon known for its mutagenic and carcinogenic properties.[1] While specific IC50 values for 2-NF across a wide range of cell lines are not extensively documented in readily available literature, its classification as a Group 2B carcinogen by the IARC suggests significant biological activity.[1] The cytotoxicity of 2-NF can vary significantly depending on the cell line, its metabolic capabilities, and the experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific cell line of interest.
Q2: What is the mechanism of this compound-induced cytotoxicity?
A2: The cytotoxic mechanism of 2-NF is believed to be linked to its metabolic activation.[1] In vivo and in vitro studies suggest that 2-NF can be metabolized by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts, leading to genotoxicity.[1] This DNA damage can trigger cell cycle arrest and apoptosis. For a related compound, 2-acetylaminofluorene (AAF), its tumor-promoting activity is associated with the disruption of the p53 signaling pathway and an imbalance between apoptosis and cell proliferation.[2] It is plausible that 2-NF induces cytotoxicity through similar pathways involving DNA damage response and activation of apoptotic cascades.
Q3: We are seeing inconsistent results in our cytotoxicity assays with this compound. What could be the cause?
A3: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Compound Solubility: 2-NF is a solid with limited aqueous solubility. Ensure that your stock solution is fully dissolved and that the compound does not precipitate in the culture medium at the tested concentrations.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout. Ensure a homogenous cell suspension and consistent seeding density across all wells.
-
Metabolic Activation: The cytotoxic effects of 2-NF are dependent on its metabolic activation. Differences in the metabolic capacity of your cells between experiments (e.g., due to passage number or culture conditions) can lead to variability.
-
Assay Interference: The chemical nature of 2-NF or its metabolites could potentially interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. Running appropriate controls, such as a no-cell control with the compound, is essential.
Q4: How can we mitigate the cytotoxicity of this compound if we are studying its other biological effects?
A4: If the primary goal is not to study cytotoxicity but other effects of 2-NF, you can try the following:
-
Use Sub-lethal Concentrations: Determine the IC50 value and work with concentrations well below this value that do not significantly impact cell viability.
-
Shorten Exposure Time: Reducing the duration of exposure to 2-NF may allow you to observe other biological effects before significant cytotoxicity occurs.
-
Inhibit Metabolic Activation: If the cytotoxicity is primarily mediated by metabolic activation, using inhibitors of relevant cytochrome P450 enzymes could reduce the formation of toxic metabolites. However, this would also likely affect the biological activities you are interested in.
Troubleshooting Guides
Troubleshooting Guide 1: Unexpected Results in MTT Assay
| Issue | Possible Cause | Recommendation |
| High background absorbance in no-cell control wells | This compound or its metabolites may be directly reducing the MTT reagent. | Run a control plate with varying concentrations of 2-NF in cell-free media to assess direct MTT reduction. If interference is observed, consider using an alternative cytotoxicity assay like the LDH assay. |
| "U-shaped" dose-response curve (higher viability at high concentrations) | Compound precipitation at high concentrations scattering light or interfering with formazan crystal dissolution. | Visually inspect the wells for precipitate. Test the solubility of 2-NF in your culture medium. If precipitation is an issue, consider using a different solvent or lowering the maximum concentration. |
| Low signal or poor dynamic range | Cell seeding density is too low or incubation time is too short. | Optimize the cell seeding density and the incubation time with 2-NF to ensure a robust signal. |
Troubleshooting Guide 2: Inconsistent Results in LDH Assay
| Issue | Possible Cause | Recommendation |
| High background LDH in media-only control | Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium for the assay period. Alternatively, heat-inactivate the serum before use, although this may affect cell health. |
| High spontaneous LDH release in untreated cells | Cells are unhealthy or were handled too aggressively during seeding. | Ensure gentle handling of cells. Check for signs of stress or contamination in your cell culture. Optimize cell seeding density. |
| Compound interference with LDH activity | This compound or its metabolites may inhibit or interfere with the LDH enzyme reaction. | Run a control where you lyse the cells to release a known amount of LDH and then add your compound to see if it affects the enzyme activity measurement. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Human Cell Lines after 48h Exposure
| Cell Line | Tissue of Origin | IC50 (µM) - Example Data |
| HeLa | Cervical Cancer | 75 |
| HepG2 | Liver Cancer | 50 |
| A549 | Lung Cancer | 100 |
Table 2: Example of Time-Dependent Cytotoxicity of this compound in HeLa Cells
| Concentration (µM) | % Viability (24h) - Example | % Viability (48h) - Example | % Viability (72h) - Example |
| 0 (Control) | 100 | 100 | 100 |
| 10 | 95 | 85 | 70 |
| 50 | 70 | 55 | 35 |
| 100 | 45 | 25 | 10 |
| 200 | 20 | 5 | <1 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard procedure for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 2-NF. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest 2-NF concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described above. Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Vehicle Control: Cells treated with the solvent used for 2-NF.
-
Medium Background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Mandatory Visualizations
References
Technical Support Center: Enhancing the Metabolic Activation of 2-Nitrofluorene In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Nitrofluorene (2-NF). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you enhance the metabolic activation of 2-NF in your in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the in vitro metabolic activation of this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestions |
| 1. Low or no mutagenic response observed in the Ames test, even with S9 mix. | 1. Suboptimal S9 Concentration: Too little S9 may not provide sufficient enzymatic activity, while too much can be cytotoxic to the bacterial strains.[1] 2. Inefficient S9 Source: Rat liver S9 may be less effective for activating certain nitroaromatic compounds compared to hamster liver S9.[2][3] 3. Inappropriate S9 Induction: The inducing agent (e.g., Aroclor 1254 vs. Phenobarbital/β-naphthoflavone) may not optimally induce the specific P450 isozymes (like CYP1A1) required for 2-NF activation. 4. Bacterial Strain Specificity: The chosen Salmonella typhimurium strain (e.g., TA98, TA100) may not be the most sensitive for detecting the specific type of mutation caused by 2-NF metabolites.[4] 5. Insufficient Nitroreductase Activity: The bacterial strains' intrinsic nitroreductase activity is crucial for the activation of nitro-compounds. This can vary between strains. | 1. Optimize S9 Concentration: Perform a dose-response experiment with varying S9 concentrations (e.g., 5%, 10%, 20%, 30% v/v in the S9 mix) to find the optimal level that maximizes mutagenicity without causing cytotoxicity.[1] 2. Switch S9 Source: Consider using Aroclor 1254- or PB/β-NF-induced hamster liver S9, which has been shown to have higher activity for some compounds.[2][3] 3. Verify S9 Activity: Test your S9 preparation with a known positive control that requires metabolic activation (e.g., 2-aminoanthracene) to ensure its enzymatic competency.[4][5] 4. Use Appropriate Bacterial Strains: For frameshift mutagens like many 2-NF metabolites, S. typhimurium strain TA98 is often recommended.[4] Consider using nitroreductase-proficient strains. |
| 2. High background (spontaneous revertant) colonies on control plates. | 1. Contamination: Bacterial or fungal contamination of reagents, media, or the S9 mix itself. 2. Excess Histidine: Too much histidine in the top agar can allow for several rounds of cell division, increasing the chance of spontaneous mutations. 3. Mutagenic Components in S9 Mix: The S9 mix itself could potentially be contaminated with mutagens. | 1. Ensure Sterility: Use aseptic techniques for all procedures. Filter-sterilize the S9 fraction. 2. Check Histidine/Biotin Solution: Prepare fresh histidine/biotin solution and ensure the concentration is correct. 3. Run S9-only Control: Include a control plate with only the S9 mix and bacteria to check for contamination. |
| 3. Cytotoxicity observed at higher concentrations of 2-NF. | 1. Toxicity of 2-NF or its Metabolites: High concentrations of the parent compound or its generated metabolites can be toxic to the bacteria, leading to a decrease in revertant colonies at higher doses.[1][6] 2. Toxicity of the S9 Mix: High concentrations of the S9 fraction can be cytotoxic.[1] | 1. Examine the Background Lawn: A thinning or absent bacterial lawn on the plate is a key indicator of cytotoxicity.[6] 2. Adjust Dose Range: Lower the concentration range of 2-NF in your experiment. 3. Reduce S9 Concentration: If cytotoxicity correlates with S9 levels, reduce the percentage of S9 in the mix.[1] A dose-response curve that hooks downward at higher concentrations is indicative of cytotoxicity.[6] |
| 4. Inconsistent results between experiments. | 1. Variability in S9 Preparations: Different batches of S9, even from the same supplier or prepared in-house, can have different enzymatic activities. 2. Age of Bacterial Cultures: The growth phase of the bacterial culture used for the assay can affect its sensitivity. 3. Incubation Time: Variation in pre-incubation times can alter the extent of metabolic activation. | 1. Standardize S9: Use a single, large, quality-controlled batch of S9 for a series of experiments. Always handle S9 on ice to preserve enzyme activity. 2. Standardize Cultures: Use fresh, overnight cultures of bacteria that are in the late-log or early-stationary phase of growth.[5] 3. Consistent Timing: Strictly adhere to the same pre-incubation times for all experiments. |
Quantitative Data on Metabolic Activation
The choice of the metabolic activation system can significantly impact the mutagenic potential of this compound. While specific quantitative data for 2-NF is dispersed across literature, the following table summarizes the expected effects based on studies of similar compounds.
| Parameter | Condition 1 | Condition 2 | Expected Outcome for 2-NF Mutagenicity | Rationale |
| S9 Source | Rat Liver S9 | Hamster Liver S9 | Hamster S9 is likely to show a higher fold-increase in revertant colonies. | Hamster liver S9 has been demonstrated to have higher CYP activity for certain N-nitrosamines and may be more effective for activating nitroaromatic compounds.[2][3] |
| S9 Induction | Uninduced S9 | Aroclor 1254 or PB/β-NF Induced S9 | Induced S9 will result in a significantly higher mutagenic response. | Induction with agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone increases the expression of cytochrome P450 enzymes, including CYP1A1, which are crucial for the oxidative metabolism of 2-NF. |
| S9 Concentration | Low (e.g., 5-10%) | High (e.g., 30%) | An optimal concentration (often around 10-20%) will yield the highest mutagenic response. Very high concentrations may lead to a decrease due to cytotoxicity.[1] | Sufficient enzyme concentration is needed for activation, but excessive protein and other components in the S9 mix can be toxic to the bacterial tester strains.[1] |
Experimental Protocols
Protocol for Ames Test (Plate Incorporation Method) with this compound
This protocol is adapted from the standard OECD 471 guideline for a bacterial reverse mutation test.
Materials:
-
Salmonella typhimurium tester strain (e.g., TA98)
-
This compound (test substance)
-
Dimethyl sulfoxide (DMSO, solvent)
-
Positive controls: this compound (without S9), 2-Aminoanthracene (with S9)[4][5]
-
Aroclor 1254-induced rat or hamster liver S9
-
S9 Cofactor Mix (NADP, Glucose-6-Phosphate, MgCl₂, KCl, in buffer)
-
Molten top agar (0.6% agar, 0.5% NaCl, with trace histidine and biotin)
-
Minimal glucose agar plates
Procedure:
-
Prepare Bacterial Culture: Inoculate the tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of 1-2 x 10⁹ CFU/mL.[5]
-
Prepare Test Solutions: Dissolve 2-NF in DMSO to create a stock solution. Perform serial dilutions to obtain the desired test concentrations.
-
Prepare S9 Mix: On the day of the experiment, thaw the S9 fraction on ice. Prepare the S9 mix by combining the S9 fraction (typically 10% v/v) with the S9 cofactor mix. Keep the S9 mix on ice.
-
Assay:
-
To a sterile tube, add in the following order:
-
2.0 mL of molten top agar (kept at 45°C).
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the 2-NF test solution (or control solution).
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).
-
-
Vortex the tube gently for 3 seconds.
-
Immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate seen in the negative control.
Protocol for Preparation of Aroclor 1254-Induced Rat Liver S9 Fraction
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Aroclor 1254
-
Corn oil
-
0.15 M sterile KCl
-
Potassium phosphate buffer with MgCl₂
Procedure:
-
Induction: Administer a single intraperitoneal injection of Aroclor 1254 (500 mg/kg) in corn oil to the rats.
-
Sacrifice: Five days after induction, sacrifice the rats by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Liver Homogenization: Aseptically remove the livers and place them in ice-cold, sterile 0.15 M KCl. Weigh the livers and homogenize them in 3 volumes (w/v) of cold, sterile 0.15 M KCl using a Potter-Elvehjem homogenizer.
-
Centrifugation:
-
Centrifuge the homogenate at 9000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which is the S9 fraction.
-
-
Storage: Aliquot the S9 fraction into sterile cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol for In Vitro Microsomal Metabolism of this compound
Materials:
-
Liver microsomes (prepared as above or from a commercial source)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other organic solvent to stop the reaction)
Procedure:
-
Incubation Setup: In a microcentrifuge tube, prepare the incubation mixture (total volume typically 0.5-1.0 mL) containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., 0.5 mg protein/mL)
-
This compound (e.g., 10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Incubate at 37°C with gentle shaking. At specific time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Stop Reaction: Immediately terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis of 2-NF and its metabolites.
Visualizations
Metabolic Activation Pathway of this compound
The metabolic activation of this compound is a multi-step process involving both oxidative pathways mediated by cytochrome P450 enzymes and reductive pathways.
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for Ames Test Optimization
This workflow outlines the steps for optimizing the Ames test to enhance the detection of 2-NF's mutagenicity.
Caption: Experimental workflow for Ames test optimization.
Troubleshooting Logic for Unexpected Ames Test Results
This diagram provides a logical decision-making process for troubleshooting common issues in the Ames test for 2-NF.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endocrine-disrupting metabolic activation of this compound catalyzed by human cytochrome P450 1A1: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenometrix.ch [xenometrix.ch]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in 2-Nitrofluorene Metabolite Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the identification of 2-nitrofluorene metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of this compound?
A1: this compound undergoes complex metabolism that can be broadly categorized into two main pathways:
-
Nitroreduction: The nitro group of this compound is reduced to form 2-aminofluorene. This can be further acetylated to 2-acetylaminofluorene. These amino derivatives can then undergo various hydroxylations.
-
Ring Hydroxylation: The aromatic rings of this compound can be hydroxylated at various positions, with 9-hydroxy-2-nitrofluorene being a major metabolite.[1]
-
Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are more easily excreted.
Q2: What are the most common analytical techniques used for this compound metabolite identification?
A2: The most powerful and commonly used technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method provides separation of complex metabolite mixtures, sensitive detection, and structural information from fragmentation patterns. Other techniques that have been used include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS), particularly for the more volatile amino and acetylated metabolites.
Q3: Why is it challenging to distinguish between isomeric metabolites of this compound?
A3: this compound can be hydroxylated at multiple positions on its aromatic rings, leading to the formation of several isomeric metabolites with the same mass. These isomers often have very similar chromatographic properties, making them difficult to separate. Additionally, their mass spectral fragmentation patterns can be very similar, requiring careful optimization of chromatographic and mass spectrometric conditions to achieve differentiation.
Q4: Where can I obtain analytical standards for this compound metabolites?
A4: A major challenge in the quantitative analysis of this compound metabolites is the limited commercial availability of analytical standards for many of its metabolites. Researchers often need to synthesize these standards in-house. The synthesis of glucuronide and sulfate conjugates, for example, can be a complex undertaking.
Troubleshooting Guides
Sample Preparation
| Problem | Possible Cause | Troubleshooting Solution |
| Low metabolite recovery | Inefficient extraction from the biological matrix (e.g., urine, liver microsomes). | Optimize the extraction solvent. A mixture of organic solvents like acetonitrile or methanol with water is often a good starting point. For urine, a simple protein precipitation step with cold acetonitrile may be sufficient. For tissues like liver microsomes, homogenization and liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. |
| Metabolite degradation during sample processing. | Keep samples on ice throughout the preparation process. Work quickly to minimize the time between sample collection and analysis. For enzymatic degradation, consider adding inhibitors. | |
| High background noise in chromatogram | Incomplete removal of matrix components (e.g., salts, proteins, lipids). | Incorporate a more rigorous cleanup step. This could involve using a more selective SPE cartridge or performing a liquid-liquid extraction. For urine samples, ensure proper centrifugation to remove particulates. |
| Inconsistent results between replicates | Inhomogeneous sample. | Ensure thorough mixing and homogenization of the initial sample before taking aliquots for extraction. |
| Variability in extraction efficiency. | Use an internal standard that is structurally similar to this compound and its metabolites to normalize for variations in extraction and instrument response. |
Chromatographic Separation (LC-MS)
| Problem | Possible Cause | Troubleshooting Solution |
| Poor peak shape (tailing or fronting) | Inappropriate column chemistry or mobile phase pH. | Screen different C18 columns from various manufacturers as they have different selectivities. Optimize the mobile phase pH. For acidic metabolites (e.g., conjugates), a lower pH may improve peak shape. For basic metabolites (e.g., 2-aminofluorene), a higher pH with a suitable buffer might be necessary. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Co-elution of isomeric metabolites | Insufficient chromatographic resolution. | Optimize the gradient elution profile. A slower, shallower gradient can often improve the separation of closely eluting isomers. Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol). Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl). |
| Shift in retention times | Changes in mobile phase composition or column temperature. | Ensure the mobile phase is freshly prepared and properly degassed. Use a column oven to maintain a stable temperature. |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
Mass Spectrometry Detection and Identification
| Problem | Possible Cause | Troubleshooting Solution |
| Low signal intensity/poor ionization | Suboptimal ionization source parameters. | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature. Test both positive and negative ionization modes, as different metabolites will ionize more efficiently in one mode over the other (e.g., conjugates are often better in negative mode). |
| Ion suppression from co-eluting matrix components. | Improve the sample cleanup and/or chromatographic separation to reduce matrix effects. Use a stable isotope-labeled internal standard to compensate for ion suppression. | |
| Difficulty in interpreting MS/MS spectra | Lack of characteristic fragment ions. | Increase the collision energy to induce more fragmentation. Compare the fragmentation patterns to those of known standards or related compounds if available. High-resolution mass spectrometry can provide accurate mass measurements of fragment ions, aiding in the determination of their elemental composition. |
| Inability to distinguish between isomers | Identical or very similar MS/MS fragmentation patterns. | This is a significant challenge. If chromatographic separation is not possible, consider using advanced MS techniques like ion mobility spectrometry, which separates ions based on their size and shape in the gas phase. |
Experimental Protocols
Protocol 1: Extraction of this compound Metabolites from Rat Liver Microsomes
-
Incubation: Incubate this compound with rat liver microsomes in the presence of an NADPH-regenerating system at 37°C.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound Metabolites
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage over 20-30 minutes to elute the metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative modes should be evaluated.
-
Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural confirmation.
Data Presentation
Table 1: Common this compound Metabolites and their Expected Mass-to-Charge Ratios (m/z)
| Metabolite | Chemical Formula | [M+H]⁺ (Positive Mode) | [M-H]⁻ (Negative Mode) |
| This compound | C₁₃H₉NO₂ | 212.0706 | 210.0561 |
| 9-Hydroxy-2-nitrofluorene | C₁₃H₉NO₃ | 228.0655 | 226.0510 |
| 2-Aminofluorene | C₁₃H₁₁N | 182.0964 | 180.0819 |
| 2-Acetylaminofluorene | C₁₅H₁₃NO | 224.1070 | 222.0925 |
| Hydroxylated 2-Acetylaminofluorene | C₁₅H₁₃NO₂ | 240.1019 | 238.0874 |
| This compound Glucuronide | C₁₉H₁₇NO₉ | 404.0976 | 402.0831 |
| This compound Sulfate | C₁₃H₉NO₅S | 292.0274 | 290.0129 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Major metabolic pathways of this compound.
References
Technical Support Center: Analysis of 2-Nitrofluorene in Complex Matrices
Welcome to the technical support center for the analysis of 2-Nitrofluorene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the analysis of this compound?
A1: The most frequently employed techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC is often coupled with Ultraviolet (UV) or Fluorescence (FLD) detectors. GC-MS is a robust technique, particularly when using high-resolution mass spectrometry.[1] LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level detection in complex matrices.[2]
Q2: What are the critical steps in sample preparation for this compound analysis?
A2: Effective sample preparation is crucial for accurate analysis and involves extraction and cleanup. Common extraction methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of method depends on the matrix. For instance, dichloromethane extraction is used for diesel exhaust particulates, while SPE with C18 cartridges is common for aqueous samples.[1] A cleanup step is often necessary to remove interfering compounds from the matrix.
Q3: What is "matrix effect" in LC-MS/MS analysis and how can it affect my results for this compound?
A3: Matrix effect is the alteration of ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Matrix effects are a significant challenge in complex matrices like biological fluids, soil, and food samples.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: To mitigate matrix effects, you can:
-
Improve sample cleanup: Employ more rigorous extraction and cleanup procedures like SPE or QuEChERS to remove interfering matrix components.
-
Optimize chromatography: Adjust the HPLC gradient to achieve better separation of this compound from matrix components.
-
Use a stable isotope-labeled internal standard: A deuterated standard of this compound can co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Dilute the sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Q5: Are there any stability concerns for this compound during analysis?
A5: Yes, this compound, like other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), can be susceptible to thermal degradation, particularly in the hot inlet of a gas chromatograph.[3] It is also sensitive to light and air, so proper storage of standards and samples is important. It is recommended to store solutions in a cool, dark place and under an inert atmosphere if possible.[4]
Troubleshooting Guides
HPLC/HPLC-FLD Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Column overload. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Dilute the sample or use a column with a higher loading capacity. |
| Low Sensitivity/No Peak | 1. Incorrect wavelength for UV detection. 2. Suboptimal excitation/emission wavelengths for FLD. 3. Analyte degradation. | 1. Set the UV detector to the maximum absorbance wavelength for this compound (around 254 nm). 2. Optimize FLD wavelengths. 3. Check sample and standard stability; prepare fresh solutions. |
| Retention Time Shift | 1. Change in mobile phase composition or flow rate. 2. Column temperature fluctuation. 3. Column aging. | 1. Prepare fresh mobile phase and ensure the pump is working correctly. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column for a longer time or replace it. |
GC-MS/MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Analyte Response/Degradation | 1. Thermal degradation in the GC inlet. 2. Active sites in the inlet liner or column. | 1. Lower the inlet temperature. 2. Use a deactivated inlet liner and a high-quality, inert GC column. Consider using a programmed temperature vaporization (PTV) inlet. |
| Poor Peak Shape | 1. Improper column installation. 2. Column contamination. | 1. Reinstall the column according to the manufacturer's instructions. 2. Bake out the column or trim the first few centimeters. |
| Interfering Peaks | 1. Inadequate sample cleanup. | 1. Implement a more thorough sample cleanup procedure, such as multi-step SPE. |
LC-MS/MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement | 1. Co-eluting matrix components. | 1. Improve chromatographic separation. 2. Enhance sample cleanup. 3. Use a stable isotope-labeled internal standard. 4. Dilute the sample extract. |
| Low Sensitivity | 1. Suboptimal ionization source parameters. 2. Incorrect MRM transitions. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Confirm the precursor and product ions for this compound and optimize collision energy. |
| Inconsistent Results | 1. Sample preparation variability. 2. Unstable spray in the ion source. | 1. Standardize the sample preparation protocol. 2. Check for clogs in the sample path and ensure proper mobile phase composition. |
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of this compound and related nitro-PAHs using different analytical techniques. Note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: HPLC Methods for Nitro-PAH Analysis
| Parameter | HPLC-UV | HPLC-FLD |
| Matrix | Soil | Fish |
| **Linearity (R²) ** | >0.99 | 0.9977 |
| LOD | 0.04 mg/kg | 1.5 mg/kg |
| LOQ | 0.13 mg/kg | 4.5 mg/kg |
| Recovery (%) | >90% | >88% |
| Precision (RSD%) | <5% | <1.5% |
| Reference | [5] | [6] |
Table 2: GC-MS/MS and LC-MS/MS Methods for Nitro-PAH Analysis
| Parameter | GC-MS/MS | LC-MS/MS |
| Matrix | Food | Wastewater |
| Linearity (R²) ** | ≥0.99 | >0.99 |
| LOD | 0.03 - 0.20 µg/kg | N/A |
| LOQ | 0.10 - 0.60 µg/kg | 1 - 50 ng/L |
| Recovery (%) | 70 - 90% | 95 - 108% |
| Precision (RSD%) | ≤5.7% | N/A |
| Reference | [7] |
Experimental Protocols
Protocol 1: Analysis of this compound in Soil by HPLC-UV
This protocol is a representative method for the analysis of this compound in soil samples.
1. Sample Preparation (Solid-Liquid Extraction)
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Run Time: Approximately 15 minutes
3. Quantification
-
Prepare a calibration curve using this compound standards in methanol over a suitable concentration range.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of this compound in a Food Matrix by QuEChERS and GC-MS/MS
This protocol is a general guideline for the analysis of this compound in a fatty food matrix using the QuEChERS method.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (dSPE) cleanup tube containing MgSO₄ and a sorbent suitable for fat removal (e.g., C18 or Z-Sep).
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS/MS analysis.
2. GC-MS/MS Conditions
-
GC Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet: Splitless mode, 280 °C
-
Oven Program: Start at 80°C, ramp to 300°C.
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound (Example):
-
Precursor Ion (m/z): 211
-
Product Ions (m/z): 165, 181 (These would need to be optimized on the specific instrument).
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects in LC-MS/MS.
References
- 1. Identification of this compound in diesel exhaust particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic-mass spectrometric analysis of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
Technical Support Center: Stabilizing 2-Nitrofluorene in Environmental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the post-collection stabilization of 2-nitrofluorene in environmental samples. Adherence to these protocols is critical for ensuring sample integrity and generating accurate analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound in environmental samples?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, and non-neutral pH conditions.[1][2] Microbial activity in soil and water can also contribute to its breakdown.[3]
Q2: What is the recommended storage temperature for samples containing this compound?
A2: It is recommended to store all environmental samples at or below 4°C and in the dark to minimize both microbial and photodegradation.[4][5] For long-term storage, freezing at -20°C or below is advisable, especially for water samples.[6]
Q3: How does pH affect the stability of this compound in water samples?
A3: this compound, like other nitroaromatic compounds, is susceptible to degradation under alkaline conditions.[7] Acidification of water samples to a pH below 2 is a recommended preservation technique to inhibit microbial activity and chemical degradation.[8]
Q4: What type of containers should be used for collecting and storing samples?
A4: Amber glass containers with Teflon-lined caps are recommended for both soil and water samples to protect the analyte from light and prevent adsorption to the container walls.[9]
Q5: What is the maximum recommended holding time for environmental samples before this compound analysis?
A5: For water samples preserved by cooling to 4°C and acidification to pH <2, the recommended maximum holding time before extraction is 7 days, and 40 days after extraction.[8] For soil samples stored at 4°C in the dark, analysis should be performed as soon as possible, ideally within 7 days.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Possible Cause | Solution |
| Peak Tailing | Active sites on the column; Contaminated guard column; Inappropriate mobile phase pH. | Use a new column or a column with end-capping; Replace the guard column; Ensure the mobile phase pH is compatible with the analyte and column.[10][11] |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from a previous injection. | Prepare fresh mobile phase; Clean the injector port and syringe; Run a blank injection to check for carryover.[12] |
| Retention Time Shifts | Inconsistent mobile phase composition; Fluctuations in column temperature; Pump malfunction. | Ensure proper mixing and degassing of the mobile phase; Use a column oven to maintain a constant temperature; Check the pump for leaks and ensure a steady flow rate.[13] |
| Poor Resolution | Inappropriate mobile phase; Column degradation; High flow rate. | Optimize the mobile phase composition (e.g., acetonitrile/water ratio); Replace the column; Reduce the flow rate. |
GC-MS Analysis
| Problem | Possible Cause | Solution |
| No Peaks or Low Sensitivity | Injector issue (e.g., septum leak, incorrect temperature); Column degradation; MS source contamination. | Replace the septum; Optimize injector temperature; Trim or replace the column; Clean the MS source.[14][15] |
| Peak Broadening | Slow injection speed; Column overloading; Inactive column. | Use a faster injection speed; Dilute the sample; Use a properly deactivated column. |
| Matrix Interference | Co-elution of matrix components with the analyte. | Improve sample cleanup procedures; Use a more selective MS scan mode (e.g., Selected Ion Monitoring - SIM).[6][16] |
| Poor Reproducibility | Inconsistent injection volume; Leaks in the system; Fluctuations in oven temperature. | Use an autosampler for consistent injections; Perform a leak check of the entire system; Ensure the GC oven temperature is stable.[15] |
Experimental Protocols
Protocol for Preservation of Water Samples
-
Collection: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.
-
Acidification: Immediately after collection, acidify the sample to pH < 2 by adding a pre-measured amount of sodium bisulfate or concentrated sulfuric acid. Verify the pH with a pH meter or pH paper.[8]
-
Storage: Store the samples in the dark at 4°C.
-
Holding Time: Extract the samples within 7 days of collection. The extracts can be stored for up to 40 days at 4°C before analysis.[8]
Protocol for Stabilization and Extraction of Soil Samples
-
Collection: Collect soil samples using a stainless-steel trowel or corer and place them in wide-mouth amber glass jars with Teflon-lined caps.
-
Storage: Immediately cool the samples to 4°C and protect them from light.
-
Extraction (as per EPA Method 8330B): [10][17][18] a. Weigh approximately 2 g of the soil sample into a vial. b. Add 10 mL of acetonitrile. c. Sonicate in an ultrasonic bath for 18 hours. d. Allow the sample to settle. e. Filter the extract through a 0.45 µm filter before HPLC analysis.
Data Presentation
Table 1: Recommended Storage Conditions for this compound in Environmental Samples
| Matrix | Container | Preservation | Storage Temperature | Maximum Holding Time (Pre-extraction) |
| Water | 1 L Amber Glass, Teflon-lined cap | Acidification to pH < 2 | 4°C | 7 days |
| Soil | Wide-mouth Amber Glass Jar, Teflon-lined cap | None | 4°C | 7 days |
Table 2: Summary of Analytical Methods for this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Retention Time |
| HPLC-UV | C18 or CN reverse-phase | Acetonitrile/Water gradient | UV at 254 nm | Analyte- and method-dependent |
| GC-MS | Fused silica capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (SIM mode) | Analyte- and method-dependent |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Factors influencing this compound degradation.
References
- 1. Theoretical studies on the photochemistry of this compound in the gas phase and acetonitrile solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. hplc.eu [hplc.eu]
- 3. fda.gov [fda.gov]
- 4. SOP for Sampling and Testing Schedule of Purified Water | Pharmaguideline [pharmaguideline.com]
- 5. alsglobal.com [alsglobal.com]
- 6. agilent.com [agilent.com]
- 7. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. deq.mt.gov [deq.mt.gov]
- 10. NEMI Method Summary - 8330B [nemi.gov]
- 11. agilent.com [agilent.com]
- 12. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. gcms.cz [gcms.cz]
- 15. A Detailed Guide Regarding Quality Control Samples | Torrent Laboratory [torrentlab.com]
- 16. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 17. epa.gov [epa.gov]
- 18. nevadaanalytical.com [nevadaanalytical.com]
Validation & Comparative
A Comparative Analysis of 2-Nitrofluorene and 2-Aminofluorene Mutagenicity
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct mutagenic profiles of 2-Nitrofluorene and 2-Aminofluorene. This document provides a comparative analysis of their metabolic activation pathways, mutagenic potency, and the experimental protocols used for their evaluation.
Introduction
This compound (2-NF) and 2-Aminofluorene (2-AF) are aromatic compounds that have been extensively studied for their carcinogenic and mutagenic properties.[1] 2-NF is an environmental pollutant found in diesel exhaust and airborne particulate matter, while 2-AF is a known carcinogen and a key metabolite in the activation of 2-NF.[2][3][4] Understanding the nuances of their mutagenicity is crucial for risk assessment and in the field of genetic toxicology. This guide compares their mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Metabolic Activation Pathways: A Tale of Two Routes
Both 2-NF and 2-AF are considered pro-mutagens, requiring metabolic conversion to reactive electrophilic species that can bind to DNA and induce mutations. However, their initial activation pathways differ significantly, with 2-NF's pathway notably converging into that of 2-AF.
This compound (2-NF) Activation: The primary activation route for 2-NF is reductive.[2] Cytosolic nitroreductase enzymes, present in both mammalian tissues and bacteria like Salmonella typhimurium, reduce the nitro group to form N-hydroxy-2-aminofluorene.[2][4] This intermediate can be further activated, particularly in bacteria, through O-acetylation by O-acetyltransferases to form a highly reactive N-acetoxy-arylamine ester, which readily forms DNA adducts.[2]
2-Aminofluorene (2-AF) Activation: In contrast, 2-AF undergoes an oxidative activation. This process is primarily mediated by cytochrome P450 enzymes (specifically CYP1A2 in humans) in the liver, which catalyze N-oxidation to form N-hydroxy-2-aminofluorene.[5][6] This proximate mutagen is then further metabolized by phase II enzymes like sulfotransferases or N-acetyltransferases to form reactive esters. These esters can spontaneously decompose to a highly electrophilic nitrenium ion, which is the ultimate carcinogenic species that reacts with DNA.[5]
The critical link is that the nitroreduction of 2-NF produces 2-AF and its N-hydroxy derivative, making the metabolic pathway of 2-AF a downstream component of 2-NF's genotoxicity.[2][7]
Comparative Mutagenicity: Quantitative Data
The Ames test, or bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemicals.[8] Both 2-NF and 2-AF are potent mutagens, particularly in Salmonella typhimurium strain TA98, which detects frameshift mutations. A key difference is their requirement for an external metabolic activation system (S9 mix). 2-NF is a direct-acting mutagen in strains like TA98 because these bacteria possess nitroreductase enzymes.[2] In contrast, 2-AF generally requires the addition of a mammalian liver S9 fraction for oxidative activation.[9]
Table 1: Comparative Mutagenicity in the Ames Test
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference |
|---|---|---|---|---|
| This compound | TA98 | - S9 | 330 | Tokiwa et al., 1981 |
| TA98 | + S9 | 1,200 | Tokiwa et al., 1981 | |
| TA98AT+ (O-acetyltransferase overproducing) | - S9 | ~20-fold increase vs. TA98 | Hagiwara et al., 1993[2] | |
| 2-Aminofluorene | TA98 | - S9 | Inactive / Weak | Ames et al., 1973[10] |
| TA98 | + S9 | 1,840 | McCann et al., 1975 |
| | TA1538 | + S9 (Phenobarbital-induced rat liver) | High Activity | Felton et al., 1976[9] |
Note: Data are compiled from various sources for illustrative purposes. Direct comparison is best when compounds are tested in parallel under identical conditions.
DNA Adduct Formation: The Common Lesion
The ultimate result of metabolic activation is the formation of covalent DNA adducts, which are the primary premutagenic lesions. Despite their different initial activation steps, both 2-NF and 2-AF predominantly form the same major DNA adduct in vivo: N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) .[2][3][11] This adduct forms at the C8 position of guanine. Other minor adducts, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF), have also been detected, particularly after administration of 2-NF or N-acetyl-2-aminofluorene.[2][5] The formation of the common dG-C8-AF adduct underscores that 2-NF's mutagenicity is largely mediated through its reduction to 2-AF metabolites.[3][11]
Key Experimental Protocols
5.1. Ames Test (Bacterial Reverse Mutation Assay)
This test measures the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[8]
Protocol Overview:
-
Strain Preparation: Inoculate a single colony of the tester strain (e.g., TA98) into nutrient broth and incubate overnight at 37°C to reach a cell density of 1-2 x 10⁹ cells/mL.[8]
-
Metabolic Activation: If required, prepare the S9 mix. This typically contains S9 fraction (from Aroclor- or phenobarbital-induced rat liver), a buffer (e.g., sodium phosphate), MgCl₂, KCl, glucose-6-phosphate, and NADP+.[12] Keep the mix on ice.
-
Plate Incorporation: To a tube containing 2 mL of molten top agar (at 45°C), add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound solution (or solvent control).
-
0.5 mL of S9 mix or buffer (for assays without activation).[13]
-
-
Plating and Incubation: Vortex the tube gently and pour the contents onto a minimal glucose agar plate.[12]
-
Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the solvent control.
5.2. DNA Adduct Analysis by ³²P-Postlabelling
This highly sensitive method is used to detect and quantify DNA adducts without prior knowledge of their structure.
Protocol Overview:
-
DNA Isolation: Extract and purify DNA from the tissues of animals exposed to the test compound.
-
DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
³²P-Labelling: Label the 5'-hydroxyl group of the digested nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labelled adducts from normal nucleotides using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][11]
-
Detection and Quantification: Detect the radiolabelled adducts by autoradiography or online radioactivity detectors and quantify the levels relative to the total amount of DNA analyzed.[3][11]
Conclusion
While both this compound and 2-Aminofluorene are potent frameshift mutagens, their comparative analysis reveals critical distinctions in their activation mechanisms.
-
Key Similarity: Both compounds ultimately lead to the formation of the same major DNA adduct, dG-C8-AF, which is responsible for their mutagenic activity.[2][3][11]
-
Key Difference: The initial metabolic activation step is the primary point of divergence. 2-NF undergoes nitroreduction , a pathway active in bacteria, making it a direct-acting mutagen in the Ames test. 2-AF requires N-oxidation by P450 enzymes, necessitating an external metabolic activation system like S9 mix to show mutagenicity in the same assay.
This comparison highlights that this compound can be considered a pro-mutagen of 2-Aminofluorene. This relationship is fundamental for interpreting toxicological data and assessing the environmental and human health risks posed by these compounds.
References
- 1. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Nitrofluoren-9-one: a unique mutagen formed in the photo-oxidation of 2-aminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. DNA adduct formation after oral administration of this compound and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. bulldog-bio.com [bulldog-bio.com]
Validating 2-Nitrofluorene-Induced DNA Damage: A Comparative Guide to the Comet Assay and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Comet Assay with other established methods for validating DNA damage induced by the environmental pollutant and potential carcinogen, 2-Nitrofluorene. Experimental data, detailed protocols, and visual representations of key processes are presented to aid researchers in selecting the most appropriate assay for their specific research needs.
Executive Summary
This compound is a genotoxic agent that requires metabolic activation to exert its damaging effects on DNA. This process primarily leads to the formation of bulky DNA adducts and can also induce oxidative stress, resulting in various forms of DNA lesions, including strand breaks. The single-cell gel electrophoresis, or Comet Assay, is a sensitive and widely used method for detecting DNA strand breaks and alkali-labile sites. This guide compares the utility of the Comet Assay with two principal alternative methods: DNA Adduct Analysis by ³²P-postlabelling and the Unscheduled DNA Synthesis (UDS) Assay . While the Comet Assay offers a rapid and sensitive measure of overall DNA damage at the single-cell level, DNA adduct analysis provides specific information on the formation of covalent bonds between the carcinogen and DNA. The UDS assay, in turn, measures DNA repair synthesis, offering insights into the cell's response to DNA damage. The choice of assay depends on the specific research question, with the Comet Assay being an excellent tool for initial screening of genotoxicity and assessing overall DNA integrity.
Data Presentation: Quantitative Comparison of Assays
Direct quantitative comparison of the Comet Assay with other methods for this compound in a single study is limited in the publicly available literature. The following table summarizes representative quantitative data for this compound-induced DNA damage from different studies, illustrating the types of measurements obtained with each assay.
| Assay Type | Test System | Compound | Concentration/Dose | Measured Endpoint | Result | Reference |
| Comet Assay | Human lymphoblastoid MCL-5 cells | This compound | Not Specified | DNA Damage | Positive Response | (IARC, 2014)[1] |
| DNA Adduct Analysis | Rat Liver (in vivo) | This compound | Oral administration | dG-C8-AF adducts | Major adduct formed | (Möller & Zeisig, 1993)[2] |
| Unscheduled DNA Synthesis (UDS) Assay | Mouse and Rat Hepatocytes | This compound | Not Specified | DNA Synthesis | Conflicting Results | (IARC, 2014)[1] |
| DNA Adduct Analysis | Calf Thymus DNA (in vitro) | N-hydroxy-2-aminofluorene (metabolite of this compound) | Not Specified | dG-C8-AF adducts | 10 pmol/mg DNA | (Fu et al., 1988)[3] |
Note: The table highlights the different types of data generated by each assay. A direct numerical comparison of the magnitude of the effect is not possible due to the different endpoints measured and varying experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.
Alkaline Comet Assay Protocol
This protocol is a standard procedure for assessing DNA strand breaks and alkali-labile sites.
1. Cell Preparation:
-
Treat cells with this compound at desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
2. Embedding Cells in Agarose:
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
3. Lysis:
-
Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
4. DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at 25V and ~300 mA for 20-30 minutes.
5. Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green or ethidium bromide).
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using image analysis software to determine parameters such as % Tail DNA and Tail Moment.
³²P-Postlabelling Assay for DNA Adducts
This highly sensitive method is used to detect bulky aromatic DNA adducts.
1. DNA Isolation:
-
Isolate DNA from tissues or cells exposed to this compound using standard phenol-chloroform extraction or a commercial kit.
2. DNA Digestion:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
3. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides from the normal nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.
4. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
5. Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).
6. Detection and Quantification:
-
Detect the adducts by autoradiography of the TLC plates or by online scintillation counting for HPLC.
-
Quantify the adduct levels by measuring the radioactivity in the adduct spots relative to the total radioactivity of the DNA sample.
Unscheduled DNA Synthesis (UDS) Assay
This assay measures the incorporation of a radiolabeled nucleoside during DNA repair.
1. Cell Culture and Treatment:
-
Culture primary hepatocytes or a suitable cell line.
-
Treat the cells with this compound. Include appropriate controls.
2. Radiolabeling:
-
Following treatment, incubate the cells in a medium containing [³H]thymidine. This allows the incorporation of the radiolabel into the DNA of cells undergoing repair synthesis.
3. Cell Fixation and Autoradiography:
-
Fix the cells onto microscope slides.
-
Coat the slides with a nuclear track emulsion and expose them in the dark for an appropriate period.
4. Staining and Analysis:
-
Develop the autoradiographs and stain the cells.
-
Using a microscope, count the number of silver grains over the nuclei of non-S-phase cells. An increase in the number of grains in treated cells compared to control cells indicates UDS.
Mandatory Visualizations
Signaling Pathway of this compound-Induced DNA Damage
Caption: Metabolic activation of this compound and subsequent DNA damage pathways.
Experimental Workflow: Comet Assay
Caption: Step-by-step workflow of the alkaline Comet Assay.
Conclusion
The Comet Assay is a powerful and versatile tool for the initial assessment of this compound-induced genotoxicity. Its sensitivity in detecting DNA strand breaks at the single-cell level makes it an ideal method for screening and dose-response studies. For more mechanistic insights, the Comet Assay can be complemented by more specific techniques. DNA adduct analysis provides direct evidence of the covalent binding of this compound metabolites to DNA, which is a critical initiating event in its carcinogenicity. The UDS assay, while having shown some conflicting results for this compound, can offer valuable information on the induction of DNA repair. The choice of the most suitable assay will ultimately depend on the specific aims of the research, with a combination of these methods providing the most comprehensive understanding of this compound's genotoxic potential.
References
A Comparative Guide to the Cross-Species Metabolism of 2-Nitrofluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of 2-Nitrofluorene (2-NF), a widespread environmental pollutant and a known mutagen and carcinogen, across different species. Understanding the species-specific metabolism of this compound is crucial for accurate toxicological assessment and for extrapolating animal data to human health risk. This document summarizes key metabolic pathways, presents available quantitative data, details experimental protocols, and provides visual representations of the metabolic processes.
Executive Summary
The metabolism of this compound primarily proceeds through two major pathways: nitroreduction and ring hydroxylation. Subsequent Phase II conjugation reactions, such as acetylation and formylation, lead to the formation of various metabolites. Significant species-specific differences have been observed, particularly in the preference for acetylation versus formylation of the reduced amino group. Rats predominantly produce acetylated derivatives of 2-aminofluorene, while dogs excrete formylated metabolites as the major end-products.[1] These differences in metabolic profiles can have profound implications for the toxicological and carcinogenic outcomes in different species.
Data Presentation
Table 1: Major Metabolites of this compound Identified in Different Species (In Vivo)
| Metabolite | Rat | Dog | Reference |
| 2-Aminofluorene | Detected | Detected | [1] |
| 2-Acetylaminofluorene and its hydroxylated derivatives | Major Metabolites | Detected | [1][2] |
| 2-Formylaminofluorene and its hydroxylated derivatives | Detected | Major Metabolites | [1] |
| Hydroxylated 2-Nitrofluorenes | Detected | Detected | [1][2] |
Table 2: In Vitro Metabolism Rate of this compound in Rat Lung Microsomes
| Treatment | Rate of Metabolism (pmol/min/mg protein) | Reference |
| Control | 54 ± 5 | [3] |
| Beta-naphthoflavone (BNF) induced | 106 ± 11 | [3] |
Note: Quantitative data for a direct comparison of metabolite percentages and enzyme kinetics in liver microsomes across human, rat, and dog is limited in the currently available literature. The tables will be updated as more specific data becomes available.
Metabolic Pathways
The metabolism of 2-NF is a multi-step process involving both Phase I and Phase II enzymes.
Phase I Metabolism:
-
Nitroreduction: The initial and critical activation step is the reduction of the nitro group to form 2-aminofluorene (2-AF). This reaction can be catalyzed by various enzymes, including cytosolic and microsomal nitroreductases.[4] Intestinal microflora also play a significant role in the nitroreduction of 2-NF.[1]
-
Ring Hydroxylation: Cytochrome P450 (CYP) enzymes mediate the hydroxylation of the aromatic ring of 2-NF, producing various hydroxylated metabolites.[2][4] In rats, hydroxylation has been observed at several positions.
Phase II Metabolism:
-
N-Acetylation: In rats, the primary pathway for the detoxification of 2-aminofluorene is N-acetylation, catalyzed by N-acetyltransferases (NATs), to form 2-acetylaminofluorene (2-AAF).[1]
-
N-Formylation: In dogs, 2-aminofluorene is predominantly N-formylated to produce 2-formylaminofluorene.[1]
The subsequent hydroxylation of these acylated metabolites also occurs, leading to a variety of secondary metabolites.[1][2]
Mandatory Visualizations
Caption: General metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol provides a general framework for assessing the metabolism of 2-NF in liver microsomes from different species.
1. Materials and Reagents:
-
Pooled liver microsomes (human, rat, dog)
-
This compound (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination and extraction)
-
Internal standard for analytical quantification
-
HPLC-grade solvents
2. Microsomal Incubation:
-
Pre-warm a solution of liver microsomes (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C.
-
Add this compound (from a stock solution in a suitable solvent like DMSO, final concentration to be optimized based on enzyme kinetics) to the microsomal suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
3. Metabolite Extraction and Analysis:
-
Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a suitable mobile phase for analysis.
-
Analyze the samples by a validated HPLC-MS/MS method for the identification and quantification of 2-NF and its metabolites.
HPLC-MS/MS Analysis of this compound and its Metabolites
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
2. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.
-
Scan Type: Full scan for metabolite identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
Ion Transitions (for MRM): Specific precursor-to-product ion transitions for 2-NF and each of its expected metabolites need to be determined by infusing pure standards.
3. Data Analysis:
-
Identify metabolites by comparing their retention times and mass spectra with those of authentic standards, if available. For unknown metabolites, fragmentation patterns can be used for structural elucidation.
-
Quantify the parent compound and its metabolites by constructing calibration curves using the peak area ratios of the analyte to the internal standard.
Conclusion
The metabolism of this compound exhibits significant cross-species variations, particularly in the balance between acetylation and formylation pathways. While rats favor acetylation, dogs predominantly utilize formylation. These differences underscore the importance of conducting species-specific metabolic studies to accurately assess the potential health risks associated with 2-NF exposure. Further research is warranted to obtain more comprehensive quantitative data, especially for human tissues, to refine risk assessment models and better protect human health.
References
- 1. Metabolism of this compound, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the carcinogenic air pollutant this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound metabolism in the rat lung. Pharmacokinetic and metabolic effects of beta-naphthoflavone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of oxidative and reductive metabolism in vitro of nitrofluoranthenes by rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Carcinogenicity of 2-Nitrofluorene and Other Nitroarenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic properties of 2-Nitrofluorene and other selected nitroarenes. The information presented is based on experimental data from carcinogenicity and genotoxicity studies, offering a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Executive Summary
Nitroarenes, a class of compounds formed during incomplete combustion processes, are of significant environmental and health concern due to their mutagenic and carcinogenic potential. This guide focuses on this compound, a well-studied nitroarene, and compares its carcinogenic profile with other notable compounds in this class, including 1-Nitropyrene, 2,7-Dinitrofluorene, and various dinitropyrenes. The data consistently demonstrates that the carcinogenicity of nitroarenes varies significantly depending on their chemical structure, with dinitrated compounds generally exhibiting higher potency. Metabolic activation through nitroreduction is a critical step in the carcinogenesis of these compounds, leading to the formation of DNA-reactive intermediates.
Carcinogenicity Data
The carcinogenic potential of this compound and other nitroarenes has been evaluated in numerous animal studies, primarily in rats. The following tables summarize the key findings from these studies, focusing on tumor incidence and target organs.
Table 1: Comparative Carcinogenicity of Nitroarenes in Rats (Oral Administration)
| Compound | Strain | Dose | Duration | Target Organ(s) | Tumor Incidence (%) |
| This compound | Minnesota (albino) | 500 mg/kg diet | 23 weeks | Forestomach, Mammary Gland, Liver, Ear Duct | Forestomach (papillomas/carcinomas): High (specific % not provided in source)[1] |
| 2,7-Dinitrofluorene | Sprague-Dawley | 1.62 mmol/kg diet | 8 months | Mammary Gland | 100%[2] |
| 1-Nitropyrene | Sprague-Dawley | High Dose: 800 µmol/ratLow Dose: 320 µmol/rat | 16 weeks (gavage) | Mammary Gland (adenocarcinomas) | High Dose: 63%Low Dose: 42% |
Table 2: Carcinogenicity of Dinitropyrenes in Rodents (Various Administration Routes)
| Compound | Species/Strain | Administration Route | Target Organ(s) | Tumor Incidence |
| 1,6-Dinitropyrene | Male Mice & Rats (both sexes) | Subcutaneous injection | Sarcoma at injection site | High (specific % not provided in source) |
| Female Rats | Subcutaneous injection | Leukemia | High (specific % not provided in source) | |
| Male Rats | Intrapulmonary instillation | Lung cancer (squamous-cell carcinoma) | High (specific % not provided in source) | |
| Hamsters (both sexes) | Intratracheal instillation | Lung cancer (adenocarcinoma), Myeloid leukemia | High (specific % not provided in source) | |
| Female Rats | Stomach tube | Pituitary gland carcinoma | High (specific % not provided in source) | |
| 1,8-Dinitropyrene | Male Mice & Rats (both sexes) | Subcutaneous injection | Sarcoma at injection site | High (specific % not provided in source) |
| Female Rats | Subcutaneous injection | Leukemia | High (specific % not provided in source) | |
| Female Rats | Intraperitoneal injection | Myelocytic leukemia, Sarcoma (peritoneal cavity), Adenocarcinoma (mammary gland) | High (specific % not provided in source) | |
| Female Rats | Stomach tube | Adenocarcinoma (mammary gland) | High (specific % not provided in source) |
Genotoxicity Data
The genotoxicity of nitroarenes is a key indicator of their carcinogenic potential. The Ames test (bacterial reverse mutation assay) and the Sister Chromatid Exchange (SCE) assay are two commonly used methods to evaluate this.
Table 3: Comparative Mutagenicity of Nitroarenes in the Ames Test
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| This compound | TA98 | Not required | Potent mutagen (often used as a positive control)[3][4] |
| 1-Nitropyrene | TA98 | Not required | High |
| 1,3-Dinitropyrene | TA98 | Not required | Very High |
| 1,6-Dinitropyrene | TA98 | Not required | Extremely High |
| 1,8-Dinitropyrene | TA98 | Not required | Extremely High |
Note: Specific quantitative data in revertants/nmol can vary between studies and experimental conditions. The table indicates the general potency.
Table 4: Sister Chromatid Exchange (SCE) Induction by Nitroarenes
| Compound | Cell Line | Metabolic Activation (S9) | Result |
| This compound | Chinese Hamster Ovary (CHO) | Required | Induces SCE[1] |
| Chinese Hamster (in vivo, oral) | - | Induces SCE in bone-marrow cells[1] | |
| Other Nitroarenes | Various | Varies | Generally induce SCE |
Experimental Protocols
Carcinogenicity Bioassay in Rats (Oral Administration)
A standard protocol for a long-term carcinogenicity study in rats, as recommended by the OECD Guideline 451, involves the following key steps:
-
Test Animals: Young, healthy adult rats of a commonly used laboratory strain (e.g., Fischer 344, Sprague-Dawley) are used. Animals are randomized and assigned to control and treatment groups.
-
Administration of Test Substance: The test compound is administered in the diet, drinking water, or by gavage. For dietary administration, the compound is mixed with the feed at various concentrations.
-
Dose Levels: At least three dose levels are used, plus a concurrent control group. The highest dose should induce signs of toxicity without significantly altering the normal lifespan of the animals.
-
Duration of the Study: The study typically lasts for 24 months.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological examination.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical. The protocol generally follows the OECD Guideline 471:
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the histidine or tryptophan operon, respectively. These strains are unable to grow in the absence of the specific amino acid.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme inducer.
-
Exposure: The test compound, bacterial strain, and S9 mix (if used) are combined in a test tube.
-
Plating: The mixture is then plated on a minimal agar medium lacking the specific amino acid (histidine or tryptophan).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant increase in the number of revertant colonies in the treated plates compared to the control plates indicates that the compound is mutagenic.[3][5][6][7]
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive cytogenetic method for detecting DNA damage. The protocol is based on the OECD Guideline 479:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.
-
Exposure: The test compound is added to the cell cultures for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.
-
Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining: The slides are stained using a fluorescence plus Giemsa (FPG) technique, which allows for differential staining of the sister chromatids.
-
Analysis: The number of SCEs per metaphase is scored under a microscope. A significant increase in the frequency of SCEs in treated cells compared to control cells indicates genotoxicity.[8][9][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic activation pathway of nitroarenes and a typical workflow for a carcinogenicity bioassay.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Studies of the carcinogenic action in the rat of 2-nitro, 2-amino-, 2-acetylamino-, and 2-diacetylaminofluorene after ingestion and after painting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. The sister chromatid exchange (SCE) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
A Comparative Guide to Biomarkers for 2-Nitrofluorene Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for monitoring exposure to 2-Nitrofluorene (2-NF), a carcinogenic polycyclic aromatic hydrocarbon found in diesel exhaust and urban air.[1] Understanding the strengths and limitations of different biomarkers is crucial for accurate exposure assessment and risk management in both research and clinical settings. This document outlines the primary biomarkers, their detection methodologies, and the signaling pathways implicated in 2-NF-induced toxicity.
Comparison of Key Biomarkers for this compound Exposure
Exposure to 2-NF can be assessed through the detection of various biological markers. The most extensively studied biomarkers fall into three main categories: DNA adducts, urinary metabolites, and protein adducts. Each of these biomarkers offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the timeframe of exposure they represent.
| Biomarker Category | Specific Analytes | Matrix | Advantages | Disadvantages | Limit of Detection (LOD) |
| DNA Adducts | dG-C8-AF, dG-C8-AAF | Tissue (e.g., liver, lung), White Blood Cells | High specificity, direct measure of genotoxic effect, long-term exposure marker.[1][2] | Invasive sample collection, complex and time-consuming analysis. | As low as 1 adduct per 109-1010 nucleotides.[3][4] |
| Urinary Metabolites | Hydroxylated 2-nitrofluorenes, Hydroxylated 2-acetylaminofluorenes | Urine | Non-invasive sample collection, reflects recent exposure.[1] | Shorter half-life, may not reflect the biologically effective dose at the target tissue. | 0.007 to 0.09 ng/mL for similar hydroxylated PAHs.[5][6] |
| Protein Adducts | Hemoglobin adducts of 2-aminofluorene | Blood | Non-invasive sample collection, reflects cumulative exposure over the lifespan of the protein (e.g., ~120 days for hemoglobin), more abundant than DNA adducts.[7][8][9] | Indirect measure of genotoxicity, may be less sensitive than DNA adducts.[7] | Below 0.17 pmol/g hemoglobin.[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible measurement of 2-NF biomarkers. Below are summaries of the key experimental protocols for the detection of DNA adducts and urinary metabolites.
Protocol for 32P-Postlabeling of 2-NF DNA Adducts
The 32P-postlabeling assay is a highly sensitive method for the detection of DNA adducts.[3][10][11][12]
1. DNA Isolation and Digestion:
-
Isolate DNA from tissue or cell samples using standard phenol-chloroform extraction or commercially available kits.
-
Enzymatically digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment:
-
Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by butanol extraction or nuclease P1 digestion, which selectively dephosphorylates normal nucleotides.
3. 32P-Labeling:
-
Label the 5'-hydroxyl group of the enriched adducts with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
4. Chromatographic Separation:
-
Separate the 32P-labeled adducts using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[10]
-
Alternatively, high-performance liquid chromatography (HPLC) can be used for separation, offering faster analysis times.[2]
5. Detection and Quantification:
-
Detect the separated adducts by autoradiography.
-
Quantify the adduct levels by scintillation counting or phosphorimaging of the TLC plate spots.
Protocol for HPLC-MS/MS Analysis of Urinary 2-NF Metabolites
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for quantifying urinary metabolites.[5][6][13]
1. Sample Preparation:
-
Collect urine samples and store them frozen until analysis.
-
Thaw and centrifuge the urine samples to remove particulate matter.
-
Enzymatically hydrolyze the urine samples with β-glucuronidase/arylsulfatase to cleave conjugated metabolites.
2. Solid-Phase Extraction (SPE):
-
Perform SPE to extract and concentrate the metabolites from the urine matrix. An Oasis WAX online cartridge or similar can be used.[13]
3. HPLC Separation:
-
Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18) for the separation of the hydroxylated metabolites.
-
Use a gradient elution program with a mobile phase typically consisting of a mixture of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
4. MS/MS Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in negative ion mode for the detection of the hydroxylated metabolites.
-
Monitor specific precursor-to-product ion transitions for each metabolite and its corresponding isotope-labeled internal standard for quantification.
Signaling Pathways and Experimental Workflows
Exposure to 2-NF can induce cellular stress and damage, leading to the activation of various signaling pathways involved in carcinogenesis. Understanding these pathways is crucial for elucidating the mechanisms of 2-NF toxicity and for identifying potential therapeutic targets.
Metabolic Activation and DNA Adduct Formation
2-NF undergoes metabolic activation to reactive intermediates that can covalently bind to DNA, forming adducts. This process is a critical initiating event in chemical carcinogenesis.
2-NF Exposure and Cellular Response Pathways
The formation of DNA adducts by 2-NF can trigger cellular responses, including the activation of tumor suppressor pathways like p53 and stress-activated pathways like MAPK, which can ultimately lead to apoptosis or cell survival and proliferation, contributing to cancer development.
Experimental Workflow for Biomarker Comparison
A typical workflow for comparing different biomarkers of 2-NF exposure involves several key steps, from sample collection to data analysis.
Alternative Exposure Assessment Methods
While biomarker monitoring provides a measure of the internal dose, traditional industrial hygiene methods, such as air sampling, measure the external exposure.
Air Sampling vs. Biomonitoring:
-
Air Sampling: Involves collecting air samples from the breathing zone of individuals to measure the concentration of 2-NF in the air. This method provides a direct measure of the potential for inhalation exposure but does not account for absorption through other routes (e.g., dermal) or individual differences in metabolism.[14][15][16]
-
Biomonitoring: Measures the concentration of the chemical or its metabolites in biological samples. It provides an integrated measure of exposure from all routes and reflects the amount of the substance that has been absorbed and metabolized by the body.[14][15]
For a comprehensive exposure assessment, a combination of both air sampling and biomonitoring is often recommended.
Conclusion
The choice of biomarker for assessing this compound exposure depends on the specific research question, the desired timeframe of exposure assessment, and the available resources. DNA adducts offer high specificity and a direct link to the genotoxic effects of 2-NF, making them suitable for mechanistic studies and long-term exposure assessment. Urinary metabolites provide a non-invasive method for monitoring recent exposure. Protein adducts, such as hemoglobin adducts, can serve as a valuable tool for assessing cumulative exposure over several months. The detailed protocols and pathway information provided in this guide are intended to assist researchers in selecting and applying the most appropriate biomarkers for their studies on this compound.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DNA adduct formation after oral administration of this compound and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Role of the intestinal microflora in the formation of DNA and haemoglobin adducts in rats treated with this compound and 2-aminofluorene by gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Hemoglobin adducts as biomarkers of human exposure to selected xenobiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemoglobin adducts as a marker of exposure to chemical substances, especially PRTR class I designated chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological monitoring versus air monitoring strategies in assessing environmental-occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
A Comparative Guide to Inter-Laboratory Validation of 2-Nitrofluorene Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 2-Nitrofluorene, a significant environmental pollutant and potential human carcinogen. While a formal inter-laboratory validation study specifically for this compound is not publicly available, this document synthesizes performance data from studies on closely related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) to offer a comparative overview of common analytical techniques. The methodologies and performance characteristics presented are based on established validation principles and data from analogous compounds, providing a robust framework for researchers to select and validate an appropriate analytical method for their specific needs.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the typical performance characteristics of three common analytical methods used for the determination of this compound and other nitro-PAHs. The data presented is a representative summary based on published literature for similar analytes and should be considered as a guideline for method selection and validation.
Table 1: Comparison of Quantitative Performance Characteristics
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 85-115% | 80-110% | 90-110% |
| Precision (% RSD) | < 15% | < 20% | < 10% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 20 ng/mL | 0.05 - 1 ng/mL |
Disclaimer: The data in this table is representative and compiled from various sources analyzing nitro-PAHs. Actual performance may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols: Detailed Methodologies
The following are generalized protocols for the analysis of this compound using GC-MS, HPLC-UV, and LC-MS/MS. These should be adapted and validated for specific laboratory conditions and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Extraction: Samples (e.g., environmental solids, biological tissues) are typically extracted using a suitable organic solvent such as dichloromethane or a mixture of hexane and acetone via Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction.
-
Clean-up: The extract is concentrated and subjected to a clean-up step to remove interfering substances. This may involve solid-phase extraction (SPE) using silica or alumina cartridges.
-
Derivatization: Not typically required for this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Splitless injection at a temperature of 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 211, 181, 165).[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Sample Preparation:
-
Extraction: Similar to GC-MS, samples are extracted with a suitable solvent.
-
Clean-up: The extract is concentrated and cleaned up using SPE.
-
Solvent Exchange: The final extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water).
Instrumentation and Conditions:
-
HPLC System: Equipped with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 50% acetonitrile, increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector: Wavelength set at the maximum absorbance for this compound (approximately 254 nm or 375 nm).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Extraction and Clean-up: Similar to HPLC-UV, with meticulous clean-up to minimize matrix effects.
-
Solvent Exchange: The final extract is reconstituted in a mobile phase compatible solvent.
Instrumentation and Conditions:
-
LC System: Similar to HPLC, often using a UHPLC system for improved resolution and speed.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile with a small amount of formic acid or ammonium formate in water.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions specific to this compound would be monitored (e.g., [M-H]⁻ or [M]⁻).
Mandatory Visualization: Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, as recommended by guidelines such as those from the International Council for Harmonisation (ICH).
Caption: Workflow for Inter-Laboratory Method Validation.
References
A Comparative Analysis of 2-Nitrofluorene Genotoxicity Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxic effects of 2-Nitrofluorene (2-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found as an environmental pollutant. Understanding the differential genotoxic potential of 2-NF in various cell types is crucial for assessing its carcinogenic risk to humans and for the development of effective risk mitigation strategies. This document summarizes key experimental findings, presents available quantitative data, and details the methodologies of the assays used to evaluate the genotoxicity of this compound.
Executive Summary
This compound is a recognized mutagen and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Its genotoxicity stems from its metabolic activation to reactive intermediates that can form DNA adducts, leading to DNA damage, gene mutations, and chromosomal aberrations. The extent of this genotoxicity, however, can vary significantly depending on the cell type, primarily due to differences in metabolic capabilities and DNA repair capacities. This guide synthesizes data from various in vitro studies to highlight these differences, providing a valuable resource for researchers in toxicology and cancer biology.
Data Presentation: Quantitative Genotoxicity of this compound
The following table summarizes the quantitative data on the genotoxicity of this compound from various studies. It is important to note that the data are compiled from different experiments and methodologies, which may not allow for direct comparison. However, it provides a valuable overview of the genotoxic potential of 2-NF in different cell systems.
| Cell Type | Assay | Endpoint | Concentration | Result | Reference |
| Human Lymphocytes | HPRT Gene Mutation Assay | Mutant Frequency | 400 µg/mL | 5-fold increase over control | [1] |
| Chinese Hamster V79 Cells | HPRT Gene Mutation Assay | Mutant Frequency | Not specified | Weakly positive | [1] |
| Chinese Hamster V79 Cells | Micronucleus Test | Micronuclei Induction | Not specified | Weakly positive | [1] |
| Chinese Hamster Ovary (CHO) Cells | Sister Chromatid Exchange (SCE) | SCEs per cell | 30 µM (+S9) | Significant increase | [2] |
| Mouse Lymphoma L5178Y TK+/- Cells | Mouse Lymphoma Assay (MLA) | Mutation Frequency | Not specified | Positive | [3] |
| Chinese Hamster Bone Marrow Cells (in vivo) | Sister Chromatid Exchange (SCE) | SCEs per cell | 125-500 mg/kg (oral) | Increased incidence | [2] |
| Rat Hepatocytes | DNA Repair Test (UDS) | Unscheduled DNA Synthesis | 10⁻⁴-10⁻¹ mg/ml | Positive | [3] |
| Mouse Hepatocytes | DNA Repair Test (UDS) | Unscheduled DNA Synthesis | 10⁻⁴-10⁻¹ mg/ml | Positive | [3] |
Note: "+S9" indicates the presence of an external metabolic activation system derived from rat liver.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays mentioned in this guide are provided below. These protocols are based on established guidelines and common practices in the field.
In Vitro Micronucleus Test
The in vitro micronucleus test is a widely used method to assess chromosomal damage. It detects micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Principle: Cells are exposed to the test substance, in this case, this compound. Following exposure, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to prevent cell division after nuclear division, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.
General Protocol:
-
Cell Culture: Human lymphocytes or a suitable cell line (e.g., CHO, V79, HepG2) are cultured under standard conditions.
-
Exposure: Cells are treated with various concentrations of this compound, along with positive and negative controls. For compounds requiring metabolic activation, a rat liver S9 fraction is included.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to inhibit cytokinesis.
-
Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated binucleated cells is determined by microscopic analysis. At least 2000 binucleated cells per concentration are typically scored.
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slides are then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, migrates away from the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
General Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the cell culture of interest.
-
Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA and are then subjected to electrophoresis.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail (% Tail DNA).
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxicity of this compound is intrinsically linked to its metabolic activation. The following diagram illustrates a simplified pathway of 2-NF metabolism leading to DNA damage.
Caption: Metabolic activation pathway of this compound leading to DNA damage.
Experimental Workflow and Logical Framework
The following diagrams illustrate a typical experimental workflow for assessing the genotoxicity of this compound and the logical framework for this comparative study.
Caption: A generalized workflow for evaluating this compound genotoxicity in vitro.
Caption: Logical framework outlining the comparative study of 2-NF genotoxicity.
Discussion and Conclusion
The compiled data, although not from a single comparative study, strongly indicates that this compound exhibits genotoxic activity across a range of mammalian cell types, including those of human and rodent origin. The positive results in assays for gene mutation, sister chromatid exchange, and DNA damage underscore its potential as a carcinogen.
References
Assessing the Reproducibility of 2-Nitrofluorene-Induced Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrofluorene (2-NF), a nitrated polycyclic aromatic hydrocarbon found in diesel exhaust and other combustion products, is a known mutagen and has been demonstrated to be carcinogenic in animal models. Understanding the reproducibility of tumor models induced by this compound is critical for its use in cancer research and for the evaluation of potential carcinogenic risks to humans. This guide provides a comparative assessment of this compound-induced tumor models, focusing on the consistency of outcomes across different experimental setups. We present quantitative data from key studies, detailed experimental protocols, and a visualization of the primary signaling pathway involved in 2-NF-induced carcinogenesis.
Data Presentation: Comparison of this compound Carcinogenicity Studies
The reproducibility of this compound-induced tumor models can be assessed by comparing tumor incidence, latency, and target organs across different studies. The following tables summarize quantitative data from key experiments.
Table 1: Carcinogenicity of Oral Administration of this compound in Rats
| Strain/Sex | Dosing Regimen | Duration of Treatment | Organ | Tumor Type | Incidence (%) | Mean Latent Period (days) |
| Minnesota strain / Male & Female | 0.05% in diet | 23 weeks | Mammary Gland | Adenocarcinoma/Adenoma | 100 | 258 |
| Forestomach | Squamous-cell carcinoma | 33 | 315 | |||
| Liver | Hepatoma | 22 | 344 | |||
| Ear Duct | Squamous-cell carcinoma | 22 | 344 |
Data extracted from Morris H.P. et al., 1950, Journal of the National Cancer Institute.
Table 2: Carcinogenicity of Nitrofluorene Compounds in Female Sprague-Dawley Rats
This table includes data on a related, more potent carcinogen, 2,7-dinitrofluorene (2,7-diNF), for comparison.
| Compound | Route of Administration | Total Dose | Age at Treatment | Target Organ | Tumor Incidence (%) | Median Latency (weeks) |
| 2,7-diNF | Intramammary injection | 2.04 µmol | 30 days | Mammary Gland | 100 | 23-49 |
| 2,7-diNF | Intramammary injection | 2.04 µmol | 50 days | Mammary Gland | 93 | 18-48 |
| 2-NF | Intramammary injection | 2.04 µmol | 30/50 days | Mammary Gland | 33-87 (by week 82) | >49 |
| DMSO (control) | Intramammary injection | 50 µl/gland | 30/50 days | Mammary Gland | 33-87 (by week 82) | >49 |
Data extracted from a study on the potent carcinogenicity of 2,7-dinitrofluorene, which included 2-NF for comparison.
Table 3: Lack of Tumor Initiation by this compound in a Mouse Skin Carcinogenesis Model
This table highlights the variability of 2-NF's carcinogenic potential depending on the experimental model.
| Strain/Sex | Initiating Agent | Dose of Initiator | Promotion Agent | Duration of Promotion | Outcome |
| SENCAR / Female | This compound | 50-1500 µg (topical) | TPA (12-O-tetradecanoylphorbol-13-acetate) | 13 or 19 weeks | No papilloma formation[1] |
| SENCAR / Female | DMBA (positive control) | 5-10 µg (topical) | TPA | 13 or 19 weeks | Formation of many papillomas[1] |
Experimental Protocols
Detailed methodologies are crucial for assessing and ensuring the reproducibility of experimental outcomes.
Key Experiment 1: Oral Administration of this compound in Rats (Morris et al., 1950)
-
Animal Model: A group of six male and three female Minnesota strain albino rats.
-
Compound Administration: this compound (purity unspecified, melting point 157°C) was incorporated into a basal diet at a concentration of 0.05% (500 mg/kg of diet).
-
Dosing Regimen: The diet containing 2-NF was fed to the rats for 23 weeks. The average estimated total dose was 756 mg per rat.
-
Post-Treatment Observation: After the 23-week treatment period, the animals were returned to the basal control diet and observed until the development of gross tumors or until they became moribund.
-
Endpoint: The incidence and time of appearance of tumors in various organs were recorded.
Key Experiment 2: Intramammary Injection of Nitrofluorenes in Rats
-
Animal Model: Female Sprague-Dawley rats, aged 30 or 50 days.
-
Compound Administration: this compound (2-NF) and 2,7-dinitrofluorene (2,7-diNF) were dissolved in dimethyl sulfoxide (DMSO). A single injection of 2.04 µmol of the compound in 50 µl of DMSO was administered directly into the mammary glands.
-
Dosing Regimen: A single intramammary injection was given to 6 glands per rat in the 30-day-old group and 8 glands per rat in the 50-day-old group.
-
Post-Treatment Observation: Animals were monitored for up to 82 weeks for the development of mammary tumors.
-
Endpoint: The incidence and latency of malignant and benign mammary tumors were determined.
Key Experiment 3: Mouse Skin Two-Stage Carcinogenesis Assay
-
Animal Model: Female SENCAR mice.
-
Initiation: A single topical application of this compound (dissolved in acetone) at doses ranging from 50 to 1500 µg was administered to the dorsal skin of the mice. 7,12-dimethylbenz[a]anthracene (DMBA) was used as a positive control.
-
Promotion: Two weeks after initiation, 12-O-tetradecanoylphorbol-13-acetate (TPA) was applied topically twice a week for 13 or 19 weeks to promote tumor development.
-
Post-Treatment Observation: Mice were observed for the formation of skin papillomas.
-
Endpoint: The number of papillomas per mouse was counted weekly.
Mandatory Visualization
Signaling Pathway of this compound-Induced Carcinogenesis
The primary mechanism of this compound's carcinogenicity involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and initiating the carcinogenic process. This can subsequently lead to the dysregulation of key cellular signaling pathways.
Caption: Metabolic activation and downstream effects of this compound.
Experimental Workflow for a Typical Carcinogenicity Study
The following diagram illustrates a generalized workflow for assessing the carcinogenicity of a chemical compound in an animal model.
Caption: Generalized workflow for a chemical carcinogenicity study.
Assessment of Reproducibility
Based on the available data, the reproducibility of this compound-induced tumor models is influenced by several factors:
-
Animal Model and Strain: The carcinogenicity of 2-NF is clearly demonstrated in rats, particularly the Minnesota and Sprague-Dawley strains, with oral and intramammary administration leading to tumor formation.[2] In contrast, a two-stage skin carcinogenesis study in SENCAR mice showed no tumor-initiating activity, even at high doses.[1] This highlights a significant species and strain-dependent difference in susceptibility and metabolic activation, which is a critical factor for reproducibility.
-
Route of Administration: Oral administration in rats has been shown to induce tumors in multiple organs, including the mammary gland, forestomach, liver, and ear duct. Direct intramammary injection in rats also leads to mammary tumors. The lack of response in the mouse skin painting model suggests that the route of administration and the metabolic capabilities of the target tissue are crucial determinants of the carcinogenic outcome.
-
Dose and Duration: While the Morris et al. (1950) study used a single high dose in the diet, the comparison with 2,7-dinitrofluorene suggests that the potency of nitrofluorene compounds can vary significantly. The reproducibility of tumor incidence and latency is expected to be dose-dependent.
-
Metabolic Activation: The carcinogenic effect of 2-NF is dependent on its metabolic activation to DNA-reactive intermediates.[3] Factors influencing the expression and activity of metabolic enzymes, such as cytochrome P450s, can therefore impact the reproducibility of tumor induction. These factors can include the genetic background of the animal strain, diet, and exposure to other environmental agents.
Conclusion
The reproducibility of this compound-induced tumor models is moderate and highly dependent on the chosen experimental system. While oral administration to rats consistently produces tumors in specific organs, the lack of carcinogenicity in a mouse skin model underscores the importance of careful model selection. For researchers and drug development professionals, it is imperative to consider the animal species and strain, route of administration, and dose when designing studies with this compound. The provided data and protocols offer a comparative basis for assessing the suitability of these models for specific research questions and for interpreting the results in the context of their inherent variability. Future studies aimed at elucidating the specific metabolic and signaling pathways that differ between susceptible and resistant models will be crucial for improving the predictive value and reproducibility of this compound-induced carcinogenesis research.
References
- 1. Lack of initiating capacity of the genotoxic air pollutant this compound in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the carcinogenic action in the rat of 2-nitro, 2-amino-, 2-acetylamino-, and 2-diacetylaminofluorene after ingestion and after painting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Enzymatic Orchestra of 2-Nitrofluorene Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics like 2-nitrofluorene (2-NF) is paramount for assessing their potential toxicity and carcinogenicity. This guide provides a comparative overview of the key enzymes involved in the biotransformation of 2-NF, supported by available experimental data and detailed protocols to aid in further research.
The metabolism of this compound is a complex process involving a variety of enzymatic players that can lead to either detoxification or metabolic activation to more harmful substances. The primary pathways include nitroreduction, ring hydroxylation, and subsequent conjugation reactions. This guide will delve into the roles of Cytochrome P450 monooxygenases, nitroreductases such as xanthine oxidase and aldehyde oxidase, N-acetyltransferases, and sulfotransferases in the metabolic journey of 2-NF.
Comparative Analysis of Enzyme Kinetics
Quantitative data on the kinetics of 2-NF metabolism by various enzyme systems is crucial for comparing their relative contributions. While comprehensive comparative data across all enzyme families for 2-NF is limited in the literature, this section presents available kinetic parameters to offer a quantitative perspective.
N-Acetyltransferase (NAT) Activity
N-acetyltransferases are key enzymes in the metabolism of the reduced metabolite of 2-NF, 2-aminofluorene (2-AF). The two main isoforms, NAT1 and NAT2, exhibit different kinetic properties.
| Enzyme Isoform | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Tissue Source |
| NAT (General) | 2-Aminofluorene | 2.5 ± 0.5 | 1.8 ± 0.2 | Rat Blood Cytosol |
| NAT (General) | 2-Aminofluorene | 3.5 ± 0.4 | 2.5 ± 0.3 | Rat Bladder Cytosol |
| NAT (General) | 2-Aminofluorene | 2.8 ± 0.3 | 2.1 ± 0.2 | Rat Colon Cytosol |
| NAT (General) | 2-Aminofluorene | 5.0 ± 0.6 | 3.1 ± 0.4 | Rat Liver Cytosol |
Data adapted from a study on the in vitro acetylation of 2-aminofluorene in Sprague-Dawley rats. The study also noted that with the addition of aspirin, both Km and Vmax values decreased, indicating inhibition of NAT activity[1].
Metabolic Pathways of this compound
The biotransformation of this compound involves a multi-step process, with different enzymes playing critical roles at each stage. The following diagram illustrates the key metabolic pathways.
Key Enzymes and Their Roles
Cytochrome P450 (CYP) Enzymes
Xanthine Oxidase and Aldehyde Oxidase
Xanthine oxidase and aldehyde oxidase are cytosolic enzymes that play a significant role in the nitroreduction of 2-NF to 2-aminofluorene.[5] One study on rat skin cytosol identified xanthine oxidase as the primary enzyme responsible for this reductive metabolism.[5] While both enzymes are capable of reducing nitroaromatic compounds, their relative contributions can vary depending on the tissue and species.
N-acetyltransferases (NATs)
Once this compound is reduced to 2-aminofluorene, N-acetyltransferases (NATs) catalyze the transfer of an acetyl group from acetyl-CoA to the amino group, forming 2-acetylaminofluorene (AAF). This is a critical step as AAF can undergo further metabolic activation to carcinogenic species.
Sulfotransferases (SULTs)
Sulfotransferases are involved in phase II conjugation reactions, where they catalyze the transfer of a sulfonate group to hydroxylated metabolites of 2-NF. This process generally increases the water solubility of the metabolites, facilitating their excretion. In the context of 2-NF metabolism, SULTs can form sulfate conjugates of hydroxylated this compound.[6]
Experimental Workflow for Enzyme Activity Assays
The following diagram outlines a general workflow for assessing the in vitro metabolism of this compound by different enzyme systems.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism.
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to assess the metabolism of 2-NF by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Human liver microsomes
-
This compound solution (in a suitable solvent like DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for HPLC analysis
-
HPLC system with UV or MS/MS detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the this compound solution to the pre-incubated mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC-UV or HPLC-MS/MS method to separate and quantify the remaining this compound and its metabolites.
Protocol 2: N-Acetyltransferase (NAT) Activity Assay for 2-Aminofluorene
This protocol measures the activity of N-acetyltransferases in converting 2-aminofluorene to 2-acetylaminofluorene.
Materials:
-
Cytosolic fraction from a relevant tissue (e.g., liver, colon) or recombinant NAT enzyme
-
2-Aminofluorene solution
-
Acetyl-Coenzyme A (Acetyl-CoA) solution
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, DTT, the cytosolic fraction or recombinant NAT enzyme, and 2-aminofluorene.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding Acetyl-CoA.
-
Incubation: Incubate at 37°C for a defined time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding acetonitrile.
-
Sample Preparation: Centrifuge to remove precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by HPLC with UV detection to quantify the formation of 2-acetylaminofluorene. A C18 column is typically used, with a mobile phase gradient of acetonitrile and an aqueous buffer.
Protocol 3: Xanthine Oxidase Activity Assay (Adapted for Nitroreduction)
This protocol can be adapted to measure the nitroreductase activity of xanthine oxidase towards this compound.
Materials:
-
Purified xanthine oxidase or a cytosolic fraction rich in the enzyme
-
This compound solution
-
A suitable electron donor for the nitroreductase activity (e.g., hypoxanthine or ferredoxin)
-
Anaerobic incubation chamber or system
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
HPLC system for analysis
Procedure:
-
Anaerobic Conditions: Perform all steps under anaerobic conditions to prevent the re-oxidation of the reduced product.
-
Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing the buffer, xanthine oxidase, and the electron donor.
-
Initiation: Start the reaction by adding the this compound solution.
-
Incubation: Incubate at 37°C for a specific time.
-
Termination and Analysis: Stop the reaction and analyze the formation of 2-aminofluorene using an appropriate method, such as HPLC.
Conclusion
The metabolism of this compound is a multifaceted process governed by a range of enzymes with distinct roles and efficiencies. While Cytochrome P450s initiate oxidative metabolism, leading to potentially reactive intermediates, nitroreductases like xanthine and aldehyde oxidases are key in the reductive pathway to 2-aminofluorene. Subsequent conjugation by N-acetyltransferases and sulfotransferases plays a crucial role in either detoxification or further activation. The provided comparative data, metabolic pathways, and experimental protocols offer a foundational guide for researchers to further investigate the intricate enzymatic landscape of this compound metabolism, ultimately contributing to a better understanding of its toxicological profile. Further research is warranted to elucidate the specific kinetic parameters of all involved enzyme isoforms to build a more complete quantitative picture.
References
- 1. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 2. Endocrine-disrupting metabolic activation of this compound catalyzed by human cytochrome P450 1A1: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of 1-, 2-, and 4-nitropyrene by human hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase-catalyzed metabolism of this compound, a carcinogenic air pollutant, in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Nitrofluorene: A Comparative Analysis of its Mutagenic Potency in Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-Nitrofluorene's mutagenic effects across various bacterial tester strains, supported by experimental data and detailed protocols.
Introduction
This compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a known environmental contaminant and a potent mutagen. Its genotoxic properties have been extensively studied, making it a common positive control in bacterial reverse mutation assays, such as the Ames test. This guide provides a comparative analysis of the mutagenic potency of this compound across different bacterial strains, primarily of Salmonella typhimurium and Escherichia coli. Understanding the differential sensitivity of these strains to this compound is crucial for interpreting mutagenicity data and assessing potential carcinogenic risk.
Quantitative Comparison of Mutagenic Potency
The mutagenic potency of this compound varies significantly among different bacterial strains. This variability is largely attributed to the specific mutations present in each strain's histidine (Salmonella) or tryptophan (E. coli) operon, as well as differences in their DNA repair pathways and metabolic capabilities. The following table summarizes the available quantitative data on the mutagenic potency of this compound.
| Bacterial Strain | Genotype Highlights | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference(s) |
| S. typhimurium TA98 | Frameshift mutation (hisD3052), pKM101 | Without S9 | 433 | [1] |
| With S9 | Decreased activity | [1] | ||
| S. typhimurium TA1538 | Frameshift mutation (hisD3052) | Without S9 | Tested | [1] |
| E. coli WP2 | Base-pair substitution (trpE) | Not specified | Not detected | [2] |
| E. coli WP2/pKM101 | Base-pair substitution (trpE), pKM101 | Not specified | Not detected | [2] |
| E. coli WP2 uvrA | Base-pair substitution (trpE), uvrA deletion | Not specified | Not detected | [2] |
| E. coli WP2tolC | Base-pair substitution (trpE), tolC mutation | Not specified | Detected | [2] |
| E. coli WP2tolC/pKM101 | Base-pair substitution (trpE), tolC, pKM101 | Not specified | Detected | [2] |
| E. coli WP2uvrA,tolC | Base-pair substitution (trpE), uvrA, tolC | Not specified | Detected | [2] |
Note: Quantitative data for S. typhimurium strains TA100, TA1535, and TA1537 were not available in the reviewed literature in terms of revertants per nanomole. However, this compound is widely used as a positive control for TA98, indicating its strong activity in this frameshift-detecting strain. The decreased activity in the presence of S9 mix suggests that metabolic processes can detoxify the parent compound or its active metabolites.[1] The lack of mutagenicity in standard E. coli WP2 strains and its detection in tolC mutants suggests that the cell envelope of E. coli may be less permeable to this compound, and the TolC protein, part of an efflux pump system, may play a role in its transport.[2]
Experimental Protocols
The data presented in this guide are primarily derived from the bacterial reverse mutation assay, commonly known as the Ames test. The following is a generalized protocol for this assay.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.
Materials:
-
Bacterial Strains: S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA).
-
Test Compound: this compound.
-
Solvent: Dimethyl sulfoxide (DMSO) is commonly used.
-
Growth Medium: Nutrient broth for overnight cultures.
-
Minimal Glucose Agar Plates: For selection of revertant colonies.
-
Top Agar: Containing a trace amount of histidine (for Salmonella) or tryptophan (for E. coli) to allow for a few cell divisions.
-
Metabolic Activation System (S9 mix): Supernatant fraction of a liver homogenate from rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is used to simulate mammalian metabolism.
-
Positive and Negative Controls: Specific mutagens for each strain (with and without S9) and the solvent alone.
Procedure:
-
Bacterial Culture Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth.
-
Plate Incorporation Method:
-
To a test tube containing molten top agar (kept at 45°C), add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive response is generally defined as a dose-related increase in the number of revertants and/or a reproducible and significant increase at one or more concentrations compared to the negative control.
Signaling Pathways and Experimental Workflow
The mutagenic activity of this compound is a result of its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations. The experimental workflow is designed to detect these mutations.
The diagram above illustrates the two key processes. First, the metabolic activation of this compound within the bacterial cell, primarily through nitroreduction to a reactive hydroxylamine intermediate, which is further esterified to form a DNA-reactive species. Second, the experimental workflow of the Ames test, from bacterial culture preparation to the final data analysis of revertant colonies.
Conclusion
The mutagenic potency of this compound is highly dependent on the bacterial strain used for testing. It is a potent frameshift mutagen, as evidenced by its strong activity in S. typhimurium TA98. Its activity is generally reduced in the presence of a mammalian metabolic activation system (S9 mix), suggesting detoxification pathways. In contrast, its mutagenicity is not readily detected in standard E. coli WP2 strains, likely due to differences in cell permeability, but can be observed in strains with altered efflux pump activity. This comparative data underscores the importance of using a battery of tester strains with different genetic backgrounds to comprehensively assess the mutagenic potential of a compound. For researchers and drug development professionals, these findings highlight the necessity of carefully selecting appropriate bacterial strains and considering the role of metabolic activation when interpreting genotoxicity data for risk assessment.
References
Safety Operating Guide
Proper Disposal of 2-Nitrofluorene: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Nitrofluorene.
This compound, a nitrated polycyclic aromatic hydrocarbon, is a compound frequently used in research settings. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans, and is also recognized as being toxic to aquatic life with long-lasting effects.[1][2][3] Due to these hazardous properties, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before any disposal procedure, it is imperative to adhere to strict safety protocols to minimize exposure and mitigate risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile rubber is recommended), and safety glasses with side shields or goggles.[4]
-
Ventilation: All handling of this compound, especially of the solid powder, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.[1][5]
-
Spill Management: In the event of a spill, dampen the solid material with a combustible solvent like acetone to prevent dust from becoming airborne. Carefully transfer the dampened material and any contaminated absorbent paper into a suitable, sealed container for hazardous waste disposal. The contaminated area should then be washed with acetone followed by soap and water.[6]
Quantitative Data and Hazard Profile
While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes the key hazard and property data for this compound to inform disposal decisions.
| Property | Value / Information | Citation |
| Chemical Formula | C13H9NO2 | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| CAS Number | 607-57-8 | [1] |
| Appearance | Cream-colored to light yellow/brown powder | [7][8] |
| Carcinogenicity | Suspected of causing cancer (IARC Group 2B) | [9] |
| Environmental Hazard | Toxic to aquatic life with long lasting effects | [1][2] |
| Primary Disposal Route | Incineration by a licensed professional waste disposal service | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases | [2] |
Disposal Procedures: A Step-by-Step Approach
The universally recommended method for the disposal of this compound is through a licensed professional waste disposal service that utilizes chemical incineration.
Step 1: Segregation and Collection
-
All waste materials contaminated with this compound, including surplus chemical, contaminated labware (e.g., gloves, absorbent paper, pipette tips), and spill cleanup materials, must be segregated from general laboratory waste.
-
Collect this waste in a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the waste.
Step 2: Labeling
-
The waste container must be clearly labeled as hazardous waste and should include the name "this compound" and appropriate hazard warnings (e.g., "Carcinogen," "Toxic," "Hazardous to the Environment").
Step 3: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[7] Storage should be in a well-ventilated area, and liquid waste containers should be kept in secondary containment.
Step 4: Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
The standard and recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in regular trash.
Experimental Protocol: Chemical Treatment (For Informational Purposes Only)
While professional incineration is the required disposal method, understanding the principles of chemical degradation of nitroaromatic compounds can be informative for broader laboratory safety knowledge. The following is a generalized protocol for the chemical treatment of nitro compounds and is not a substitute for professional disposal of this compound.
Objective: To illustrate a potential chemical degradation pathway for nitroaromatic compounds. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in compliance with all institutional and regulatory guidelines.
Materials:
-
Waste containing the nitroaromatic compound
-
A suitable reducing agent (e.g., sodium dithionite, iron filings)
-
Appropriate solvent
-
pH meter and solutions for neutralization (e.g., sodium bicarbonate)
Procedure:
-
In a chemical fume hood, dissolve the nitroaromatic compound in a suitable solvent.
-
Slowly add a reducing agent to the solution with constant stirring. This process aims to reduce the nitro group (-NO2) to an amino group (-NH2), which is generally less toxic.
-
Monitor the reaction to ensure it proceeds to completion (e.g., using thin-layer chromatography).
-
Once the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0.
-
The resulting solution must still be treated as hazardous waste and disposed of through a licensed professional service, as the degradation products may also be hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aniara.com [aniara.com]
- 2. fishersci.com [fishersci.com]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fungal metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound(607-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Nitrofluorene
Essential Safety and Handling Guide for 2-Nitrofluorene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact. This compound is suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[1] All handling of this chemical should occur in a designated area, such as a chemical fume hood.[2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Standards |
| Hand Protection | Chemical-resistant gloves | Use unlined, elbow-length, chemical-resistant gloves.[3] Nitrile gloves are a common choice for handling chemicals. Regularly inspect gloves for signs of degradation or contamination and replace them frequently.[4] |
| Eye and Face Protection | Safety goggles or face shield | Wear chemical safety goggles conforming to EN166 or OSHA's eye and face protection regulations (29 CFR 1910.133).[1] A face shield may be required for splash hazards.[3] |
| Respiratory Protection | Air-purifying respirator | A NIOSH-approved half-mask air-purifying respirator with a particulate filter (N95 or higher) is recommended.[5][6] For activities with a higher potential for aerosol generation, a respirator with an organic vapor cartridge and a particulate pre-filter should be used.[2] |
| Body Protection | Disposable coveralls or lab coat | Wear disposable Tyvek-type coveralls or sleeves taped to your gloves.[2][7] A lab coat may be sufficient for low-quantity work within a fume hood, but disposable garments are preferred to prevent cross-contamination. |
| Foot Protection | Closed-toe shoes | Leather or canvas shoes should not be worn. Chemical-resistant boots are recommended when handling larger quantities or in situations with a risk of spills.[8] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from preparation to post-handling decontamination.
1. Preparation:
-
Obtain and review the Safety Data Sheet (SDS) for this compound. [9][10]
-
Ensure a chemical fume hood is operational and certified. All handling of this compound must be conducted within a fume hood to minimize inhalation exposure.[1][2]
-
Designate a specific work area for handling this compound to prevent the spread of contamination.
-
Assemble all necessary materials and equipment before starting work, including PPE, weighing papers, spatulas, and waste containers.
-
Ensure an emergency eyewash station and safety shower are accessible.
2. Handling:
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
Handle this compound as a solid. Avoid actions that could generate dust, such as crushing or grinding outside of a controlled environment.[1]
-
Use disposable equipment (e.g., weighing papers, plastic spatulas) whenever possible to minimize cleaning and decontamination.
-
Keep containers of this compound tightly closed when not in use. [10]
3. Decontamination:
-
Wipe down all surfaces in the designated work area with a suitable solvent such as acetone, followed by a soap and water solution.[2][7]
-
Decontaminate all non-disposable equipment using the same procedure.
-
Carefully remove PPE. Remove gloves last and wash hands thoroughly with soap and water after handling is complete.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including disposable PPE (gloves, coveralls), weighing papers, and contaminated absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Carcinogen," "Toxic to Aquatic Life").
3. Disposal Procedure:
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed professional waste disposal service. [1] Do not dispose of this compound down the drain or in regular trash.[9]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aniara.com [aniara.com]
- 2. This compound(607-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. This compound 98 607-57-8 [sigmaaldrich.com]
- 6. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
